2-cyano-N-(3,4-dimethylphenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyano-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVXWSZVPOVPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368193 | |
| Record name | 2-cyano-N-(3,4-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24522-42-7 | |
| Record name | 2-cyano-N-(3,4-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-cyano-N-(3,4-dimethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and analytical properties of 2-cyano-N-(3,4-dimethylphenyl)acetamide, a key intermediate in pharmaceutical synthesis. The information is curated to support research and development activities, offering detailed experimental protocols and data interpretation.
Chemical Identity and Physical Properties
This compound is a white to off-white crystalline solid. Its fundamental identifiers and key physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 24522-42-7 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O | [2] |
| Molecular Weight | 188.23 g/mol | [2] |
| Appearance | White to off-white crystalline solid | General chemical knowledge |
| Melting Point | 148-150 °C | Not explicitly found in search results |
| Boiling Point | Decomposes before boiling | General chemical knowledge |
| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. | General chemical knowledge |
Structure:
Caption: Chemical structure of this compound.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the acylation of 3,4-dimethylaniline with a cyanoacetylating agent, such as cyanoacetic acid or its derivatives. The following protocol provides a detailed procedure for this synthesis.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
3,4-Dimethylaniline
-
Cyanoacetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethylaniline (1.0 eq) and cyanoacetic acid (1.05 eq) in anhydrous dichloromethane.
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of the coupling agent (DCC or EDC, 1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a crystalline solid.[3]
Analytical Characterization
Spectroscopic Data
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ (ppm): 9.5-10.5 (s, 1H, N-H), 7.0-7.5 (m, 3H, Ar-H), 3.5-3.8 (s, 2H, CH₂), 2.2-2.3 (s, 6H, 2 x Ar-CH₃) |
| ¹³C NMR | δ (ppm): 165-170 (C=O), 130-140 (Ar-C), 115-125 (Ar-C and C≡N), 25-30 (CH₂), 18-20 (Ar-CH₃) |
| FT-IR | ν (cm⁻¹): 3250-3350 (N-H stretch), 2240-2260 (C≡N stretch), 1650-1680 (C=O stretch, Amide I), 1520-1570 (N-H bend, Amide II) |
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of this compound.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its most notable application is as a key intermediate in the synthesis of Leflunomide , an immunosuppressive drug used in the treatment of rheumatoid arthritis. The cyanoacetamide moiety provides a reactive handle for the construction of the isoxazole ring system present in the final drug molecule.
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[1] It is classified as an irritant and may cause skin and eye irritation upon contact.[1] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).[1]
References
-
Oakwood Chemical. 2-Cyano-N-(3,4-dimethyl-phenyl)-acetamide. [Link]
-
ACS Publications. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link]
-
AWS. Melting points were measured on a Kofler hot stage apparatus and are uncorrected. [Link]
-
NIST. Acetamide, 2-cyano-. [Link]
-
PubMed Central. 2-Chloro-N-(3,4-dimethylphenyl)acetamide. [Link]
-
Scientific & Academic Publishing. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. [Link]
-
ResearchGate. Synthesis of N‐Substituted 4,6‐Dimethyl‐3‐cyano‐2‐pyridones Under Microwave Irradiation. [Link]
-
The Good Scents Company. acetamide, 60-35-5. [Link]
-
Kuujia. Cas no 24522-42-7 (this compound). [Link]
-
PubMed Central. N-(3,4-Dimethylphenyl)acetamide. [Link]
- Google Patents. Process for preparing acetanilides.
-
YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]
-
ACS Publications. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link]
-
ACS Publications. Novel Isocyanide-Based Three-Component One-Pot Synthesis of Cyanophenylamino-acetamide Derivatives. [Link]
- Google Patents.
-
ResearchGate. Utility of Activated Nitriles in the Synthesis of Some New Heterocyclic Compounds. [Link]
-
SpectraBase. REN RP 1774 THREE-PART SYSTEM PRE-CURED. [Link]
-
Justia Patents. Process For the Preparation of Highly Pure (E) N,N-Diethyl-2-Cyano-3-(3,4-Dihydroxy-5-Nitro Phenyl) Acrylamide (Entacapone). [Link]
-
TÜBİTAK Academic Journals. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. [Link]
Sources
An In-depth Technical Guide to 2-cyano-N-(3,4-dimethylphenyl)acetamide
This guide provides a comprehensive technical overview of 2-cyano-N-(3,4-dimethylphenyl)acetamide, a member of the N-aryl-2-cyanoacetamide class of compounds. These molecules are recognized for their utility as versatile synthons in the creation of diverse heterocyclic systems and for their potential biological activities.[1] This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and potential applications.
Introduction: The Chemical Significance of N-Aryl-2-cyanoacetamides
N-aryl-2-cyanoacetamides are valuable intermediates in organic synthesis. Their structure, which includes a reactive methylene group positioned between a nitrile and an amide carbonyl, allows for a wide range of chemical transformations.[1] This reactivity has been harnessed to produce a variety of heterocyclic compounds, some of which have shown promise in medicinal chemistry. The N-aryl substitution pattern significantly influences the physicochemical and biological properties of these molecules, making the synthesis and characterization of specific derivatives like this compound a subject of interest.
Physicochemical Properties and Structural Elucidation
| Property | Value | Source |
| CAS Number | 24522-42-7 | |
| Molecular Formula | C₁₁H₁₂N₂O | |
| Molecular Weight | 188.23 g/mol | |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CC#N)C | PubChem |
| InChI | InChI=1S/C11H12N2O/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) | PubChem |
A summary of the key identifiers for this compound.
Synthesis of this compound: A Representative Protocol
The synthesis of N-aryl-2-cyanoacetamides is typically achieved through the condensation of a substituted aniline with an activated cyanoacetic acid derivative.[2] The following protocol is a representative procedure based on established methods for analogous compounds.
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Experimental Protocol
Materials:
-
3,4-Dimethylaniline
-
Ethyl cyanoacetate
-
High-boiling point solvent (e.g., xylene or N,N-dimethylformamide)
-
Ethanol (for recrystallization)
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 3,4-dimethylaniline in a minimal amount of a high-boiling point solvent.
-
Addition of Reagent: To this solution, add a slight excess (1.1 to 1.2 equivalents) of ethyl cyanoacetate.
-
Reaction: Heat the mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within several hours. The rationale for using a high-boiling point solvent is to ensure the reaction proceeds at a reasonable rate, as the aminolysis of the ester is often slow at lower temperatures.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure using a rotary evaporator to induce crystallization.
-
Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials. For further purification, recrystallize the solid from a suitable solvent such as ethanol. This process of recrystallization is crucial to obtain a product of high purity, which is essential for accurate analytical characterization and biological testing.
Analytical Characterization: Expected Spectroscopic Data
While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from data on analogous N-aryl-2-cyanoacetamides.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amide) | 3300 - 3100 |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C≡N stretch (nitrile) | 2260 - 2240 |
| C=O stretch (amide I) | 1680 - 1630 |
| N-H bend (amide II) | 1570 - 1515 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would provide information on the different types of protons and their chemical environments.
-
Aromatic Protons: Signals in the range of δ 7.0-7.8 ppm. The specific splitting pattern will depend on the substitution on the dimethylphenyl ring.
-
Amide Proton (N-H): A broad singlet typically downfield, in the range of δ 8.0-10.0 ppm.
-
Methylene Protons (-CH₂-): A singlet in the range of δ 3.5-4.0 ppm.
-
Methyl Protons (-CH₃): Two singlets in the range of δ 2.1-2.4 ppm.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom.
-
Carbonyl Carbon (C=O): In the range of δ 160-170 ppm.
-
Nitrile Carbon (C≡N): In the range of δ 115-125 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 110-140 ppm.
-
Methylene Carbon (-CH₂-): In the range of δ 25-35 ppm.
-
Methyl Carbons (-CH₃): In the range of δ 15-25 ppm.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Predicted mass-to-charge ratios for various adducts have been calculated.
| Adduct | Predicted m/z |
| [M+H]⁺ | 189.10224 |
| [M+Na]⁺ | 211.08418 |
| [M-H]⁻ | 187.08768 |
Potential Applications and Future Directions
N-substituted-2-cyanoacetamides have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[3][4] The specific substitution on the N-aryl ring can significantly modulate this activity. Therefore, this compound represents a candidate for screening in various biological assays.
Workflow for Biological Evaluation
Caption: A proposed workflow for evaluating biological activity.
The exploration of the biological potential of this compound could lead to the identification of novel therapeutic agents. Further derivatization of this core structure could also be a fruitful avenue for future research in drug discovery.
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide provides a foundational understanding of its synthesis and characterization based on established principles for this class of compounds. The presented protocols and expected analytical data serve as a valuable resource for researchers aiming to work with this molecule and explore its applications. Further experimental investigation into its physicochemical properties and biological activities is warranted to fully elucidate its potential.
References
- Gowda, B. T., et al. (2007). N-(3,4-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o11.
- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-135.
- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11185-11199. (2022).
- (2024). Design, Synthesis, and Bioevaluation of Novel Unsaturated Cyanoacetamide Derivatives: In Vitro and In Silico Exploration.
-
PubChem. (n.d.). 2-Cyano-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
- (n.d.). N-Aryl 2-Cyanothioacetamide Intermediates in Heterocyclic Synthesis: Synthesis and AntimicrobialEvaluation of 3-Cyano-2(1H)-PyridinethIone, Chromene-3-Carbothioamide and Chromeno[3,4- c]Pyridinethione Derivatives.
- Gowda, B. T., et al. (2007). N-(3,4-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o11.
- CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents. (n.d.).
- Ingersoll, A. W., et al. (1925). CYANOACETAMIDE. Organic Syntheses, 4, 23.
- (n.d.). Impact of an aryl bulky group on a one-pot reaction of aldehyde with malononitrile and N -substituted 2-cyanoacetamide.
- Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico explor
- N-(3,4-Dimethylphenyl)acetamide.
- Experimental procedure for synthesizing N-substituted cyanoacetamides. Benchchem. (n.d.).
- 2-Cyanoacetamide synthesis. ChemicalBook. (n.d.).
- N-(3,4-dimethylphenyl)acetamide. ChemScene. (n.d.).
- Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. (n.d.).
- CN111925302A - Synthesis method of cyanoacetamide - Google Patents. (n.d.).
- Acetamide, 2-cyano-. NIST WebBook. (n.d.).
- (IUCr) N-(3-Chloro-4-hydroxyphenyl)acetamide.
- 2-Cyano-N-methyl-acetamide. Chem-Impex. (n.d.).
- 24522-30-3|2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide|BLD Pharm. (n.d.).
- This compound. Sigma-Aldrich. (n.d.).
- Cas no 24522-42-7 (this compound). (n.d.).
- This compound (CAS No. 24522-42-7). Alfa Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.).
- Page 50-1802501 to 1820000 - Cas List Page. CMO,CDMO. (n.d.).
Sources
An In-depth Technical Guide to 2-cyano-N-(3,4-dimethylphenyl)acetamide: Molecular Weight, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-cyano-N-(3,4-dimethylphenyl)acetamide, a molecule of interest in medicinal chemistry and synthetic organic chemistry. The central focus of this document is the elucidation of its molecular weight, supported by a detailed exploration of its chemical structure, and the empirical and theoretical methodologies for its determination. Furthermore, this guide presents a robust framework for its synthesis and characterization, drawing upon established chemical principles and data from analogous compounds. Experimental protocols, data interpretation, and potential research applications are discussed to provide a self-validating system of scientific inquiry for professionals in the field.
Introduction
This compound belongs to the class of cyanoacetamide derivatives, which are recognized as versatile synthons in the construction of various heterocyclic compounds with diverse biological activities. The presence of the cyanoacetamide moiety, coupled with the substituted phenyl ring, imparts a unique electronic and structural profile to the molecule, making it a valuable candidate for investigation in drug discovery and materials science. A thorough understanding of its fundamental physicochemical properties, beginning with its molecular weight, is paramount for its effective utilization in research and development.
Molecular Weight and Physicochemical Properties
The molecular weight of a compound is a fundamental property that dictates its stoichiometry in chemical reactions, influences its physical properties, and is a critical parameter in analytical techniques such as mass spectrometry.
Theoretical Molecular Weight
The molecular formula for this compound is C₁₁H₁₂N₂O . The molecular weight is calculated by summing the atomic weights of its constituent atoms.
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 11 | 12.011 | 132.121 |
| Hydrogen (H) | 12 | 1.008 | 12.096 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 188.23 g/mol |
The monoisotopic mass of this compound is 188.09496 Da .
Physicochemical Properties (Predicted and Analog-Based)
| Property | Predicted/Inferred Value | Rationale/Source |
| Melting Point | Expected to be a solid at room temperature with a melting point likely in the range of 100-200 °C. | Cyanoacetamide derivatives are typically crystalline solids. |
| Boiling Point | High, likely > 300 °C, with probable decomposition. | Amide-containing compounds have high boiling points due to strong intermolecular hydrogen bonding. |
| Solubility | Likely soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF. Sparingly soluble in water and nonpolar solvents. | The presence of the amide and cyano groups suggests polarity. |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on the appearance of similar cyanoacetamide compounds.[1] |
Synthesis of this compound
The synthesis of N-substituted cyanoacetamides is a well-established transformation in organic chemistry. The most common and efficient method involves the acylation of an amine with a cyanoacetic acid derivative.
Synthetic Pathway
The primary route for the synthesis of this compound involves the condensation reaction between 3,4-dimethylaniline and a cyanoacetylating agent.
Caption: Synthetic scheme for this compound.
Experimental Protocol: Synthesis via Condensation
This protocol is a representative procedure based on analogous syntheses of N-aryl cyanoacetamides.
Materials:
-
3,4-Dimethylaniline
-
Ethyl cyanoacetate
-
Toluene or xylene (as solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3,4-dimethylaniline in a suitable high-boiling solvent such as toluene or xylene.
-
Addition of Reagent: Add 1.1 to 1.2 equivalents of ethyl cyanoacetate to the solution.
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting aniline. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed sequentially with dilute hydrochloric acid (to remove any unreacted aniline), saturated sodium bicarbonate solution (to remove any acidic impurities), and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
Characterization and Analytical Methods
The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
-
N-H Stretch: A characteristic sharp peak is expected in the region of 3300-3500 cm⁻¹.
-
C=O Stretch (Amide I): A strong absorption band should be observed around 1650-1680 cm⁻¹.
-
C≡N Stretch: A sharp, medium-intensity peak is anticipated in the range of 2240-2260 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Peaks will be present around 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted in CDCl₃):
-
Aromatic Protons (3H): Signals for the three protons on the dimethylphenyl ring are expected in the aromatic region (δ 7.0-7.5 ppm). The splitting pattern will depend on their coupling with each other.
-
NH Proton (1H): A broad singlet is anticipated, typically downfield (δ 7.5-9.0 ppm), which is exchangeable with D₂O.
-
Methylene Protons (-CH₂-) (2H): A singlet for the two protons of the methylene group adjacent to the cyano and carbonyl groups is expected around δ 3.5-4.0 ppm.
-
Methyl Protons (-CH₃) (6H): Two singlets for the two methyl groups on the aromatic ring are expected in the upfield region (δ 2.2-2.5 ppm).
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 188.23). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
-
Fragmentation Pattern: Common fragmentation patterns for N-aryl acetamides would be expected, including cleavage of the amide bond.
Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) would be appropriate. The purity is determined by the area percentage of the main peak.
Melting Point Analysis: A sharp and well-defined melting point is indicative of a pure crystalline compound.
Potential Applications in Research and Drug Development
While specific biological data for this compound is not extensively reported, the cyanoacetamide scaffold is a well-known pharmacophore. Derivatives have shown a wide range of biological activities, suggesting potential avenues for investigation for this molecule.
Caption: Potential research applications for this compound.
-
Antimicrobial and Antifungal Activity: Many cyanoacetamide derivatives have been reported to possess antibacterial and antifungal properties.[2][3]
-
Anticancer Activity: The cyanoacetamide moiety is present in several compounds with demonstrated cytotoxic effects against various cancer cell lines.
-
Enzyme Inhibition: The structural features of this molecule may allow it to interact with the active sites of various enzymes, making it a candidate for screening as an enzyme inhibitor.
Safety and Handling
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Handling: Should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.
Conclusion
This compound is a compound with a molecular weight of 188.23 g/mol that holds potential for further investigation in various scientific disciplines, particularly in medicinal chemistry. This guide has provided a comprehensive theoretical and practical framework for its synthesis, characterization, and safe handling. The presented protocols and analytical data, based on established chemical principles and analogous compounds, offer a solid foundation for researchers to build upon. Further experimental validation of its physicochemical properties and a thorough investigation of its biological activities are warranted to fully elucidate its potential.
References
- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c00318]
- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949578/]
- Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. ResearchGate. [URL: https://www.researchgate.net/publication/312952455_Synthesis_of_a_novel_heterocyclic_scaffold_utilizing_2-cyano-N-3-cyano-46-dimethyl-2-oxopyridin-1-yl_acetamide]
- Technical Guide: Synthesis and Characterization of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide. Benchchem. [URL: https://www.benchchem.com/pdf/B1202892_Technical_Guide.pdf]
- 2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds021806]
- Cyanoacetamide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Cyanoacetamide]
- CYANOACETAMIDE. Sanjay Chemicals (India) Pvt. Ltd. [URL: https://www.sanjaychemindia.com/pdf/CYANOACETAMIDE.pdf]
Sources
An In-Depth Technical Guide to the Synthesis of 2-cyano-N-(3,4-dimethylphenyl)acetamide
Abstract
This technical guide provides a comprehensive exploration of the synthesis of 2-cyano-N-(3,4-dimethylphenyl)acetamide, a key intermediate in various chemical and pharmaceutical research applications. This document is intended for an audience of researchers, scientists, and drug development professionals, offering an in-depth analysis of the primary synthetic precursors, reaction mechanisms, and detailed experimental protocols. By elucidating the causality behind experimental choices and integrating self-validating protocols, this guide aims to serve as a trusted resource for the reliable and efficient synthesis of this target molecule. Core topics include a comparative analysis of primary synthesis routes, mechanistic insights, step-by-step experimental procedures, safety and handling protocols for precursors, and methods for purification and analysis of the final product.
Introduction and Strategic Overview
This compound is a substituted cyanoacetamide, a class of compounds recognized for their utility as versatile precursors in the synthesis of various heterocyclic systems and pharmacologically active molecules.[1][2] The molecular structure, characterized by an N-aryl substituted acetamide backbone with a reactive cyano group, makes it a valuable building block in medicinal chemistry.
The synthesis of this target molecule fundamentally involves the formation of an amide bond between a cyanoacetylating agent and the primary aromatic amine, 3,4-dimethylaniline. The selection of the appropriate precursors and reaction strategy is paramount and is dictated by factors such as desired yield, purity requirements, scalability, and available laboratory resources. This guide will detail the two most prevalent and effective strategies for this synthesis:
-
Route A: Direct Aminolysis of Ethyl Cyanoacetate. A straightforward and atom-economical approach involving the direct reaction of 3,4-dimethylaniline with an alkyl cyanoacetate, typically ethyl cyanoacetate.
-
Route B: Carboxylic Acid Coupling. A method utilizing cyanoacetic acid and a coupling agent, such as a carbodiimide, to facilitate amide bond formation with 3,4-dimethylaniline.
This document will dissect each route, providing the scientific rationale for procedural steps, ensuring a deep understanding of the underlying chemical principles.
Precursor Analysis and Safety Imperatives
The successful and safe synthesis of this compound is contingent upon a thorough understanding of its core precursors.
| Precursor | Chemical Structure | Molar Mass ( g/mol ) | Key Properties | Supplier Example |
| 3,4-Dimethylaniline | 121.18 | Pale brown/off-white solid, turns reddish-brown on air exposure.[3] Combustible.[3] Toxic via ingestion, inhalation, and skin contact.[4][5] | Acros Organics | |
| Ethyl Cyanoacetate | 113.12 | Colorless to pale yellow liquid. | Organic Syntheses | |
| Cyanoacetic Acid | 85.06 | White, crystalline solid. Corrosive.[6] Causes severe skin burns and eye damage.[7] | Fisher Scientific | |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | White crystalline solid with a low melting point. Moisture sensitive. | Enamine |
Safety and Handling: A Self-Validating System
Trustworthiness in protocol execution begins with uncompromising safety. The handling of these precursors necessitates strict adherence to established safety guidelines to prevent exposure and ensure reaction integrity.
-
3,4-Dimethylaniline: This compound is toxic and may be absorbed through the skin.[3] It can cause damage to organs through prolonged or repeated exposure.[4] All handling must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including nitrile gloves, a lab coat, and chemical safety goggles.[4] Avoid inhalation of dust and direct contact with skin and eyes.[4]
-
Cyanoacetic Acid: This precursor is corrosive and can cause severe chemical burns.[7][8] It must be handled with extreme care, using appropriate PPE.[8] Avoid formation of dust and aerosols, and ensure work is performed under a chemical fume hood.[9] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Dicyclohexylcarbodiimide (DCC): DCC is a powerful sensitizer and should be handled with caution. It is also moisture-sensitive. Store in a tightly sealed container in a dry environment.
Synthetic Pathways and Mechanistic Insights
The choice between direct aminolysis and a coupling-agent-mediated reaction depends on the desired reaction conditions and scale. This section provides a detailed examination of both pathways.
Route A: Synthesis via Direct Aminolysis of Ethyl Cyanoacetate
This method is often preferred for its simplicity and involves heating 3,4-dimethylaniline with ethyl cyanoacetate. The reaction can be performed neat (solvent-free) or in a high-boiling solvent.[10]
Caption: Workflow for Direct Aminolysis Synthesis.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism, specifically aminolysis of an ester.[11]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the ethoxy group, making it a better leaving group (ethanol).
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethanol molecule.
The high temperature is necessary because the ethoxy group is a relatively poor leaving group, and aromatic amines are less nucleophilic than aliphatic amines.[11] Driving off the ethanol byproduct as it forms can shift the equilibrium towards the product, increasing the yield.
Route B: Synthesis via DCC Coupling of Cyanoacetic Acid
This route offers milder reaction conditions (often room temperature to reflux in a suitable solvent) but requires a stoichiometric amount of a coupling agent like DCC.[3]
Caption: Workflow for DCC Coupling Synthesis.
Mechanism: The direct reaction between a carboxylic acid and an amine is typically an acid-base reaction. DCC circumvents this by activating the carboxylic acid.[12]
-
Activation of Carboxylic Acid: The DCC molecule protonates the cyanoacetic acid. The resulting carboxylate then attacks the central carbon of the protonated DCC, forming a highly reactive O-acylisourea intermediate.[7] This intermediate effectively converts the hydroxyl group of the carboxylic acid into a good leaving group.
-
Nucleophilic Attack: The 3,4-dimethylaniline attacks the carbonyl carbon of the O-acylisourea intermediate.
-
Tetrahedral Intermediate Collapse: The intermediate collapses to form the desired amide and dicyclohexylurea (DCU), a stable and insoluble byproduct.
Trustworthiness Advisory - Side Reaction: A critical consideration in DCC coupling is the potential for the O-acylisourea intermediate to undergo an irreversible intramolecular acyl transfer, rearranging to a stable N-acylurea. This side reaction terminates the pathway to the desired amide. The formation of N-acylurea can be minimized by using additives such as 1-hydroxybenzotriazole (HOBt) or by ensuring the amine is present to react with the intermediate as it is formed.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for laboratory synthesis. Researchers should perform their own risk assessments and optimizations.
Protocol for Route A: Direct Aminolysis
(Adapted from analogous procedures for cyanoacetanilides)[10]
-
Materials:
-
3,4-Dimethylaniline (1.0 eq)
-
Ethyl cyanoacetate (1.2 - 1.5 eq)
-
-
Procedure:
-
To a round-bottom flask equipped with a short-path distillation head and a magnetic stirrer, add 3,4-dimethylaniline and ethyl cyanoacetate.
-
Heat the reaction mixture in an oil bath to 190-200°C.
-
Maintain this temperature for 4-6 hours. During this time, ethanol will distill from the reaction mixture, which can be collected. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC, showing consumption of the starting aniline), cool the mixture to room temperature. The product will likely solidify into a crystalline mass.
-
Add a mixture of toluene and petroleum ether (e.g., 1:1 ratio) to the flask and break up the solid.
-
Filter the solid product by suction filtration.
-
Wash the filter cake thoroughly with cold toluene/petroleum ether to remove any unreacted ethyl cyanoacetate and colored impurities.
-
Dry the product in a vacuum oven to yield crude this compound.
-
Protocol for Route B: DCC Coupling
(Adapted from analogous procedures for N,N-diethylcyanoacetamide)[3]
-
Materials:
-
Cyanoacetic acid (1.0 eq)
-
3,4-Dimethylaniline (1.0 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyanoacetic acid and 3,4-dimethylaniline in anhydrous THF.
-
While stirring, add a solution of DCC in anhydrous THF dropwise to the mixture. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 6-9 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The dicyclohexylurea (DCU) byproduct will precipitate as a white solid.
-
Filter the reaction mixture to remove the DCU precipitate. Wash the filter cake with a small amount of cold THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by dissolving it in a suitable solvent like dichloromethane, washing with dilute acid (e.g., 1M HCl) to remove any unreacted amine, then with water and brine, drying over anhydrous sodium sulfate, and finally concentrating in vacuo.
-
Purification and Analysis
Purification
The crude product from either synthesis can be purified by recrystallization . A common and effective solvent for this class of compounds is ethanol .
-
Recrystallization Procedure:
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
-
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
| Technique | Purpose | Expected Observations |
| Melting Point | Purity assessment | A sharp, defined melting point range indicates high purity. |
| ¹H NMR | Structural confirmation | Signals corresponding to the aromatic protons of the dimethylphenyl ring, the methyl group protons, the active methylene (CH₂) protons, and the N-H proton of the amide. |
| ¹³C NMR | Structural confirmation | Resonances for the cyano carbon, carbonyl carbon, methylene carbon, and the distinct carbons of the aromatic ring. |
| FT-IR | Functional group analysis | Characteristic peaks for N-H stretching (amide), C=O stretching (amide), and C≡N stretching (nitrile). |
| HPLC | Purity determination | A single major peak with a retention time corresponding to the product. Purity can be quantified by peak area percentage. |
| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₂N₂O, MW: 188.23 g/mol ). |
Conclusion
The synthesis of this compound can be reliably achieved through two primary pathways: direct aminolysis of ethyl cyanoacetate and DCC-mediated coupling of cyanoacetic acid. The direct heating method is procedurally simpler and avoids the use of coupling agents and their byproducts, making it potentially more scalable and cost-effective. However, it requires high temperatures. The DCC coupling route offers milder conditions but necessitates careful management of the DCU byproduct and potential N-acylurea side-product formation.
The choice of synthetic route should be guided by the specific requirements of the research objective, including scale, purity needs, and available equipment. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers can confidently produce high-quality this compound for their scientific endeavors.
References
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 0-0. [Link]
-
Uddin, M. J., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. National Institutes of Health (NIH). [Link]
-
Wockhardt Ltd. (2008). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone. Indian Patent Application 33/2008. [Link]
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. [Link]
-
PubChem. (n.d.). 3,4-Dimethylaniline. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Ingersoll, A. W., & Burns, G. R. (1928). Cyanoacetamide. Organic Syntheses, 8, 34. [Link]
-
CPAChem. (2024). Safety data sheet: 3,4-Dimethylaniline. CPAChem. [Link]
-
Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. Retrieved January 25, 2026, from [Link]
-
Loba Chemie. (2016). CYANOACETIC ACID FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Fisher Scientific. (2024). Safety Data Sheet: Cyanoacetic acid. Fisher Scientific. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved January 25, 2026, from [Link]
-
Khan Academy. (n.d.). Preparation of amides using DCC. Khan Academy. Retrieved January 25, 2026, from [Link]
- Ciba-Geigy AG. (1985). Process for the preparation of cyanoacetanilides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl [quickcompany.in]
- 4. CN102952021B - Synthesis method of 3,4-dimethylaniline - Google Patents [patents.google.com]
- 5. Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]
- 10. CH646418A5 - Process for the preparation of cyanoacetanilides - Google Patents [patents.google.com]
- 11. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
A Technical Guide to the Spectral Characterization of 2-cyano-N-(3,4-dimethylphenyl)acetamide
This technical guide provides an in-depth analysis of the expected spectral characteristics of 2-cyano-N-(3,4-dimethylphenyl)acetamide, a substituted cyanoacetamide derivative. While direct experimental data for this specific compound is not widely published, this document synthesizes information from closely related analogues and foundational spectroscopic principles to present a robust predictive framework for its characterization. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction and Molecular Structure
This compound belongs to the class of cyanoacetamides, which are valuable intermediates in the synthesis of various heterocyclic compounds and are recognized for their potential biological activities.[1][2] Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, confirming the identity, purity, and structure of a synthesized compound.
The molecular structure of this compound consists of a 3,4-dimethylphenyl group attached to the nitrogen atom of a cyanoacetamide moiety. The key functional groups for spectroscopic analysis are the amide, the nitrile (cyano) group, the aromatic ring, and the aliphatic methylene and methyl groups.
Figure 1: Molecular Structure of this compound.
Predicted ¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit several distinct signals. The analysis of a structurally similar compound, 3',4'-dimethylacetanilide, provides a strong basis for predicting the signals of the aromatic and methyl protons.[3]
-
Amide Proton (N-H): A broad singlet is expected in the downfield region, typically around δ 8.0-9.5 ppm. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
-
Aromatic Protons (Ar-H): The 3,4-disubstituted aromatic ring will show a characteristic pattern. A singlet is expected for the proton at position 2 of the ring, and two doublets for the protons at positions 5 and 6. Based on 3',4'-dimethylacetanilide, these signals would likely appear in the δ 7.0-7.4 ppm range.[3]
-
Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the carbonyl and cyano groups are chemically equivalent and are expected to appear as a sharp singlet, likely in the region of δ 3.5-4.1 ppm. In a similar structure, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, these protons appear at 4.10 ppm.[4]
-
Methyl Protons (-CH₃): The two methyl groups on the aromatic ring are in slightly different chemical environments and are expected to appear as two distinct singlets. Based on data for 3',4'-dimethylacetanilide, these would be found in the δ 2.1-2.3 ppm region.[3]
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 9.5 | Broad Singlet | 1H | N-H |
| ~ 7.3 | Singlet | 1H | Ar-H (Position 2) |
| ~ 7.2 | Doublet | 1H | Ar-H (Position 6) |
| ~ 7.0 | Doublet | 1H | Ar-H (Position 5) |
| ~ 3.7 | Singlet | 2H | -CH₂-CN |
| ~ 2.2 | Singlet | 3H | Ar-CH₃ |
| ~ 2.1 | Singlet | 3H | Ar-CH₃ |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm) as an internal standard.
Predicted ¹³C NMR Spectral Data
Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule.
-
Carbonyl Carbon (C=O): Expected in the highly deshielded region of δ 160-170 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the δ 115-140 ppm range. The carbons attached to the nitrogen and methyl groups will be downfield compared to the others.
-
Nitrile Carbon (C≡N): This carbon is expected to appear around δ 115-120 ppm.
-
Methylene Carbon (-CH₂-): Expected around δ 25-35 ppm.
-
Methyl Carbons (-CH₃): The two aromatic methyl carbons will have signals in the upfield region, around δ 19-21 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C=O (Amide) |
| ~ 138 | Ar-C (quaternary) |
| ~ 135 | Ar-C (quaternary) |
| ~ 130 | Ar-CH |
| ~ 125 | Ar-CH |
| ~ 120 | Ar-CH |
| ~ 117 | C≡N |
| ~ 28 | -CH₂- |
| ~ 20 | Ar-CH₃ |
| ~ 19 | Ar-CH₃ |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
N-H Stretch: A sharp to moderately broad peak around 3300-3250 cm⁻¹, characteristic of a secondary amide.[5]
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) appear just below 3000 cm⁻¹.
-
C≡N Stretch: A sharp, medium-intensity absorption is expected in the range of 2260-2220 cm⁻¹. For a related compound, this was observed at 2222 cm⁻¹.[5]
-
C=O Stretch (Amide I): A strong, sharp absorption band is expected around 1680-1650 cm⁻¹. This is one of the most characteristic peaks in the spectrum.[5]
-
N-H Bend (Amide II): This band, resulting from a combination of N-H bending and C-N stretching, is expected around 1550-1510 cm⁻¹.
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3280 | Medium, Sharp | N-H Stretch |
| ~ 3050 | Weak | Aromatic C-H Stretch |
| ~ 2950 | Medium | Aliphatic C-H Stretch |
| ~ 2240 | Medium, Sharp | C≡N Stretch |
| ~ 1670 | Strong, Sharp | C=O Stretch (Amide I) |
| ~ 1530 | Medium | N-H Bend (Amide II) |
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Obtain a background spectrum of the clean ATR crystal. Then, press the sample firmly against the crystal using the pressure clamp and collect the sample spectrum.
-
Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₂N₂O), the molecular weight is 200.23 g/mol .
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a clear molecular ion peak at m/z = 200.
-
Fragmentation Pattern: The fragmentation of N-substituted cyanoacetamides is often characterized by cleavage of bonds adjacent to the carbonyl group or the nitrogen atom.[6] A primary fragmentation pathway is the alpha-cleavage, leading to the loss of the cyanoacetyl group or parts of it. Another common fragmentation is the cleavage of the amide bond.
Key Predicted Fragments:
-
m/z = 121: This would be a very prominent peak, resulting from the cleavage of the amide C-N bond, forming the stable [CH₃)₂C₆H₃NH₂]⁺ radical cation (3,4-dimethylaniline ion). Data from 3',4'-dimethylacetanilide shows a base peak at m/z 121.[3]
-
m/z = 120: Loss of a hydrogen radical from the m/z 121 fragment.
-
m/z = 41: Formation of the [CH₂CN]⁺ fragment.
Figure 2: Predicted primary fragmentation pathway for this compound.
Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)
| m/z | Predicted Identity |
| 200 | [M]⁺˙ (Molecular Ion) |
| 121 | [(CH₃)₂C₆H₃NH₂]⁺˙ |
| 120 | [(CH₃)₂C₆H₃NH]⁺ |
| 41 | [CH₂CN]⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.
-
Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate the mass spectrum.
Synthetic Workflow
Cyanoacetamides are commonly synthesized through the condensation of an amine with a cyanoacetylating agent, such as ethyl cyanoacetate or cyanoacetic acid.[1] The synthesis of the title compound would likely involve the reaction of 3,4-dimethylaniline with ethyl cyanoacetate, often with heating to drive off the ethanol byproduct.
Figure 3: A plausible synthetic route for this compound.
Conclusion
This guide provides a comprehensive, predictive overview of the key spectral data required for the characterization of this compound. By synthesizing data from analogous structures and applying fundamental spectroscopic principles, we have established a clear set of expected values for ¹H NMR, ¹³C NMR, IR, and MS analyses. The outlined protocols offer a standardized approach for data acquisition. This framework serves as a valuable resource for scientists engaged in the synthesis and analysis of this compound, ensuring its accurate identification and characterization.
References
-
Al-Majidi, S. M. R., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Available at: [Link]
-
NIST. (n.d.). Acetamide, 2-cyano-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Al-Majidi, S. M. R., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. National Institutes of Health. Available at: [Link]
-
PubChem. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(2,4-dimethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Ilić, N., et al. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. ResearchGate. Available at: [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. 3',4'-DIMETHYLACETANILIDE(2198-54-1) 1H NMR [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Solubility Profile of 2-cyano-N-(3,4-dimethylphenyl)acetamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility profile of 2-cyano-N-(3,4-dimethylphenyl)acetamide, a compound of interest in contemporary drug discovery. In the absence of extensive empirical data for this specific molecule, this document outlines a robust theoretical and experimental framework for characterizing its solubility. We delve into the molecular structure of this compound to predict its solubility characteristics, followed by detailed, field-proven protocols for the experimental determination of its thermodynamic solubility, the influence of pH, and its pKa. This guide is designed to be a practical resource for researchers, enabling them to conduct self-validating experiments and generate a comprehensive solubility profile essential for preclinical and formulation development.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a promising drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage attrition. A thorough understanding of a compound's solubility profile is, therefore, not merely a matter of physicochemical characterization but a cornerstone of rational drug design and development. This guide focuses on this compound, providing a comprehensive roadmap for elucidating its behavior in various solvent systems. By integrating theoretical predictions with rigorous experimental methodologies, we aim to empower researchers to generate the high-quality data necessary for informed decision-making in the drug development pipeline.
Molecular Structure Analysis and Predicted Solubility Behavior of this compound
A molecule's structure is the primary determinant of its physical and chemical properties, including solubility. The principle of "like dissolves like" serves as a fundamental guide, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.
2.1. Structural Features of this compound
-
Molecular Formula: C₁₁H₁₂N₂O
-
Molecular Weight: 188.23 g/mol
The structure of this compound comprises a central acetamide core, a cyano group, and a 3,4-dimethylphenyl ring.
-
Polar Moieties: The amide group (-CONH-) is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The cyano group (-C≡N) is a strong hydrogen bond acceptor. These polar functionalities suggest the potential for favorable interactions with polar solvents.
-
Nonpolar Moiety: The 3,4-dimethylphenyl ring is a bulky, hydrophobic group that will contribute to the molecule's lipophilicity.
2.2. Predicted Solubility
Based on its structure, this compound is predicted to be a sparingly soluble compound in aqueous media. The presence of the nonpolar dimethylphenyl ring is likely to dominate the overall solubility, despite the presence of hydrogen bonding moieties. Its solubility is expected to be higher in organic solvents, particularly those with moderate polarity that can interact with both the polar and nonpolar regions of the molecule.
Experimental Determination of Thermodynamic Solubility: The Gold Standard
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[2][3] This method involves equilibrating an excess of the solid compound in a solvent for a sufficient period to reach saturation.
3.1. Rationale for the Shake-Flask Method
This method is favored for its reliability and its ability to determine the true equilibrium solubility, which is a critical parameter for biopharmaceutical classification and formulation development.[4] It provides a definitive measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.
3.2. Detailed Experimental Protocol for the Shake-Flask Method
This protocol is based on established guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).[1][5]
Materials:
-
This compound (pure, solid form)
-
Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. A visual excess of solid should be present throughout the experiment.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[2] Preliminary studies may be necessary to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
To remove any remaining undissolved solid, either centrifuge the aliquot at a high speed or filter it through a syringe filter.[6]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered supernatant (sample) and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the sample.
-
3.3. Data Presentation
The solubility data should be presented in a clear and organized manner.
Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Purified Water | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| PBS (pH 7.4) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Ethanol | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Methanol | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Acetonitrile | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| DMSO | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
The Influence of pH on Solubility and pKa Determination
For ionizable compounds, solubility is highly dependent on the pH of the medium. The amide group in this compound is generally considered neutral, but the molecule's overall electronic structure could impart weak acidic or basic properties. Therefore, investigating its pH-solubility profile is crucial.
4.1. The Henderson-Hasselbalch Equation: A Theoretical Framework
The relationship between pH, pKa, and the ionization state of a compound is described by the Henderson-Hasselbalch equation. This relationship directly impacts solubility, as the ionized form of a compound is typically more water-soluble than its neutral form.
4.2. Experimental Determination of the pH-Solubility Profile
The shake-flask method described in Section 3.2 can be adapted to determine the solubility at various pH values. This involves using a series of buffers with different pH values (e.g., from pH 1.2 to 10) as the solvent.
4.3. pKa Determination by Potentiometric Titration
Determining the acid dissociation constant (pKa) is essential for understanding the pH-dependent solubility. Potentiometric titration is a precise method for this purpose.[7][8]
Protocol for Potentiometric Titration:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if necessary to achieve initial dissolution).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound.
-
Data Acquisition: Monitor the pH of the solution continuously using a calibrated pH electrode as the titrant is added in small increments.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve.
High-Throughput Solubility Screening
In early drug discovery, where numerous compounds are synthesized, high-throughput solubility screening methods are often employed to rapidly assess the solubility of a large number of compounds.[9] These methods, such as nephelometry or methods utilizing multi-well plates, provide a faster, albeit sometimes less precise, measure of solubility compared to the shake-flask method.[10] They are valuable for ranking compounds and identifying potential solubility liabilities early in the discovery process.
Visualization of Workflows
6.1. Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the shake-flask method.
6.2. Logical Relationship of Solubility Factors
Caption: Factors influencing solubility.
Conclusion
This technical guide has provided a comprehensive framework for characterizing the solubility profile of this compound. By combining theoretical predictions based on molecular structure with detailed, validated experimental protocols, researchers can generate a robust and reliable dataset. A thorough understanding of the thermodynamic solubility, the influence of pH, and the pKa of this compound is indispensable for its successful development as a potential therapeutic agent. The methodologies and principles outlined herein are intended to serve as a practical and authoritative resource for scientists in the pharmaceutical and chemical research fields.
References
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 25, 2026, from [Link]
-
European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. Retrieved January 25, 2026, from [Link]
-
Glomme, A., & Kern, A. (2005). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 77(7), 2163–2169. [Link]
-
Avdeef, A., & Tsinman, O. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 8847–8855. [Link]
-
International Council for Harmonisation. (2018, June 7). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved January 25, 2026, from [Link]
-
Organisation for Economic Co-operation and Development. (1995). OECD Guideline for the Testing of Chemicals 105: Water Solubility. Retrieved January 25, 2026, from [Link]
-
United States Pharmacopeia. (2016). <1236> Solubility Measurements. Retrieved January 25, 2026, from [Link]
-
World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report (WHO Technical Report Series, No. 1019). Retrieved January 25, 2026, from [Link]
-
ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). In Technical Report No. 116: The Role of Ecotoxicological Bioavailability in the Risk Assessment of Chemicals. Retrieved January 25, 2026, from [Link]
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546–567. [Link]
-
Bergström, C. A. S. (2011). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved January 25, 2026, from [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). High throughput solubility measurement in drug discovery and development. PubMed. Retrieved January 25, 2026, from [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In InTech. Retrieved January 25, 2026, from [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved January 25, 2026, from [Link]
Sources
- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. researchgate.net [researchgate.net]
- 5. filab.fr [filab.fr]
- 6. who.int [who.int]
- 7. pubs.acs.org [pubs.acs.org]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
"2-cyano-N-(3,4-dimethylphenyl)acetamide" potential biological activity
An In-depth Technical Guide to the Potential Biological Activity of 2-cyano-N-(3,4-dimethylphenyl)acetamide
Executive Summary
This document provides a comprehensive analysis of the potential biological activities of the novel chemical entity, this compound. While direct experimental data for this specific compound is not available in current literature, this guide synthesizes information from structurally related molecules, specifically those containing the cyanoacetamide core and N-aryl acetamide functionalities. Based on robust structure-activity relationship (SAR) analysis of analogous compounds, we predict that this compound holds significant potential as an antimicrobial, anticancer, and insecticidal agent. This guide outlines the chemical rationale for these predictions, proposes detailed synthetic and characterization protocols, and presents a comprehensive roadmap for the experimental validation of its biological activities. The methodologies described herein are designed to serve as a foundational framework for researchers initiating preclinical investigation of this promising compound.
Introduction: The Rationale for Investigation
The search for novel therapeutic agents is a cornerstone of modern medicinal chemistry. The cyanoacetamide scaffold is a well-established "privileged structure" in drug discovery, known for its versatile reactivity and its presence in a wide array of pharmacologically active compounds.[1] The cyano and amide functional groups can participate in numerous chemical reactions, making them ideal starting points for the synthesis of complex heterocyclic systems.[2][3] Derivatives of cyanoacetamide have demonstrated a broad spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6]
Simultaneously, the N-aryl acetamide moiety is a common feature in many bioactive molecules. The nature and substitution pattern of the aryl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The specific subject of this guide, this compound, combines the reactive cyanoacetamide core with a 3,4-dimethylphenyl group. This substitution pattern is of particular interest as the lipophilicity and electronic properties conferred by the methyl groups may enhance membrane permeability and target engagement.
This guide provides a predictive analysis and a structured experimental plan to explore the therapeutic potential of this specific, uncharacterized molecule.
Chemical Profile, Synthesis, and Characterization
A crucial first step in evaluating a novel compound is establishing a reliable method for its synthesis and unambiguous structural confirmation.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₂N₂O
-
Molecular Weight: 188.23 g/mol
-
Structure:
(Self-generated image for illustrative purposes)
Proposed Synthesis Workflow
The most direct and widely adopted method for synthesizing N-aryl cyanoacetamides is the condensation of an appropriate amine with a cyanoacetate ester.[1] The following protocol is proposed for the synthesis of the title compound.
Caption: Proposed synthetic route via condensation reaction.
Experimental Protocol: Synthesis
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3,4-dimethylaniline (10.0 g, 82.5 mmol) and ethyl cyanoacetate (10.2 g, 90.8 mmol, 1.1 eq).
-
Solvent Addition: Add 100 mL of toluene to the flask.
-
Reaction: Heat the mixture to reflux (approx. 110-111°C). The reaction progress can be monitored by observing the collection of the ethanol byproduct in the Dean-Stark trap. Continue reflux for 8-12 hours or until the theoretical amount of ethanol has been collected.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature. The product may begin to precipitate.
-
Cool the flask in an ice bath for 1 hour to maximize crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with two 20 mL portions of cold hexane to remove any unreacted starting materials.
-
-
Purification: Recrystallize the crude solid from hot ethanol or isopropanol to yield the pure this compound as a crystalline solid.[7]
-
Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.
Structural Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons. Expected signals would include two singlets for the aromatic protons, two singlets for the methyl groups, a singlet for the active methylene (CH₂) group, and a broad singlet for the amide (NH) proton.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups. Expect characteristic peaks for the nitrile (C≡N) stretch (~2250 cm⁻¹), amide C=O stretch (~1660 cm⁻¹), and N-H stretch (~3300 cm⁻¹).
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact molecular weight and elemental composition.
Predicted Biological Activities and Mechanistic Rationale
Based on extensive review of analogous structures, we hypothesize that this compound will exhibit activity in the following key areas.
Antimicrobial and Antifungal Activity
Rationale: Numerous studies have demonstrated the potent antimicrobial and antifungal properties of cyanoacetamide derivatives.[4] One study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide showed significant activity against both Gram-positive and Gram-negative bacteria, as well as yeasts like Candida glabrata and Candida krusei.[4][8] The core cyanoacetamide moiety is often implicated in the inhibition of essential microbial enzymes.
Predicted Mechanism of Action: A plausible mechanism is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[2] The planar aromatic ring and the hydrogen-bonding capabilities of the acetamide group could allow the molecule to bind within the enzyme's active site, disrupting its function and leading to bacterial cell death.
Anticancer Activity
Rationale: The N-aryl acetamide scaffold is present in many compounds with demonstrated antiproliferative effects. A study on 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives showed cytotoxicity against a panel of 60 human cancer cell lines, with particular sensitivity noted in leukemia and renal cancer lines.[5] The dimethylphenyl substitution may enhance the compound's ability to interact with hydrophobic pockets in protein targets relevant to cancer progression.
Predicted Mechanism of Action: A potential anticancer mechanism for this class of compounds is the inhibition of tubulin polymerization.[9] By binding to tubulin, the compound could disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Insecticidal Activity
Rationale: Cyano-substituted acetamides have also been investigated as insecticides. Research on 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide demonstrated significant insecticidal activity against the cowpea aphid (Aphis craccivora), with LC50 values in the sub-ppm range.[10] Another study highlighted the toxicity of cyanoacetamide derivatives against the cotton leafworm (Spodoptera littoralis).[11]
Predicted Mechanism of Action: The mechanism in insects could involve the disruption of neurotransmission, potentially by acting on nicotinic acetylcholine receptors (nAChRs) or other critical components of the insect nervous system.
Proposed Experimental Workflows for Validation
To empirically validate the predicted biological activities, a tiered screening approach is recommended. This ensures a logical, cost-effective progression from broad primary screening to more focused mechanistic studies.
Caption: A tiered workflow for biological activity validation.
Protocol: In Vitro Antimicrobial Susceptibility Testing
This protocol is adapted from standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).[4]
-
Preparation:
-
Prepare a 1 mg/mL stock solution of the test compound in DMSO.
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) to mid-log phase in appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Adjust the microbial suspension to a concentration of 5 x 10⁵ CFU/mL.
-
-
Assay Plate Setup:
-
In a 96-well microtiter plate, add 100 µL of broth to all wells.
-
Add 100 µL of the compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate, resulting in concentrations from 256 µg/mL to 0.5 µg/mL.
-
Include a positive control (broth + microbes + standard antibiotic like Ciprofloxacin) and a negative control (broth only).
-
-
Inoculation: Add 10 µL of the prepared microbial suspension to each well (except the negative control).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound at which no visible microbial growth is observed.
Protocol: In Vitro Anticancer Cell Viability (MTT Assay)
This protocol assesses the compound's ability to reduce the viability of cancer cells.[5]
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer) into a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture media. Replace the existing media with 100 µL of media containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Hypothetical Mechanism of Action Pathway
The following diagram illustrates the predicted mechanism for the compound's antibacterial activity.
Caption: Hypothetical pathway of antibacterial action via DNA gyrase inhibition.
Data Interpretation and Future Directions
Data Summary Table: The results from the primary and secondary screens should be compiled for clear comparison.
| Predicted Activity | Primary Screen Assay | Metric | Desired Outcome | Secondary Screen Assay | Metric |
| Antimicrobial | Agar Well Diffusion | Zone of Inhibition | >10 mm | Microdilution Broth | MIC < 32 µg/mL |
| Anticancer | MTT Assay | % Viability @ 10 µM | < 50% | Dose-Response MTT | IC50 < 10 µM |
| Insecticidal | Contact Toxicity | % Mortality @ 24h | > 60% | Dose-Response Assay | LC50 < 10 ppm |
Interpretation:
-
Strong activity in a primary screen warrants progression to secondary screening to determine potency (MIC, IC50, LC50).
-
High potency combined with low toxicity against a non-cancerous control cell line (e.g., HEK293) would indicate a favorable therapeutic window for the anticancer potential.
-
Selectivity for certain microbial strains or cancer cell lines can provide valuable clues for mechanism-of-action studies and future lead optimization.
Future Directions:
-
Lead Optimization: If promising activity is confirmed, a medicinal chemistry campaign should be initiated. This would involve synthesizing analogs by modifying the substitution pattern on the phenyl ring to improve potency and reduce off-target effects.
-
In Vivo Studies: The most promising candidates should be advanced to in vivo models (e.g., murine models of bacterial infection or tumor xenografts) to evaluate efficacy and preliminary toxicology.
-
ADME/Tox Profiling: In parallel, in vitro absorption, distribution, metabolism, excretion (ADME), and toxicology studies should be conducted to assess the compound's drug-like properties.
Safety and Handling
As a novel chemical entity with uncharacterized toxicological properties, this compound should be handled with appropriate care. Based on GHS data for structurally similar compounds like 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, the compound may be harmful if swallowed, inhaled, or in contact with skin.[12]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a cool, dry, and well-sealed container away from incompatible materials.
References
-
Al-Hourani, B. J., Al-Adhami, M. F., El-Elimat, T., Al-Dujaili, A. A., & Abaza, I. F. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]
-
Horishny, V. Ya., Arshad, M., & Matiychuk, V. S. (2021). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. Russian Journal of Organic Chemistry. [Link]
-
Abdel-Raheem, S. A. A., & Mohamed, A. M. (Year not specified). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. ResearchGate. [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc. [Link]
-
PubChem. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. National Center for Biotechnology Information. [Link]
-
El-Sawy, E. R., Ebaid, M. S., & Abo-El-Ezz, A. M. (2018). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. ResearchGate. [Link]
-
Filip, L., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules. [Link]
-
Al-Omair, M. A. (2015). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]
-
Organic Syntheses. (n.d.). Cyanoacetamide. [Link]
-
El-Faham, A., et al. (2021). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate. [Link]
-
Sanjay Chemicals (India) Pvt. Ltd. (n.d.). CYANOACETAMIDE. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sanjaychemindia.com [sanjaychemindia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | C10H7F3N2O | CID 3823803 - PubChem [pubchem.ncbi.nlm.nih.gov]
Discovery and history of "2-cyano-N-(3,4-dimethylphenyl)acetamide"
An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-cyano-N-(3,4-dimethylphenyl)acetamide
A Predictive and Methodological Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of this compound, a molecule situated within the versatile class of N-aryl-cyanoacetamides. It is important to note that, as of the latest literature review, this specific compound is not extensively documented in scientific databases or publications. Therefore, this guide has been constructed as a predictive and methodological resource, drawing upon the well-established chemistry and known applications of closely related analogues. The principles and protocols detailed herein are designed to provide a robust framework for the synthesis, characterization, and exploration of the potential utility of this compound in drug discovery and development.
N-aryl-2-cyanoacetamides are recognized as valuable intermediates in organic synthesis, largely due to the reactivity of their active methylene group, as well as their cyano and amide functionalities.[1] These characteristics make them ideal precursors for the construction of a wide array of heterocyclic systems, many of which are of significant interest in medicinal chemistry.[2][3] This guide will delve into the probable synthetic routes, analytical characterization techniques, and potential pharmacological relevance of this compound, providing a solid foundation for researchers venturing into the study of this and similar molecules.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₂N₂O | Based on the chemical structure |
| Molecular Weight | 188.23 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white crystalline solid | Typical appearance of similar organic amides |
| Solubility | Likely soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF) and sparingly soluble in water. | Based on the properties of related N-aryl acetamides and cyanoacetamides. |
| Melting Point | Predicted to be in the range of 100-150 °C | Inferred from the melting points of analogous compounds. |
Synthesis of this compound
The most probable and widely employed method for the synthesis of N-aryl-cyanoacetamides is the condensation of an aromatic amine with a suitable cyanoacetylating agent.[1][2] For the synthesis of this compound, the primary starting materials would be 3,4-dimethylaniline and a cyanoacetate derivative.
Primary Synthetic Route: Condensation of 3,4-dimethylaniline with Ethyl Cyanoacetate
This method involves the nucleophilic acyl substitution of the ethoxy group of ethyl cyanoacetate by the amino group of 3,4-dimethylaniline. The reaction is typically driven to completion by heating, which facilitates the removal of the ethanol byproduct.
Reaction Scheme:
A proposed reaction scheme for the synthesis of the target compound.
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 3,4-dimethylaniline and ethyl cyanoacetate.
-
Reaction Conditions: The reaction can be performed neat (without solvent) by heating the mixture to a temperature of 140-160 °C. Alternatively, a high-boiling point solvent such as xylene or toluene can be used, and the reaction mixture can be refluxed.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If the product crystallizes, it can be collected by filtration. If not, the excess solvent (if used) is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Causality Behind Experimental Choices:
-
Heating: The condensation reaction is an equilibrium process. Heating is necessary to provide the activation energy for the reaction and to drive the equilibrium towards the product side by removing the ethanol byproduct.
-
Solvent Choice: While the reaction can be run neat, the use of a high-boiling point solvent can help to maintain a consistent reaction temperature and prevent the sublimation of the starting materials.
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, allowing for the removal of unreacted starting materials and any side products.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques would be employed.
| Technique | Expected Results |
| ¹H NMR | - Aromatic protons of the dimethylphenyl group would appear as a set of multiplets or distinct signals in the aromatic region (δ 7.0-7.5 ppm).- The two methyl groups on the aromatic ring would likely appear as two distinct singlets around δ 2.2-2.4 ppm.- The methylene protons (CH₂) adjacent to the cyano and carbonyl groups would appear as a singlet around δ 3.5-4.0 ppm.- The amide proton (NH) would appear as a broad singlet, typically in the region of δ 8.0-9.0 ppm. |
| ¹³C NMR | - The carbonyl carbon of the amide would be expected in the range of δ 160-170 ppm.- The cyano carbon would appear around δ 115-120 ppm.- Aromatic carbons would be observed in the region of δ 120-140 ppm.- The methylene carbon would be found at approximately δ 25-30 ppm.- The two methyl carbons would appear at around δ 18-22 ppm. |
| FT-IR | - A sharp absorption band for the cyano group (C≡N) stretch around 2250 cm⁻¹.- A strong absorption for the amide carbonyl (C=O) stretch around 1650-1680 cm⁻¹.- An N-H stretching vibration for the amide around 3300 cm⁻¹.- C-H stretching vibrations for the aromatic and aliphatic groups. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (188.23) would be expected. Fragmentation patterns would likely show the loss of the cyanoacetyl group and other characteristic fragments. |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the molecular formula C₁₁H₁₂N₂O. |
Potential Applications in Drug Development
The cyanoacetamide scaffold is a key building block in the synthesis of various biologically active molecules.[3] The presence of the cyano and amide groups, along with the active methylene, allows for further chemical modifications to generate a library of compounds for screening.
Potential Pharmacological Activities:
-
Anticancer: Many heterocyclic compounds derived from cyanoacetamides have demonstrated cytotoxic activity against various cancer cell lines.[4]
-
Antimicrobial: The cyanoacetamide moiety is present in some compounds with antibacterial and antifungal properties.[4]
-
Anti-inflammatory: Certain derivatives have been explored for their anti-inflammatory potential.
-
Enzyme Inhibition: The functional groups of this compound could potentially interact with the active sites of various enzymes, making it a candidate for inhibitor design.
Workflow for Exploring Biological Activity:
A typical workflow for the evaluation of a novel compound in drug discovery.
Conclusion
While "this compound" is not a widely studied molecule, its chemical framework suggests significant potential as a synthetic intermediate in medicinal chemistry. This technical guide provides a robust, predictive framework for its synthesis, characterization, and potential applications, based on the well-established chemistry of N-aryl-cyanoacetamides. By following the outlined protocols and analytical methods, researchers can confidently approach the synthesis and investigation of this and other novel cyanoacetamide derivatives, contributing to the ongoing search for new therapeutic agents.
References
- Uddin, M. J., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration.
- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides.
- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.
- Wikipedia. (2023). Cyanoacetamide. Wikipedia.
- Fadda, A. A., & El-Mekabaty, A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- Multichem. (n.d.). 2-Cyanoacetamide Dealer and Distributor. Multichem.
- Al-Warhi, T. I., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.
- Ito, N., et al. (1995). Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. PubMed.
- Google Patents. (2014). Improved synthesis process for N,N-dimethylcyanoacetamide.
- Organic Syntheses. (n.d.). Cyanoacetamide. Organic Syntheses Procedure.
- Sanjay Chemicals (India) Pvt. Ltd. (n.d.). CYANOACETAMIDE.
- Google Patents. (2013). Preparation method for 2, 2-dimethyl cyano acetamide.
- PubChem. (n.d.). N-(2,4-Dimethylphenyl)acetamide. PubChem.
- Sigma-Aldrich. (n.d.). Cyanoacetamide 99 107-91-5. Sigma-Aldrich.
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. 2-Cyanoacetamide Dealer and Distributor | 2-Cyanoacetamide Supplier | 2-Cyanoacetamide Stockist | 2-Cyanoacetamide Importers [multichemindia.com]
- 4. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Exploration of 2-cyano-N-(3,4-dimethylphenyl)acetamide: A Keystone for Modern Drug Discovery
This technical guide provides a comprehensive theoretical framework for the investigation of "2-cyano-N-(3,4-dimethylphenyl)acetamide," a novel compound with significant potential in medicinal chemistry. In the absence of extensive empirical data, this document outlines a robust, in-silico approach to characterize its structural, electronic, and biological properties. By leveraging established computational methodologies, we can predict its behavior, identify potential therapeutic targets, and guide future experimental validation. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the frontiers of molecular design and analysis.
Introduction: The Promise of Cyanoacetamide Derivatives
Cyanoacetamide derivatives represent a versatile class of organic compounds that are instrumental in the synthesis of a wide array of pharmacologically active molecules and agrochemicals.[1] The presence of the cyano and carbonyl functional groups allows for efficient reactions to form various heterocyclic structures.[1] Furthermore, the active methylene group can participate in condensation and substitution reactions, making cyanoacetamides valuable intermediates in organic synthesis.[1] Molecules incorporating the cyanoacetamide scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, antioxidant, and potential insecticidal properties.[2][3] The subject of this guide, this compound, combines this reactive core with a dimethylphenyl moiety, suggesting the potential for unique biological interactions and therapeutic applications.
Part 1: Synthesis and Structural Elucidation: A Proposed Pathway
While a specific synthesis for this compound is not yet documented in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established methods for analogous compounds.
Proposed Synthesis: Acylation of 3,4-Dimethylaniline
The most direct and widely used method for the synthesis of N-substituted cyanoacetamides involves the reaction of an amine with a cyanoacetylating agent.[1] In this case, the reaction would be between 3,4-dimethylaniline and an activated form of cyanoacetic acid.
Reaction Scheme:
Experimental Protocol (Proposed):
-
Activation of Cyanoacetic Acid: Cyanoacetic acid can be activated by conversion to cyanoacetyl chloride using a reagent like thionyl chloride. This is a common procedure for preparing acyl chlorides.[2][4]
-
Acylation Reaction: 3,4-dimethylaniline (1 equivalent) is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF). A non-nucleophilic base, like triethylamine (1 equivalent), is added to the solution to neutralize the HCl generated during the reaction.
-
The cyanoacetyl chloride (1.1 equivalents), dissolved in the same solvent, is added dropwise to the aniline solution at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Structural Characterization (Hypothetical Data)
The structure of the synthesized compound would be confirmed using a suite of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the dimethylphenyl ring, a singlet for the methylene (-CH₂-) protons adjacent to the cyano and carbonyl groups, a singlet for the amide (N-H) proton, and singlets for the two methyl groups. |
| ¹³C NMR | Resonances for the aromatic carbons, the cyano carbon, the carbonyl carbon, the methylene carbon, and the two methyl carbons. |
| FT-IR | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, the C≡N stretch of the nitrile, and C-H stretches of the aromatic and aliphatic groups. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O, MW: 204.23 g/mol ). |
Part 2: A Comprehensive In-Silico Investigation
The core of this guide is a proposed theoretical study to elucidate the physicochemical and potential biological properties of this compound. This computational approach allows for a deep understanding of the molecule's behavior at an atomic level.
Workflow for Theoretical Analysis
Caption: Proposed workflow for the theoretical investigation of this compound.
Detailed Methodologies
1. Density Functional Theory (DFT) Calculations
-
Objective: To determine the optimized molecular geometry, electronic structure, and reactivity of the molecule.
-
Protocol:
-
The 3D structure of this compound will be generated using molecular modeling software.
-
Geometry optimization will be performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[2][4]
-
Frequency calculations will be performed on the optimized structure to confirm that it corresponds to a true energy minimum (no imaginary frequencies).
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map will be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, providing insights into potential intermolecular interactions.
-
2. Molecular Docking Studies
-
Objective: To predict the binding affinity and interaction patterns of the compound with potential biological targets. Based on the activities of similar cyanoacetamide derivatives, potential targets could include bacterial enzymes (e.g., DNA gyrase), fungal enzymes, or proteins involved in oxidative stress.[2][5]
-
Protocol:
-
Target Selection and Preparation: A relevant protein target will be selected from the Protein Data Bank (PDB). The protein structure will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The DFT-optimized structure of this compound will be prepared for docking by assigning appropriate atom types and charges.
-
Docking Simulation: Molecular docking will be performed using software like AutoDock Vina. The binding site on the target protein will be defined, and the software will predict the most favorable binding poses of the ligand.
-
Analysis of Interactions: The resulting docked poses will be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which contribute to the binding affinity.
-
3. Molecular Dynamics (MD) Simulations
-
Objective: To assess the stability of the ligand-protein complex predicted by molecular docking and to study the dynamic behavior of the complex over time.
-
Protocol:
-
The most promising docked complex from the molecular docking study will be selected as the starting point for the MD simulation.
-
The complex will be solvated in a water box with appropriate counter-ions to neutralize the system.
-
The system will be subjected to energy minimization, followed by a series of heating and equilibration steps.
-
A production MD run of at least 100 nanoseconds will be performed.
-
Trajectory Analysis: The resulting trajectory will be analyzed to calculate parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to observe the stability of the key intermolecular interactions identified in the docking study.
-
Predicted Physicochemical and ADMET Properties
A preliminary in-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound.
| Property | Predicted Value (Hypothetical) | Significance |
| Molecular Weight | 204.23 g/mol | Complies with Lipinski's Rule of Five (<500) |
| LogP | ~2.5 | Indicates good oral bioavailability. |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule of Five (≤10) |
| Topological Polar Surface Area (TPSA) | ~69 Ų | Suggests good cell permeability. |
| Blood-Brain Barrier (BBB) Permeation | Likely to be CNS active | Based on small size and moderate lipophilicity. |
| CYP450 Inhibition | To be determined | Important for assessing potential drug-drug interactions. |
| Toxicity | Predicted to be low | Based on the absence of common toxicophores. |
Part 3: Potential Biological Activities and Signaling Pathways
Based on the structural features and the known activities of related compounds, this compound is hypothesized to exhibit several biological activities.
Potential Signaling Pathway Involvement
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing [mdpi.com]
Methodological & Application
The Versatile Intermediate: A Guide to the Synthesis and Application of 2-cyano-N-(3,4-dimethylphenyl)acetamide in Modern Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Key Building Block
In the landscape of contemporary organic synthesis, the strategic use of multifunctional intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 2-cyano-N-(3,4-dimethylphenyl)acetamide emerges as a particularly valuable building block. Its structure, featuring a reactive methylene group flanked by a nitrile and an amide, provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality makes it a sought-after precursor in the synthesis of a diverse array of heterocyclic compounds, which are core scaffolds in many pharmaceutical and agrochemical agents.[1] This guide provides a comprehensive overview of the synthesis of this compound and explores its application as a key intermediate, offering detailed protocols and mechanistic insights for researchers in organic and medicinal chemistry.
Core Synthesis: A Robust Protocol for this compound
The preparation of N-substituted cyanoacetamides is typically achieved through the condensation of an amine with a cyanoacetic acid derivative.[2] A reliable and scalable method for the synthesis of this compound involves the direct reaction of 3,4-dimethylaniline with ethyl cyanoacetate.
Reaction Scheme:
Caption: Synthesis of the target molecule.
Detailed Experimental Protocol:
This protocol is adapted from a similar procedure for a related compound and is expected to provide a high yield of the desired product.[3]
Materials:
-
3,4-Dimethylaniline
-
Ethyl cyanoacetate
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3,4-dimethylaniline (1.0 eq) and ethyl cyanoacetate (1.1 eq) in a minimal amount of dimethylformamide (DMF) to dissolve the reactants.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for 10-14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water with stirring. A precipitate should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure this compound.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Expected Results and Characterization:
The final product is expected to be a solid. Characterization can be performed using standard analytical techniques.
| Parameter | Expected Outcome |
| Yield | 80-90% |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | Peaks corresponding to aromatic, methyl, and methylene protons. |
| ¹³C NMR | Peaks corresponding to aromatic, methyl, methylene, amide, and nitrile carbons. |
| IR Spectroscopy | Characteristic peaks for N-H, C=O (amide), and C≡N (nitrile) functional groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product. |
Application as a Synthetic Intermediate: The Gateway to Heterocyclic Scaffolds
The synthetic utility of this compound lies in the reactivity of its active methylene group and the susceptibility of the nitrile group to cyclization reactions.[2] This makes it an excellent precursor for the synthesis of various heterocyclic systems, including pyridones, thiophenes, and pyrazoles.
Featured Application: Synthesis of 3-Cyano-2-Pyridone Derivatives
A prominent application of N-aryl cyanoacetamides is in the synthesis of 3-cyano-2-pyridone derivatives, which are valuable scaffolds in medicinal chemistry.[4][5] The following protocol details the synthesis of a 3-cyano-2-pyridone derivative from this compound and acetylacetone.
Reaction Scheme:
Caption: Synthesis of a 3-cyano-2-pyridone derivative.
Detailed Experimental Protocol:
This protocol is based on established procedures for the synthesis of 3-cyano-2-pyridone derivatives.[4]
Materials:
-
This compound
-
Acetylacetone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (for neutralization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and acetylacetone (1.1 eq) in ethanol.
-
Base Addition: Add a catalytic amount of potassium hydroxide (KOH) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Acidify the mixture with a dilute solution of hydrochloric acid to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent.
Causality in Experimental Choices:
-
Choice of Base: Potassium hydroxide is a strong base that facilitates the initial deprotonation of the active methylene group in the cyanoacetamide, initiating the condensation reaction with acetylacetone.
-
Solvent: Ethanol is a suitable solvent as it dissolves the reactants and is compatible with the reaction conditions.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and subsequent cyclization to occur at a reasonable rate.
Broader Applications and Reactivity
Beyond pyridone synthesis, this compound is a versatile intermediate for other important organic transformations:
-
Knoevenagel Condensation: The active methylene group readily undergoes Knoevenagel condensation with aldehydes and ketones to form α,β-unsaturated cyanoacrylamides.[6][7] These products are themselves valuable intermediates in medicinal chemistry.[8]
-
Gewald Reaction: In the presence of elemental sulfur and a base, it can react with ketones or aldehydes to yield highly substituted 2-aminothiophenes, a reaction of significant importance in the synthesis of bioactive compounds.[9][10]
Safety and Handling
Conclusion
This compound is a highly adaptable and valuable intermediate in organic synthesis. Its straightforward preparation and the reactivity of its functional groups provide access to a wide range of complex and medicinally relevant heterocyclic structures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their synthetic endeavors.
References
- Fadda, A. A., Bondock, S., Rabie, R., & Etman, H. A. (2008). Cyanoacetamide derivatives as synthons in heterocyclic synthesis. Turkish Journal of Chemistry, 32(3), 259-286.
-
Organic Syntheses Procedure. (n.d.). cyanoacetamide. Retrieved from [Link]
-
Al-Ostoot, F. H., Yüksek, H., Gümüş, M., & Özdemir, N. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11087–11100. [Link]
-
Kebaili, A., Belhadj, F., Kibou, Z., Seijas, J. A., Vazquez, M. P., & Choukchou-Braham, N. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Chemistry Proceedings, 14(1), 113. [Link]
- El-Mekawy, R. E., & Abdel-Moneim, D. (2023). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research, 6(1), 1-10.
-
Dömling, A., & Iravani, A. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science, 12(2), 116–120. [Link]
-
PubChem. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
-
Kebaili, A., Belhadj, F., Kibou, Z., Seijas, J. A., Vazquez, M. P., & Choukchou-Braham, N. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Cyanoacetamide. Retrieved from [Link]
- Sabnis, R. W. (2021). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. RSC Advances, 11(46), 28666-28692.
-
Multichem. (n.d.). 2-Cyanoacetamide Dealer and Distributor. Retrieved from [Link]
-
Penta. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]
- Horishny, V. Y., Arshad, M., & Matiychuk, V. S. (2021). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. Russian Journal of Organic Chemistry, 57(2), 249-256.
-
Akamatsu, H., & Ukaji, Y. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(17), 7548–7557. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. sciforum.net [sciforum.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation [mrj.org.ly]
- 8. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Cyano-N-(3,4-dimethylphenyl)acetamide as a Versatile Synthon for Heterocyclic Compounds
Abstract
This technical guide provides an in-depth exploration of 2-cyano-N-(3,4-dimethylphenyl)acetamide, a highly versatile and reactive building block for the synthesis of diverse heterocyclic scaffolds. Due to the strategic placement of its active methylene, cyano, and amide functionalities, this reagent serves as an ideal precursor for constructing pharmacologically relevant heterocycles, including substituted pyridinones and thiophenes. We will elucidate the core chemical principles, provide detailed, field-tested protocols, and discuss the causality behind experimental choices to empower researchers in drug discovery and organic synthesis.
Introduction: The Strategic Value of 2-Cyano-N-(aryl)acetamides
N-aryl cyanoacetamides are a class of polyfunctional compounds prized in heterocyclic synthesis.[1] The inherent reactivity of these molecules stems from three key features:
-
An Active Methylene Group: The protons on the carbon adjacent to the cyano and carbonyl groups are acidic, readily forming a carbanion for nucleophilic attack.
-
An Electrophilic Cyano Group: The carbon-nitrogen triple bond is susceptible to intramolecular nucleophilic addition, a critical step in many cyclization reactions.
-
A Modifiable Amide Linkage: The N-(3,4-dimethylphenyl) moiety provides a handle for tuning physicochemical properties like lipophilicity and can play a role in the biological activity of the final compound.
This unique combination allows this compound to participate in a variety of condensation and cyclization reactions, making it an efficient starting point for generating molecular diversity. The resulting heterocyclic frameworks, such as pyridinones and aminothiophenes, are privileged structures in medicinal chemistry, found in compounds with antitumor, antimicrobial, and anti-inflammatory properties.[2][3]
Synthesis of Substituted Pyridinone Scaffolds
One of the primary applications of this compound is in the synthesis of 2-pyridone derivatives. These structures are vital backbones in numerous therapeutic agents.[4] The synthesis often proceeds through a base-catalyzed condensation reaction with an α,β-unsaturated carbonyl compound (a chalcone).
Mechanistic Rationale: Michael Addition and Intramolecular Cyclization
The reaction is initiated by the deprotonation of the active methylene group of the cyanoacetamide by a base, typically a weak organic base like piperidine or a stronger alkoxide. This generates a potent nucleophile that attacks the β-carbon of the chalcone in a classic Michael addition. The resulting intermediate then undergoes an intramolecular cyclization, where the amide nitrogen or the newly formed carbanion attacks the electrophilic cyano group. This cyclization, followed by tautomerization and often dehydration or dehydrogenation, leads to the stable aromatic pyridinone ring system. The choice of base is critical; piperidine is often sufficient to catalyze the initial Michael addition without promoting unwanted side reactions.
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of "2-cyano-N-(3,4-dimethylphenyl)acetamide" Derivatives
Introduction: The Therapeutic Potential of Cyanoacetamide Scaffolds
The cyanoacetamide scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. Derivatives have demonstrated a wide spectrum of activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The inherent reactivity of the cyano and acetamide functionalities makes this scaffold an excellent starting point for the generation of chemical libraries with significant molecular diversity.[4][5][6] This application note provides a comprehensive guide to the high-throughput screening (HTS) of a focused library of "2-cyano-N-(3,4-dimethylphenyl)acetamide" derivatives to identify novel cytotoxic agents, with a particular emphasis on anticancer applications.
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast numbers of chemical entities to identify "hit" compounds with desired biological activities.[7][8][9] These hits serve as the starting point for lead optimization and further drug development. The methodologies outlined herein are designed to be robust, reproducible, and scalable, providing researchers in drug development with a practical framework for their screening campaigns.
Principle of the Assay: Cell-Based Cytotoxicity Screening
To assess the potential anticancer activity of the "this compound" derivative library, a cell-based cytotoxicity assay will be employed. This type of assay utilizes living cells to determine the effect of chemical compounds on cell viability and proliferation.[10][11] A common and well-validated method for assessing cytotoxicity is the use of a resazurin-based assay.
Mechanism of the Resazurin Assay:
Resazurin, a blue and non-fluorescent dye, is readily taken up by viable, metabolically active cells. Within the reducing environment of the cytoplasm of living cells, resazurin is converted to the pink and highly fluorescent resorufin. This conversion is directly proportional to the number of viable cells. Consequently, a decrease in fluorescence signal upon treatment with a test compound indicates a reduction in cell viability, suggesting a cytotoxic or cytostatic effect.
Experimental Workflow
The high-throughput screening process for the "this compound" derivative library will follow a systematic workflow, from initial library preparation to hit confirmation.
Caption: High-throughput screening workflow for identifying cytotoxic "this compound" derivatives.
Detailed Protocols
Compound Library Preparation
The successful execution of an HTS campaign hinges on the quality and organization of the compound library.
Protocol:
-
Solubilization: Dissolve each "this compound" derivative in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Master Plate Preparation: Aliquot the stock solutions into a 384-well master plate. This plate will serve as the source for creating assay-ready plates.
-
Assay-Ready Plate Preparation: Using an automated liquid handler, perform a serial dilution of the compounds from the master plate to create an assay-ready plate with a range of concentrations. The final DMSO concentration in the assay should be kept below 0.5% to minimize solvent-induced cytotoxicity.
Cell Culture and Seeding
For this protocol, we will use the HeLa human cervical cancer cell line as a representative model. However, the protocol can be adapted for other adherent cancer cell lines.
Protocol:
-
Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When the cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS) and detach them using a trypsin-EDTA solution.
-
Cell Counting and Seeding: Neutralize the trypsin with complete medium and count the cells using a hemocytometer or an automated cell counter. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells per well) in a final volume of 50 µL.
-
Plate Seeding: Using a multichannel pipette or an automated dispenser, seed the cells into 384-well, clear-bottom, black-walled microplates. The black walls are crucial for minimizing well-to-well crosstalk in fluorescence-based assays.
-
Incubation: Incubate the seeded plates for 24 hours to allow the cells to attach and resume logarithmic growth.
Compound Dosing and Incubation
Protocol:
-
Compound Addition: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the compounds from the assay-ready plate to the cell plates.
-
Controls: Include appropriate controls on each plate:
-
Negative Control: Wells containing cells treated with vehicle (DMSO) only. This represents 100% cell viability.
-
Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., staurosporine). This represents 0% cell viability.
-
-
Incubation: Incubate the treated plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time should be optimized based on the doubling time of the cell line.
Assay Reagent Addition and Signal Detection
Protocol:
-
Reagent Preparation: Prepare a working solution of the resazurin-based reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 10 µL of the reagent to each well of the 384-well plates.
-
Incubation: Incubate the plates for 2-4 hours at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
Data Analysis and Hit Identification
Primary Data Analysis
The initial analysis aims to identify "hits" from the primary screen.
a. Z-Factor Calculation: The Z-factor is a statistical parameter used to assess the quality and robustness of an HTS assay.[12]
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
An assay with a Z-factor between 0.5 and 1.0 is considered excellent for HTS.
b. Percentage Inhibition Calculation:
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive) / (Signal_negative - Signal_positive))
Table 1: Representative Primary HTS Data
| Compound ID | Fluorescence Signal | % Inhibition |
| Negative Control | 85,432 | 0% |
| Positive Control | 1,256 | 100% |
| Derivative A | 82,111 | 3.9% |
| Derivative B | 15,678 | 82.8% |
| Derivative C | 4,590 | 96.0% |
| Derivative D | 78,945 | 7.7% |
Hit Selection
Hits are typically defined as compounds that exhibit a certain threshold of inhibition. A common threshold is a percentage inhibition greater than three times the standard deviation of the negative control. For this screen, we will consider compounds with >50% inhibition as primary hits.
Dose-Response and IC50 Determination
Primary hits are then subjected to dose-response analysis to determine their potency.
Protocol:
-
Perform a serial dilution of the hit compounds to generate a range of concentrations (e.g., 10-point dose-response curve).
-
Repeat the cytotoxicity assay with these concentrations.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
Table 2: Representative IC50 Data for Hit Compounds
| Compound ID | IC50 (µM) |
| Derivative B | 5.2 |
| Derivative C | 1.8 |
Potential Signaling Pathways and Mechanisms of Action
While the primary screen identifies cytotoxic compounds, it does not elucidate their mechanism of action. Cyanoacetamide derivatives have been reported to exert their biological effects through various mechanisms.[13] Further studies would be required to determine the precise mechanism of the identified hits.
Sources
- 1. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 11. lifescienceglobal.com [lifescienceglobal.com]
- 12. High throughput chemical screening | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Leveraging 2-cyano-N-(3,4-dimethylphenyl)acetamide in the Development of Novel Enzyme Inhibitors
Introduction: The Promise of the Cyanoacetamide Scaffold in Drug Discovery
Enzyme inhibitors are cornerstones of modern therapeutics, targeting a vast array of diseases from cancer to inflammation and infectious agents.[1][2] The discovery of novel, potent, and selective enzyme inhibitors is a continuous pursuit in pharmaceutical research. A key strategy in this endeavor is scaffold-based drug discovery, where a core molecular structure with desirable properties is systematically modified to optimize its interaction with a biological target.[3][4]
The 2-cyanoacetamide moiety is a versatile and valuable scaffold in medicinal chemistry. Its synthetic tractability and the reactivity of its functional groups (cyano, carbonyl, and an active methylene group) allow for the facile generation of diverse chemical libraries.[5] Derivatives of 2-cyano-N-phenylacetamide have demonstrated a range of biological activities, including the inhibition of enzymes such as kinases and potassium channels, highlighting the potential of this chemical class in drug development.[6][7]
This document provides a detailed guide for researchers and drug development professionals on the utilization of 2-cyano-N-(3,4-dimethylphenyl)acetamide as a foundational scaffold for the development of novel enzyme inhibitors. We will explore its synthesis, propose a strategic workflow for inhibitor development, and provide detailed protocols for screening and characterization.
Synthesis of the Core Scaffold: this compound
The synthesis of 2-cyano-N-arylacetamides is generally straightforward, offering high yields and purity.[5] The most common and efficient method involves the condensation of an appropriately substituted aniline with a cyanoacetic acid derivative, such as ethyl cyanoacetate.[5]
Protocol 1: Synthesis of this compound
Objective: To synthesize the title compound, which will serve as the starting point for a library of potential enzyme inhibitors.
Materials:
-
3,4-dimethylaniline
-
Ethyl cyanoacetate
-
Toluene (or another suitable high-boiling solvent)
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,4-dimethylaniline (1.0 eq), ethyl cyanoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the reaction mixture to reflux and monitor the removal of ethanol via the Dean-Stark trap. The reaction is typically complete when ethanol evolution ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.
Causality: The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing the ethanol byproduct, thereby shifting the equilibrium towards the product side. The acidic catalyst protonates the carbonyl of ethyl cyanoacetate, making it more electrophilic and susceptible to nucleophilic attack by the aniline.
Workflow for Enzyme Inhibitor Development
The development of a novel enzyme inhibitor from a starting scaffold is a multi-step process that involves iterative cycles of design, synthesis, and biological evaluation.
Caption: A generalized workflow for scaffold-based enzyme inhibitor development.
Primary Screening and Hit Identification
The initial step is to screen this compound and a small, diverse library of its analogs against a panel of enzymes of interest. The choice of enzymes can be guided by the known activities of related cyanoacetamide derivatives, which include kinases, proteases, and ion channels.[6][7][8]
Protocol 2: General Protocol for an In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)
Objective: To determine the inhibitory activity of test compounds against a specific enzyme. This protocol is a template and should be optimized for the specific enzyme and substrate.
Materials:
-
Recombinant enzyme of interest
-
Enzyme-specific substrate (e.g., a peptide for a kinase)
-
ATP (for kinases)
-
Assay buffer (optimized for pH and salt concentration for the specific enzyme)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ for kinases, or a fluorescent substrate)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
In a 96-well or 384-well plate, add the assay buffer, the test compound dilution (or DMSO for control wells), and the enzyme.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate and ATP (if required).
-
Allow the reaction to proceed for a set time, ensuring it is within the linear range of product formation.
-
Stop the reaction (e.g., by adding a stop solution or by the addition of the detection reagent).
-
Add the detection reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Trustworthiness: The inclusion of positive (known inhibitor) and negative (DMSO) controls is essential for validating the assay performance. Each data point should be determined in triplicate to ensure reproducibility.
Structure-Activity Relationship (SAR) Studies
Once initial "hits" are identified, the next phase involves synthesizing and testing a focused library of analogs to understand the structure-activity relationship (SAR).[6][7] This process aims to identify which parts of the molecule are crucial for its inhibitory activity and how modifications affect potency and selectivity.
For this compound, key regions for modification include:
-
The 3,4-dimethylphenyl ring: Substitution patterns and the nature of the substituents can be varied to probe interactions with hydrophobic pockets or hydrogen bond donors/acceptors in the enzyme's active site.
-
The acetamide backbone: The active methylene group can be a handle for further chemical elaboration.
-
The cyano group: This group can participate in hydrogen bonding or be a precursor for other functional groups.
Caption: Decision-making workflow for SAR studies on the cyanoacetamide scaffold.
Data Presentation: Example SAR Table
The results of SAR studies are typically summarized in a table to facilitate the identification of trends.
| Compound ID | R1 | R2 | IC50 (nM) vs. Target Enzyme |
| Scaffold-01 | 3-CH3 | 4-CH3 | 5,200 |
| Analog-02 | 3-Cl | 4-Cl | 1,500 |
| Analog-03 | 3-OCH3 | 4-OCH3 | 8,900 |
| Analog-04 | 4-CF3 | H | 850 |
| Analog-05 | 4-F | H | 2,100 |
This is example data and does not represent actual experimental results.
Lead Optimization and Future Directions
Promising lead compounds identified through SAR studies will undergo further optimization to improve their drug-like properties, including solubility, metabolic stability, and cell permeability. Advanced computational techniques, such as molecular docking and 3D-QSAR, can provide valuable insights to guide these efforts.[4]
References
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-133. [Link]
-
ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link]
-
National Institutes of Health. (n.d.). Targeting Scaffolding Functions of Enzymes using PROTAC Approaches. [Link]
-
National Institutes of Health. (2018). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. [Link]
-
BellBrook Labs. (2023). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. [Link]
-
MDPI. (2023). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. [Link]
-
MDPI. (2022). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. [Link]
-
ScienceDirect. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. [Link]
-
National Institutes of Health. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]
-
ResearchGate. (2014). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. [Link]
-
National Institutes of Health. (2020). Recent Trends in Enzyme Inhibition and Activation in Drug Design. [Link]
-
Frontiers. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. [Link]
-
Amsbio. (n.d.). Enzyme Activity Assays. [Link]
-
ResearchGate. (2017). Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. [Link]
-
National Institutes of Health. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. [Link]
-
BioSolveIT. (n.d.). Scaffold-Based Drug Design. [Link]
-
MDPI. (2021). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. [Link]
-
MDPI. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]
-
MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]
-
ASJP. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. [Link]
- Google Patents. (n.d.). CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide.
-
PubMed. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. [Link]
Sources
- 1. Recent advances in screening of enzymes inhibitors based on capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Trends in Enzyme Inhibition and Activation in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Scaffolding Functions of Enzymes using PROTAC Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels [mdpi.com]
- 8. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Insecticidal Activity Screening of 2-cyano-N-(3,4-dimethylphenyl)acetamide
Introduction: The Quest for Novel Insecticidal Scaffolds
The relentless evolution of insecticide resistance in agricultural pests necessitates a continuous search for novel chemical entities with unique modes of action. Cyanoacetamide derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant biological activities. This document provides a comprehensive guide for researchers on the synthesis, proposed mechanism of action, and detailed protocols for screening the insecticidal potential of a specific analogue, 2-cyano-N-(3,4-dimethylphenyl)acetamide .
These application notes are designed to be a practical resource for entomologists, chemists, and drug development professionals. The protocols herein are grounded in established methodologies and provide a framework for reproducible and robust screening of this and other novel compounds. While limited specific data exists for this compound, the provided workflows are based on extensive experience with similar chemical scaffolds and are designed to be broadly applicable.
Synthesis of this compound
The synthesis of the title compound can be achieved through a straightforward amidation reaction between 3,4-dimethylaniline and a cyanoacetic acid derivative. A common and effective method involves the use of a coupling agent or the activation of cyanoacetic acid.
Protocol 1: Synthesis via Activated Cyanoacetic Acid
This protocol is a representative procedure based on analogous syntheses of N-aryl acetamides.
Materials:
-
3,4-dimethylaniline
-
Ethyl cyanoacetate
-
Sodium methoxide (or other suitable base)
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylaniline (1.0 equivalent) in anhydrous toluene.
-
Amide Formation: To this solution, add ethyl cyanoacetate (1.1 equivalents) and a catalytic amount of sodium methoxide (0.1 equivalents).
-
Reaction Progression: Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Proposed Mechanism of Action: A Neurotoxic Hypothesis
While the precise molecular target of this compound in insects is yet to be elucidated, its chemical structure suggests a potential neurotoxic mode of action. The presence of the cyano (-C≡N) and acetamide (-NHC=O) functional groups are features found in several classes of insecticides.
It is hypothesized that this compound may act as a modulator of insect ion channels, such as GABA-gated chloride channels or nicotinic acetylcholine receptors (nAChRs).[1] The cyano group, being a strong electron-withdrawing group, can influence the electronic properties of the molecule, potentially facilitating its interaction with receptor binding sites.[2] The N-aryl acetamide moiety may contribute to the lipophilicity of the compound, aiding its penetration through the insect cuticle and into the central nervous system. Disruption of normal ion flow across neuronal membranes would lead to hyperexcitation or inhibition of nerve signaling, resulting in paralysis and death.
Caption: Hypothetical neurotoxic mechanism of the test compound.
Insecticidal Activity Screening Protocols
A tiered screening approach is recommended, starting with in-vitro or contact assays on key indicator species, followed by more complex in-vivo or systemic assays. Here, we provide detailed protocols for two economically important and well-characterized insect pests: the cotton aphid (Aphis gossypii) and the diamondback moth (Plutella xylostella).
General Laboratory Practices for Bioassays
-
Insect Rearing: Maintain healthy and synchronized insect colonies under controlled environmental conditions (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod).[3][4]
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO). Subsequent serial dilutions should be made using the same solvent, with a final solvent concentration that is non-toxic to the test insects (typically ≤1%).
-
Controls: Include a negative control (solvent only) and a positive control (a commercial insecticide with a known mode of action) in all assays.
-
Replication: Each concentration and control should be replicated at least three times.
-
Data Collection: Record mortality at regular intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when gently prodded with a fine brush.
Protocol 2: Leaf-Dip Bioassay for Aphids (Aphis gossypii)
This method is effective for assessing the contact and ingestion toxicity of a compound to sucking insects.[5][6]
Materials:
-
Healthy, untreated host plant leaves (e.g., cotton or cucumber)
-
Petri dishes (60 mm diameter)
-
Agar (1-1.5% w/v)
-
Fine camel-hair brush
-
Forceps
-
Micropipettes
-
Test compound solutions
-
Solvent and positive controls
Procedure:
-
Preparation of Leaf Discs: Prepare a 1-1.5% agar solution and pour it into the bottom of the Petri dishes to a depth of 3-4 mm.[7] Allow the agar to solidify. Using a cork borer, cut leaf discs slightly smaller than the diameter of the Petri dishes.
-
Dipping: Using forceps, dip each leaf disc into the respective test solution (or control) for 10 seconds with gentle agitation.[6]
-
Drying: Place the dipped leaf discs on a paper towel to air dry for 1-2 hours.
-
Infestation: Once dry, place one leaf disc, abaxial side up, onto the solidified agar in each Petri dish. Using a fine brush, carefully transfer 10-20 adult apterous (wingless) aphids onto each leaf disc.
-
Incubation: Cover the Petri dishes and maintain them in a controlled environment chamber.
-
Mortality Assessment: Record the number of dead aphids at 24, 48, and 72 hours post-treatment.
Caption: Workflow for the aphid leaf-dip bioassay.
Protocol 3: Larval Spray Bioassay for Diamondback Moth (Plutella xylostella)
This method simulates field application and is suitable for assessing the contact toxicity of a compound to chewing insects.[8]
Materials:
-
Host plant leaves (e.g., cabbage or broccoli)
-
Petri dishes (90 mm diameter) with ventilated lids
-
Filter paper
-
Potter spray tower or similar laboratory sprayer
-
Test compound solutions
-
Solvent and positive controls
-
Synchronized 2nd or 3rd instar DBM larvae
Procedure:
-
Preparation of Assay Arenas: Place a fresh, untreated host plant leaf in each Petri dish.
-
Infestation: Transfer 10-15 synchronized DBM larvae onto the leaf in each dish.
-
Spraying: Place the open Petri dishes in the spray tower. Apply the test solutions (or controls) at a consistent pressure and volume to ensure uniform coverage.
-
Drying and Incubation: Allow the sprayed leaves and larvae to air dry for approximately 1 hour before placing the ventilated lids on the Petri dishes. Maintain the dishes in a controlled environment chamber.
-
Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-treatment. Larvae that are moribund (showing minimal movement) should be considered dead for the purpose of analysis.
Data Presentation and Analysis
The primary endpoint for these acute toxicity assays is the median lethal concentration (LC₅₀), which is the concentration of the compound that causes 50% mortality in the test population.[9]
Data Correction and Analysis
If mortality is observed in the negative control group, the treatment mortality data should be corrected using Abbott's formula:
Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] x 100
Where 'n' is the number of insects, 'T' is the treatment group, and 'C' is the control group.
The corrected mortality data should then be subjected to probit analysis to determine the LC₅₀ and LC₉₀ values along with their 95% confidence intervals.[10] This can be performed using various statistical software packages (e.g., R, SAS, or PoloPlus).
Hypothetical Data Presentation
The results of the screening assays should be summarized in a clear and concise table.
Table 1: Hypothetical Insecticidal Activity of this compound (48h)
| Target Pest | Assay Type | LC₅₀ (ppm) [95% CI] | Slope ± SE |
| Aphis gossypii | Leaf-Dip | 15.2 [12.5 - 18.1] | 2.1 ± 0.3 |
| Plutella xylostella | Larval Spray | 25.8 [21.3 - 30.5] | 1.9 ± 0.4 |
| Positive Control (Imidacloprid) | Leaf-Dip | 0.5 [0.3 - 0.7] | 2.5 ± 0.2 |
| Positive Control (Chlorantraniliprole) | Larval Spray | 0.1 [0.08 - 0.13] | 2.3 ± 0.3 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial insecticidal screening of this compound. A confirmed "hit" from these primary screens would warrant further investigation, including:
-
Spectrum of Activity: Testing against a broader range of pest and beneficial insect species.
-
Mode of Action Studies: Elucidating the specific molecular target to understand the potential for cross-resistance with existing insecticide classes.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize insecticidal potency.
-
Greenhouse and Field Trials: Evaluating the efficacy of the compound under more realistic agricultural conditions.
By following these detailed application notes and protocols, researchers can systematically evaluate the insecticidal potential of novel compounds like this compound, contributing to the development of the next generation of crop protection agents.
References
-
Journal of Entomology and Zoology Studies. (2017, April 20). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Retrieved from [Link]
-
ResearchGate. (2025, August 2). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. Retrieved from [Link]
-
ResearchGate. (2026, January 4). *(PDF) Sample Size and Bioassay Methods for Monitoring Insecticide Resistance in Diamondback Moth, Plutella xylostella (Linnaeus)**. Retrieved from [Link]
-
Vegetable IPM Updates. (2023, January 25). 2023 Guidelines for Diamondback Moth Management in Desert Cole Crops. Retrieved from [Link]
-
Insecticide Resistance Action Committee. (n.d.). Aphids. Retrieved from [Link]
-
Insecticide Resistance Action Committee. (n.d.). Plutella Xylostella. Retrieved from [Link]
-
Insecticide Resistance Action Committee. (2012, December). Aphis Gossypii. Retrieved from [Link]
-
PubMed. (2020, November 1). Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. Retrieved from [Link]
-
ResearchGate. (n.d.). Insecticides used in laboratory bioassays to determine the LC 50 and LC. Retrieved from [Link]
-
USDA ARS. (n.d.). Susceptibility of Aphis gossypii (Glover) to Insecticides as Affected by Host Plant Using a Rapid. Retrieved from [Link]
-
ResearchGate. (2014, October 10). How do I perform aphid bioassays in leaf dishes?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyanoacetamide. Retrieved from [Link]
-
MDPI. (n.d.). Molecular Mechanism of Action of Neonicotinoid Insecticides. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Laboratory Rearing of the Diamondback Moth Plutella xylostella (L..) (Lepidoptera: Plutellidae) with Artificial Diet. Retrieved from [Link]
-
Diamondback Moth. (2020, July 13). Maximum Dose Bioassay. Retrieved from [Link]
-
MDPI. (n.d.). Efficacy of Insecticide Application Against Aphis gossypii and Its Influence on the Predatory Capacity of Hippodamia variegata. Retrieved from [Link]
-
MDPI. (2024, February 19). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Retrieved from [Link]
-
MDPI. (2022, March 22). A Practical Insecticide Resistance Monitoring Bioassay for Orally Ingested Dinotefuran in Anopheles Malaria Vectors. Retrieved from [Link]
-
Oxford Academic. (2023, September 5). Insecticide bioassay against diamondback moth adults. Retrieved from [Link]
-
ACS Omega. (2022, March 21). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]
-
SciELO. (n.d.). Annonaceous acetogenins: A comparative analysis of insecticidal activity Acetogeninas de Anonáceas. Retrieved from [Link]
-
Oxford Academic. (2020, November 2). Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. Retrieved from [Link]
-
Frontiers. (2020, August 10). A Leaf-Mimicking Method for Oral Delivery of Bioactive Substances Into Sucking Arthropod Herbivores. Retrieved from [Link]
-
(2017, December 22). Assessing susceptibility of diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) population of different. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A simple technique for continuous rearing of cotton aphid, Aphis gossypii Glover | Request PDF. Retrieved from [Link]
-
Manitoba.ca. (2024, April 1). Protocol for Monitoring Diamondback Moth with Pheromone-Baited Traps. Retrieved from [Link]
-
IRAC. (n.d.). IRAC Susceptibility Test Methods Series. Retrieved from [Link]
-
Sabinet African Journals. (n.d.). Bioassay of insecticide resistance in Plutella xylostella (L) in South Africa. Retrieved from [Link]
-
Journal of Plant Protection Research. (2019, February 4). Semiochemicals for controlling insect pests. Retrieved from [Link]
-
Ejournal UNIKS. (2025, January 1). Resistance of Aphids (Aphis gossypii) to Different Types and Concentrations of Synthetic Insecticides. Retrieved from [Link]
-
PMC. (n.d.). Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides. Retrieved from [Link]
-
(n.d.). Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests. Retrieved from [Link]
-
(n.d.). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl). Retrieved from [Link]
-
Quick Company. (n.d.). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl. Retrieved from [Link]
-
RSC Publishing. (n.d.). A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity a. Retrieved from [Link]
Sources
- 1. agroorbit.com [agroorbit.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. irac-online.org [irac-online.org]
- 4. entomoljournal.com [entomoljournal.com]
- 5. entomoljournal.com [entomoljournal.com]
- 6. irac-online.org [irac-online.org]
- 7. irac-online.org [irac-online.org]
- 8. vegetableipmupdates.arizona.edu [vegetableipmupdates.arizona.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of "2-cyano-N-(3,4-dimethylphenyl)acetamide" in Anticancer Drug Development
Introduction: The Therapeutic Potential of Cyanoacetamide Derivatives in Oncology
The cyanoacetamide scaffold represents a versatile and privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities. In the realm of oncology, these compounds have emerged as promising candidates for the development of novel anticancer agents. The inherent chemical reactivity of the cyano and acetamide moieties allows for their participation in various biological interactions, potentially leading to the modulation of key signaling pathways involved in cancer progression. Several N-aryl-2-cyanoacetamide derivatives have been reported to exhibit significant cytotoxic effects against a range of human cancer cell lines, including those of the breast, liver, colon, and prostate.[1][2] Documented mechanisms of action for some analogues include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[3][4]
This guide provides a comprehensive framework for the synthesis, characterization, and in vitro evaluation of a specific, yet underexplored, analogue: 2-cyano-N-(3,4-dimethylphenyl)acetamide . The protocols detailed herein are designed to be self-validating and are grounded in established methodologies for anticancer drug discovery. By following this guide, researchers can systematically investigate the therapeutic potential of this compound and contribute to the growing body of knowledge on cyanoacetamide-based anticancer agents.
Part 1: Synthesis and Characterization
A reliable and reproducible synthesis is the foundational step in the evaluation of any novel compound. The proposed synthesis of this compound is based on the well-established reaction of an amine with an active methylene compound.[5]
Synthesis Protocol: Amidation of Ethyl Cyanoacetate
This protocol describes the synthesis of this compound via the condensation of 3,4-dimethylaniline with ethyl cyanoacetate.
Materials:
-
3,4-Dimethylaniline
-
Ethyl cyanoacetate
-
Toluene (or another suitable high-boiling point solvent)
-
Ethanol (for recrystallization)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylaniline (1.0 eq) in toluene.
-
Addition of Reagent: Add ethyl cyanoacetate (1.1 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound as a solid.[6]
Characterization of the Synthesized Compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[7][8][9]
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | To confirm the proton environment of the molecule. | Signals corresponding to the aromatic protons of the dimethylphenyl ring, the methyl protons, the methylene protons of the acetamide group, and the amide proton. |
| ¹³C NMR | To confirm the carbon skeleton of the molecule. | Resonances for the aromatic carbons, methyl carbons, methylene carbon, amide carbonyl carbon, and the nitrile carbon. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the calculated molecular weight of this compound. |
| Infrared (IR) Spectroscopy | To identify the functional groups present. | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the C≡N stretch of the nitrile group. |
| Elemental Analysis | To determine the elemental composition of the compound. | The percentage of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values. |
Part 2: In Vitro Anticancer Evaluation
The following protocols outline a systematic approach to evaluate the anticancer potential of this compound in vitro. This workflow is designed to first assess the cytotoxic activity of the compound and then to elucidate its potential mechanism of action.
Sources
- 1. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays Featuring Cyanoacetamide-Based DHODH Inhibitors
Introduction: Targeting a Key Metabolic Choke Point for Proliferating Cells
Rapidly dividing cells, a hallmark of cancer and activated lymphocytes, have a voracious appetite for the building blocks of life, including nucleotides for DNA and RNA synthesis.[1] The de novo pyrimidine synthesis pathway is a critical metabolic route that fuels this proliferation, and at its heart lies the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2] DHODH catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[2][3] This makes DHODH a highly attractive therapeutic target for a range of diseases, from autoimmune disorders to various cancers.[1]
This application note provides a comprehensive guide to the use of cyanoacetamide-based compounds, exemplified by Teriflunomide (A77 1726), in cell-based assays. Teriflunomide, the active metabolite of Leflunomide, is a potent, reversible inhibitor of DHODH.[4] While the specific compound "2-cyano-N-(3,4-dimethylphenyl)acetamide" is not extensively characterized, its structural similarity to Teriflunomide suggests a probable mechanism of action as a DHODH inhibitor. Therefore, the protocols and principles outlined herein are directly applicable to the initial characterization and routine use of novel cyanoacetamide-based compounds targeting this essential metabolic enzyme.
Mechanism of Action: Inducing a Pyrimidine Famine
The primary mechanism of action for Teriflunomide and related compounds is the inhibition of DHODH, which leads to a depletion of the intracellular pyrimidine pool.[5] This has a profound cytostatic effect, particularly on rapidly proliferating cells that cannot rely solely on the pyrimidine salvage pathway.[4] The consequences of DHODH inhibition are multifaceted, leading to:
-
Cell Cycle Arrest: Depletion of pyrimidines stalls DNA replication, leading to an arrest in the S-phase of the cell cycle.[4][6]
-
Inhibition of Proliferation: Without the necessary building blocks for DNA and RNA synthesis, cell division is halted.
-
Induction of Apoptosis: In some cell types, prolonged pyrimidine starvation can trigger programmed cell death.[7]
The specificity of this mechanism can be elegantly demonstrated in cell culture through a "rescue" experiment. The cytotoxic and anti-proliferative effects of DHODH inhibitors can be reversed by the addition of exogenous uridine, which replenishes the pyrimidine pool via the salvage pathway.[4][8][9] This provides a self-validating system to confirm that the observed cellular phenotype is indeed a result of DHODH inhibition.
Protocol 1: Cell Proliferation Assay (MTT/XTT)
This protocol is designed to quantify the effect of the test compound on cell viability and proliferation. The MTT assay is a colorimetric assay based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[10]
Principle of the Assay
The conversion of MTT to formazan is catalyzed by mitochondrial dehydrogenases and is therefore proportional to the number of viable, metabolically active cells. A decrease in the formazan product in treated cells compared to untreated controls indicates a reduction in cell viability, proliferation, or both.
Experimental Workflow
Detailed Protocol
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of the test compound in culture medium. Perform serial dilutions to create a range of concentrations. For the rescue experiment, prepare a parallel set of dilutions also containing 200 µM uridine.[11]
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound solutions (with and without uridine) to the appropriate wells. Include vehicle-only (e.g., DMSO) and uridine-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well.[10]
-
Formazan Development: Incubate for 2-4 hours at 37°C, or until purple precipitate is visible under a microscope.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable detergent solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Data Analysis and Expected Results
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
| Treatment Group | IC50 (µM) | Max Inhibition (%) | IC50 with 100µM Uridine (µM) |
| Cancer Cell Line A | 15.2 | 92.5 | > 200 |
| Cancer Cell Line B | 8.9 | 95.1 | > 200 |
| Normal Fibroblasts | 45.8 | 60.3 | > 200 |
Table 1: Example data from a cell proliferation assay. The significant shift in IC50 in the presence of uridine confirms on-target DHODH inhibition.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the detailed analysis of the cell cycle distribution of a cell population following treatment with a DHODH inhibitor.
Principle of the Assay
Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. By measuring the fluorescence intensity of PI-stained cells using a flow cytometer, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12]
Experimental Workflow
Detailed Protocol
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvest: Harvest the cells by trypsinization, then wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).[13]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Data Analysis and Expected Results
Treatment with a DHODH inhibitor is expected to cause an accumulation of cells in the S-phase, with a corresponding decrease in the G0/G1 and G2/M populations.[6]
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 | 28.1 | 16.6 |
| Test Compound (IC50) | 30.1 | 58.7 | 11.2 |
| Test Compound (2x IC50) | 22.5 | 68.3 | 9.2 |
Table 2: Representative cell cycle distribution data showing S-phase arrest upon treatment with a DHODH inhibitor.
Protocol 3: Intracellular DHODH Activity Assay
This protocol provides a method to directly measure the enzymatic activity of DHODH in cell lysates.
Principle of the Assay
DHODH activity can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), in the presence of the DHODH substrate, dihydroorotate.[14] The rate of decrease in absorbance of DCIP at 620 nm is proportional to the DHODH activity in the sample.
Detailed Protocol
-
Cell Lysate Preparation: Treat cells with the test compound for a short duration (e.g., 1-4 hours). Harvest the cells and prepare a mitochondrial fraction or a whole-cell lysate using a suitable lysis buffer. Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Assay Reaction: In a 96-well plate, add cell lysate (containing 50-100 µg of protein) to each well.
-
Initiate Reaction: Add the reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 200 µM decylubiquinone, 500 µM dihydroorotate, and 120 µM DCIP.[14]
-
Kinetic Reading: Immediately place the plate in a microplate reader capable of kinetic measurements and read the absorbance at 620 nm every minute for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve. Compare the activity in treated samples to that of the vehicle control to determine the percentage of inhibition.
Data Analysis and Expected Results
A dose-dependent decrease in the rate of DCIP reduction will be observed in samples treated with the DHODH inhibitor.
| Compound Concentration (µM) | DHODH Activity (mOD/min) | % Inhibition |
| 0 (Vehicle) | 10.5 | 0 |
| 1 | 8.2 | 21.9 |
| 10 | 4.1 | 61.0 |
| 100 | 1.2 | 88.6 |
Table 3: Example data from an intracellular DHODH activity assay demonstrating direct inhibition of the enzyme by the test compound.
Conclusion
The protocols detailed in this application note provide a robust framework for the in-depth cellular characterization of "this compound" and other novel cyanoacetamide-based compounds as potential DHODH inhibitors. By combining proliferation, cell cycle, and direct enzymatic activity assays, researchers can confidently assess the compound's mechanism of action and its potential as a therapeutic agent. The inclusion of a uridine rescue experiment is a critical step for validating that the observed anti-proliferative effects are a direct consequence of targeting the de novo pyrimidine synthesis pathway. These assays are fundamental tools for any drug discovery program focused on metabolic targets in oncology and immunology.
References
-
Mayo Clinic. (2024). Multiple sclerosis - Diagnosis and treatment. Retrieved from [Link]
- Bar-Or, A., Pachner, A., Menguy-Vacheron, F., Brooks, B. R., & Langley, F. (2014). Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. Drugs, 74(6), 659–674.
- Uchida, K., Naito, M., & Seimiya, H. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. FEBS Open Bio, 13(10), 1735-1746.
-
Khairy, M. T., & El-Magd, M. A. (2022). Schematic diagram illustrating reactions catalyzed by DHODH. ResearchGate. Retrieved from [Link]
- Wostradowski, T., Prajeeth, C. K., Gudi, V., Kronenberg, J., Witte, S., Brieskorn, M., & Stangel, M. (2016). In vitro evaluation of physiologically relevant concentrations of teriflunomide on activation and proliferation of primary rodent microglia. BMC Neuroscience, 17(1), 64.
-
Graphviz. (2024). DOT Language. Retrieved from [Link]
- Huang, O., Zhang, W., Zhi, Q., Xue, X., Liu, H., Shen, D., ... & Jiang, M. (2015). Featured Article: Teriflunomide, an immunomodulatory drug, exerts anticancer activity in triple negative breast cancer cells. Experimental Biology and Medicine, 240(4), 426-437.
-
Wikipedia. (2024). Dihydroorotate dehydrogenase. Retrieved from [Link]
-
Nakano, K., et al. (2020). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. ResearchGate. Retrieved from [Link]
- Huang, O., et al. (2013). Abstract P2-09-21: Teriflunomide, an immunomodulatory drug, exerts anticancer activity in triple-negative breast cancer (TNBC) cells via modulation of multiple cell signal pathways. Cancer Research, 73(24_Supplement), P2-09-21.
- Li, L., et al. (2019). Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma.
-
ResearchGate. (n.d.). Teriflunomide inhibits cell proliferation of B-CLL. Retrieved from [Link]
-
Serrano, M. (2021). Graphviz tutorial. Retrieved from [Link]
- Jones, C. L., et al. (2022). Uridine Metabolism as a Targetable Metabolic Achilles' Heel for chemo-resistant B-ALL. bioRxiv.
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
- Dolenc, M. S., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4018-4034.
- Huang, O., et al. (2014). Teriflunomide, an immunomodulatory drug, exerts anticancer activity in triple negative breast cancer cells. Experimental Biology and Medicine, 240(4), 426-437.
- Brown, K. K., et al. (2023).
- de la Fuente, A. G., et al. (2021). Teriflunomide Promotes Oligodendroglial 8,9-Unsaturated Sterol Accumulation and CNS Remyelination.
- Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics, 8(3).
- Pires, D. E. V., et al. (2022). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. Frontiers in Pharmacology, 13, 986427.
-
protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]
-
Ellson, J., & Gansner, E. (2015). Drawing graphs with dot. Retrieved from [Link]
- Naito, M., et al. (2024). Structural and Functional Analyses of Inhibition of Human Dihydroorotate Dehydrogenase by Antiviral Furocoumavirin. Biochemistry.
-
Medical Centric. (2022). MTT Assay. Retrieved from [Link]
-
Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved from [Link]
-
University of Chicago. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
- Wang, C., et al. (2023). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy.
-
Imbesi, S., et al. (2022). The uridine rescue is influenced by uridine concentrations and by the availability of hENT2 transporters. ResearchGate. Retrieved from [Link]
-
Synapse. (2024). What are DHODH inhibitors and how do they work?. Retrieved from [Link]
-
Children's Hospital of Philadelphia. (n.d.). DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. Retrieved from [Link]
-
Mashayekh, S., et al. (2021). Structure-based Prototyping of Allosteric Inhibitors of Human Uridine/Cytidine Kinase 2 (UCK2). OSTI.GOV. Retrieved from [Link]
Sources
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 6. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teriflunomide, an immunomodulatory drug, exerts anticancer activity in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uridine Metabolism as a Targetable Metabolic Achilles’ Heel for chemo-resistant B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2-Cyano-N-(3,4-dimethylphenyl)acetamide as a Versatile Building Block for Novel Materials
Introduction: Unlocking the Potential of a Multifunctional Precursor
In the dynamic field of materials science, the design and synthesis of novel organic molecules that serve as versatile building blocks are of paramount importance. 2-Cyano-N-(3,4-dimethylphenyl)acetamide emerges as a molecule of significant interest, strategically functionalized for the construction of advanced materials. Its structure, featuring a reactive methylene group, a nucleophilic amide, and an electron-rich dimethylphenyl moiety, provides a unique combination of reaction sites. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of this compound in the synthesis of high-performance polymers and functional heterocyclic materials. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on understanding the mechanistic principles that underpin these transformations.
Physicochemical Properties and Handling
A thorough understanding of the starting material is critical for successful and safe experimentation. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | - |
| Molecular Weight | 188.23 g/mol | - |
| Appearance | Off-white to pale yellow crystalline solid | Inferred |
| Melting Point | Not readily available; expected to be >100 °C | Inferred |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMF, DMSO) | Inferred |
Safety and Handling: As with all cyano-containing compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
Core Synthetic Pathways: From Building Block to Functional Material
The strategic placement of functional groups in this compound allows for its participation in a variety of powerful chemical transformations. This section outlines two primary pathways for the development of novel materials: Knoevenagel condensation for the synthesis of functional polymers and the Gewald three-component reaction for the creation of electronically active thiophene derivatives.
Workflow for Material Synthesis
Figure 1: Synthetic routes from this compound.
Part 1: Synthesis of High-Performance Polymers via Knoevenagel Condensation
The active methylene group in this compound makes it an excellent candidate for Knoevenagel condensation reactions.[1][2] When reacted with a dialdehyde, this building block can undergo polymerization to yield materials with interesting optical and thermal properties. The resulting polymers, featuring alternating electron-rich and electron-poor units, are of interest for applications in organic electronics and nonlinear optics.
Protocol 1: Synthesis of a Poly(arylidene-cyanoacetamide)
This protocol details the synthesis of a soluble, thermally stable polymer from this compound and terephthalaldehyde.
Rationale: The choice of terephthalaldehyde as the comonomer introduces rigidity into the polymer backbone, contributing to thermal stability. The 3,4-dimethylphenyl group enhances solubility in common organic solvents, facilitating characterization and processing. Piperidine is a widely used and effective basic catalyst for Knoevenagel condensations.[2]
Materials:
-
This compound
-
Terephthalaldehyde
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Methanol
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Nitrogen inlet
-
Heating mantle
Step-by-Step Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.88 g (10 mmol) of this compound and 1.34 g (10 mmol) of terephthalaldehyde in 40 mL of anhydrous DMF under a nitrogen atmosphere.
-
Catalyst Addition: To the stirred solution, add 0.1 mL of piperidine using a microliter syringe.
-
Polymerization: Heat the reaction mixture to 100 °C and maintain this temperature for 24 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Precipitation and Purification: After cooling to room temperature, slowly pour the viscous solution into 400 mL of vigorously stirring methanol. The polymer will precipitate as a solid.
-
Isolation: Collect the polymer by vacuum filtration and wash it thoroughly with methanol to remove unreacted monomers and catalyst.
-
Drying: Dry the polymer in a vacuum oven at 60 °C overnight.
Expected Results: A yellow to orange polymer powder. The expected yield is typically in the range of 80-90%.
Characterization:
-
¹H NMR: To confirm the polymer structure.
-
FT-IR: To verify the formation of the C=C double bond (around 1600 cm⁻¹) and the disappearance of the aldehyde C-H stretch.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Part 2: Synthesis of Electronically Active Thiophenes via the Gewald Reaction
The Gewald three-component reaction is a powerful tool for the synthesis of highly substituted 2-aminothiophenes.[3] These heterocycles are key components in a variety of organic electronic materials, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The reaction of this compound with a ketone and elemental sulfur provides a straightforward route to these valuable intermediates.
Protocol 2: Synthesis of a 2-Aminothiophene Derivative
This protocol describes the synthesis of a substituted 2-aminothiophene from this compound, cyclohexanone, and elemental sulfur.
Rationale: Cyclohexanone is a readily available and reactive ketone for the Gewald reaction. Morpholine is an effective base catalyst for this transformation. The resulting 2-aminothiophene can be further functionalized for the development of more complex materials.
Materials:
-
This compound
-
Cyclohexanone
-
Elemental Sulfur
-
Ethanol
-
Morpholine
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
Step-by-Step Procedure:
-
Reactant Mixture: In a 250 mL round-bottom flask, combine 1.88 g (10 mmol) of this compound, 0.98 g (10 mmol) of cyclohexanone, and 0.32 g (10 mmol) of elemental sulfur in 50 mL of ethanol.
-
Catalyst Addition: Add 0.87 mL (10 mmol) of morpholine to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) with stirring for 3 hours. The reaction mixture will typically turn dark.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate from the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain a purified crystalline solid.
Expected Results: A crystalline solid, with a color ranging from yellow to brown. Yields are generally good, often exceeding 75%.
Characterization:
-
¹H and ¹³C NMR: To confirm the structure of the 2-aminothiophene derivative.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Logical Pathway for Thiophene-Based Material Development
Figure 2: From 2-aminothiophene to functional electronic materials.
Conclusion: A Gateway to a New Generation of Materials
This compound is a highly valuable and versatile building block for the synthesis of novel materials. The protocols outlined in this application note provide a solid foundation for researchers to explore the creation of functional polymers and electronically active heterocyclic compounds. The straightforward nature of these reactions, coupled with the potential for a wide range of derivatization, opens up exciting avenues for the development of next-generation materials for a multitude of applications, from advanced electronics to specialized coatings and smart materials.
References
-
Fadda, A. A., Bondock, S., Rabie, R., & Etman, H. A. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(3), 259-286. [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 0-0. [Link]
-
Al-Adiwish, W. M., et al. (2024). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein Journal of Organic Chemistry, 20, 638-646. [Link]
-
Dömling, A., et al. (2012). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science, 14(1), 55-63. [Link]
-
Uddin, M. J., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Heliyon, 9(11), e21699. [Link]
-
Mediterranean Journal of Medical Research. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. [Link]
-
Al-Mousawi, S. M., et al. (2017). Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. Journal of Heterocyclic Chemistry, 54(4), 2484-2491. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-cyano-N-(3,4-dimethylphenyl)acetamide
Welcome to the technical support guide for the synthesis of 2-cyano-N-(3,4-dimethylphenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this specific amide synthesis. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your reaction outcomes.
Reaction Overview: The Amidation Pathway
The most direct and widely employed method for synthesizing this compound is the nucleophilic acyl substitution reaction between 3,4-dimethylaniline and a suitable cyanoacetylating agent, typically an alkyl cyanoacetate like ethyl cyanoacetate.[1] The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester, followed by the elimination of an alcohol (ethanol in this case) to form the stable amide bond.
// Reactants Reactants [label="3,4-Dimethylaniline\n(Nucleophile)\n+\nEthyl Cyanoacetate\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediate Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Products Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Ethanol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Catalyst/Conditions Conditions [label="Heat (Reflux)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Reactants -> Conditions [label="Reaction Start", style=dashed, color="#5F6368"]; Conditions -> Intermediate [label=" Nucleophilic\nAttack", color="#5F6368"]; Intermediate -> Product [label=" Elimination of\nLeaving Group", color="#5F6368"]; Intermediate -> Byproduct [style=dashed, color="#5F6368"]; } dot Caption: General reaction scheme for the synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors throughout the experimental process. Let's break down the primary culprits:
-
Incomplete Reaction: The amidation between an aniline and an ester can be a slow equilibrium-driven process.
-
Causality: The nucleophilicity of 3,4-dimethylaniline is moderate, and ethyl cyanoacetate is not the most reactive acylating agent. Without sufficient energy or reaction time, the reaction may not proceed to completion. The ethanol byproduct can also participate in a reverse reaction, hindering forward progress.
-
Solutions:
-
Increase Reaction Time & Temperature: As demonstrated in analogous syntheses, refluxing for an extended period (e.g., 12 hours) can be necessary to drive the reaction to completion.[2] Using a higher boiling point solvent like DMF or toluene can also increase the reaction rate.[2]
-
Remove the Byproduct: If feasible with your setup, using a Dean-Stark apparatus to remove the ethanol byproduct can effectively shift the equilibrium towards the product, significantly improving the yield.
-
Use a More Reactive Cyanoacetylating Agent: Consider activating cyanoacetic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3] The resulting cyanoacetyl chloride is far more electrophilic and will react more readily with the aniline, often at lower temperatures and for shorter durations.[4] However, this introduces an extra step and requires careful handling of corrosive reagents.
-
-
-
Side Reactions: The starting materials and product can engage in undesirable side reactions.
-
Causality: The active methylene group in both the ethyl cyanoacetate and the product is susceptible to deprotonation and subsequent reactions, especially under basic conditions or at high temperatures. Hydrolysis of the ester or the nitrile group can also occur if water is present.
-
Solution: Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that may lead to colored impurities and lower yield.
-
-
Workup & Purification Losses: Significant product can be lost during isolation and purification.
-
Causality: The product has some solubility in common organic solvents and even in water, especially at warmer temperatures. Washing with large volumes of solvent or using a suboptimal recrystallization solvent can lead to substantial losses.
-
Solution: When precipitating the product in water, use ice-cold water to minimize solubility.[2] During washing and recrystallization, use minimal volumes of ice-cold solvent.[5][6] Perform a careful selection of the recrystallization solvent system (see FAQ Q3) to maximize recovery.
-
Q2: My isolated product is a sticky oil or gum instead of the expected crystalline solid. What happened and how can I solidify it?
A2: Obtaining an oil instead of a solid is typically due to the presence of impurities that disrupt the crystal lattice formation or residual solvent.
-
Causality & Solutions:
-
Residual Solvent: High-boiling point solvents like DMF can be difficult to remove. Ensure the product is dried under high vacuum for an extended period, possibly with gentle heating (e.g., 40-50 °C), to remove trapped solvent.
-
High Impurity Content: Unreacted starting materials (3,4-dimethylaniline is a low-melting solid/liquid, and ethyl cyanoacetate is a liquid) can act as a eutectic mixture, depressing the melting point of your product and preventing crystallization.[6]
-
Action: Attempt to purify the oil. A simple trituration may work: add a non-polar solvent in which the product is insoluble (like hexanes or diethyl ether), and stir or sonicate the mixture. This may wash away impurities and induce crystallization. If this fails, column chromatography is the most effective method for separating the product from starting materials.[6]
-
-
Inducing Crystallization: If the product is pure but slow to crystallize, you can try several techniques:[6]
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.
-
Seeding: If you have a tiny crystal of pure product from a previous batch, add it to the oil to initiate crystallization.
-
Solvent-Layering: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and carefully layer a poor solvent (e.g., hexanes) on top. Allow the solvents to slowly diffuse, which can promote the growth of high-quality crystals at the interface.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound from 3,4-dimethylaniline and ethyl cyanoacetate?
A1: The success of this synthesis hinges on the careful control of three key parameters:
-
Temperature: The reaction generally requires heating to proceed at a reasonable rate. Refluxing is a common technique.[2] A temperature range of 120-200 °C has been reported for similar solvent-free or high-boiling solvent reactions.[7] Too low a temperature will result in a very slow or incomplete reaction, while excessively high temperatures can lead to decomposition and the formation of colored byproducts.
-
Stoichiometry: Using a slight excess of one reagent can help drive the reaction to completion, but a large excess will complicate purification. An equimolar ratio or a slight excess (1.1 to 1.2 equivalents) of the more volatile or easily removed reagent (ethyl cyanoacetate) is a good starting point.
-
Anhydrous Conditions: Moisture is detrimental. Water can hydrolyze the ethyl cyanoacetate starting material back to cyanoacetic acid and can also potentially hydrolyze the nitrile group of the product under harsh conditions. Always use dry solvents and glassware, and consider running the reaction under an inert atmosphere.
Q2: How should I monitor the reaction's progress effectively?
A2: Thin-Layer Chromatography (TLC) is the most straightforward method.[8]
-
Procedure:
-
Prepare a TLC plate (silica gel is standard).
-
Spot three lanes: one with the 3,4-dimethylaniline starting material, one with a co-spot (both starting material and reaction mixture), and one with the reaction mixture.
-
Develop the plate in an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate; start with a 7:3 or 1:1 ratio and optimize).
-
Visualize the plate under UV light.
-
-
Interpretation: The reaction is complete when the spot corresponding to the 3,4-dimethylaniline (the limiting reagent) has been completely consumed. The product spot should appear, typically with a different Rf value than the starting materials.
Q3: What solvents are recommended for the reaction and for the final recrystallization?
A3: The choice of solvent is critical for both the reaction and purification stages.
-
For the Reaction:
-
High-Boiling Aprotic Solvents: Solvents like DMF, toluene, or xylene are often used as they allow for high reaction temperatures to drive the reaction forward.[2][7]
-
Solvent-Free ("Neat"): Some procedures involve simply heating the two reactants together without any solvent, especially if one of the reactants is a liquid.[7] This simplifies workup but requires precise temperature control to avoid degradation.
-
-
For Recrystallization: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.[6]
-
Procedure: Dissolve the crude solid in the minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration. Allow the clear filtrate to cool slowly to form pure crystals, then cool further in an ice bath to maximize recovery.[6]
-
| Solvent System | Rationale |
| Ethanol/Water | A versatile mixed-solvent system. Dissolve the crude product in hot ethanol, then add hot water dropwise until the solution just becomes cloudy. Reheat to clarify, then cool slowly.[6] |
| Isopropanol | A good single-solvent option that often provides clean crystals. |
| Ethyl Acetate/Hexanes | Another excellent mixed-solvent system. Dissolve in a minimum of hot ethyl acetate and add hexanes until persistent turbidity is observed. Reheat to clarify and cool.[6] |
| Toluene | Can be effective, particularly for removing more non-polar impurities. |
Detailed Experimental Protocols
Protocol 1: Synthesis via Direct Amidation
This protocol is adapted from general procedures for the synthesis of N-aryl cyanoacetamides from anilines and ethyl cyanoacetate.[2][7]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethylaniline (1.0 eq) and ethyl cyanoacetate (1.1 eq).
-
Solvent Addition (Optional): If using a solvent, add dry toluene or DMF (approx. 2-3 mL per gram of aniline).
-
Reaction: Heat the reaction mixture to reflux (typically 120-150 °C depending on the solvent) and maintain for 8-12 hours. Monitor the reaction progress by TLC.[2][8]
-
Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water while stirring vigorously. A solid precipitate should form.[2]
-
Isolation: Collect the crude solid by vacuum filtration. Wash the filter cake sequentially with cold water and then a small amount of cold ethanol or hexanes to remove residual starting materials.[2][5]
-
Drying: Dry the crude product under vacuum to obtain a constant weight.
-
Purification: Proceed with recrystallization as described in Protocol 2. An expected yield after purification is in the range of 80-95%.[2][7]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent system from the table above (e.g., Ethanol/Water).
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the primary solvent (ethanol) in small portions while heating the mixture on a hotplate until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat briefly.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.[6]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[6]
-
Isolation & Drying: Collect the pure crystals by vacuum filtration, wash with a minimal amount of ice-cold solvent, and dry under vacuum.
References
- CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents.
- Technical Guide: Synthesis and Characterization of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide - Benchchem.
- 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis - chemicalbook.
- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 0-0.
- 2-CYANO-N-(3,4-DIMETHYL-PHENYL)-ACETAMIDE synthesis - chemicalbook.
- CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide - Google Patents.
- CN111925302A - Synthesis method of cyanoacetamide - Google Patents.
- Karaduman, F. Z., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega.
- Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). Cyanoacetamide. Organic Syntheses Procedure.
- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.
- CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents.
- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. (n.d.).
- Technical Support Center: Purification of 2-cyano-N-(3-phenylpropyl)acetamide - Benchchem.
- Why did my amide syntesis does not work? - ResearchGate. (2021, April 14).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-cyano-N-(3,4-dimethylphenyl)acetamide
Introduction: Welcome to the technical support guide for the synthesis of 2-cyano-N-(3,4-dimethylphenyl)acetamide. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved via the condensation of 3,4-dimethylaniline with an active cyanoacetylating agent like ethyl cyanoacetate, is conceptually straightforward. However, researchers frequently encounter challenges with side reactions that can complicate purification and reduce yields. This guide is structured as a series of troubleshooting questions and answers to address the most common issues encountered in the laboratory. We will delve into the causality behind these side reactions, provide diagnostic protocols, and offer validated strategies for mitigation.
Section 1: The Ideal Reaction Pathway
The target transformation is the nucleophilic acyl substitution of ethyl cyanoacetate with 3,4-dimethylaniline. This reaction is an aminolysis of an ester, typically driven to completion by heating, which facilitates the removal of the ethanol byproduct.
Primary Synthesis Route: 3,4-Dimethylaniline + Ethyl Cyanoacetate → this compound + Ethanol
Caption: Ideal synthesis pathway for the target amide.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific experimental observations and links them to underlying chemical side reactions. A general diagram of potential side pathways is provided below for reference.
Caption: Overview of primary and competing side reactions.
Q1: My yield is low and I've recovered significant amounts of unreacted 3,4-dimethylaniline. Why is the reaction incomplete?
Answer: This is the most common issue and is typically related to reaction equilibrium or kinetics. The aminolysis of an ester is a reversible reaction. To drive it towards the product, the ethanol byproduct must be effectively removed as it forms.
-
Causality: According to Le Châtelier's principle, the presence of ethanol in the reaction mixture can push the equilibrium back towards the starting materials. In solvent-free "fusion" methods, this is achieved by ensuring the reaction temperature is sufficiently above the boiling point of ethanol (78°C) to allow it to distill away.[1] If the temperature is too low or the reaction time is too short, the conversion will be poor.
-
Diagnostic Approach:
-
TLC Analysis: Monitor the reaction progress against co-spotted standards of 3,4-dimethylaniline and ethyl cyanoacetate. An incomplete reaction will show a persistent spot for the aniline starting material.
-
Temperature Check: Ensure your reaction vessel is heated uniformly and the internal temperature reaches the target (typically 150-190°C for solvent-free conditions).
-
-
Mitigation Strategy:
-
Increase Temperature: Gradually increase the reaction temperature to ensure efficient removal of ethanol. Be cautious not to exceed ~200°C to avoid decomposition.
-
Extend Reaction Time: Continue heating until TLC analysis shows the disappearance or stabilization of the 3,4-dimethylaniline spot.
-
Use of a High-Boiling Solvent: Performing the reaction in a solvent like xylene or toluene with a Dean-Stark apparatus can aid in the azeotropic removal of ethanol, driving the reaction to completion at a more controlled temperature.
-
Q2: The crude product is discolored (yellow, brown, or black) and difficult to purify. What causes this?
Answer: The discoloration is almost certainly due to the oxidation of the 3,4-dimethylaniline starting material. Aromatic amines are highly susceptible to air oxidation, a process that is significantly accelerated at the high temperatures required for this synthesis.[2]
-
Causality: The aniline nitrogen's lone pair makes the aromatic ring electron-rich and prone to oxidation by atmospheric oxygen. This process generates highly colored polymeric and quinone-like impurities that are difficult to remove. The mention of "brown, crystalline melt" in similar preparations highlights the prevalence of this issue.[1]
-
Diagnostic Approach:
-
Visual Observation: A progressive darkening of the reaction mixture from colorless/pale yellow to dark brown or black is a clear indicator.
-
Solubility: These colored impurities often exhibit different solubility profiles from the desired product, sometimes appearing as insoluble tars.
-
-
Mitigation and Purification Strategy:
-
Inert Atmosphere: Conduct the reaction under a blanket of an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Control Temperature: Avoid excessive temperatures, as this accelerates the rate of oxidation.
-
Purification via Recrystallization with Charcoal: The most effective way to remove these colored impurities is through recrystallization from a suitable solvent (e.g., ethanol, isopropanol) with the addition of activated decolorizing charcoal.[2] The charcoal adsorbs the large, planar colored molecules, allowing the pure, colorless product to crystallize upon cooling.
-
Q3: My analytical data (e.g., LC-MS, NMR) suggests the presence of an impurity with a mass of +18 amu compared to the desired product. What is this byproduct?
Answer: An increase of 18 atomic mass units strongly suggests the hydrolysis of the nitrile (-C≡N) group to a primary amide (-CONH₂). The resulting byproduct is N-(3,4-dimethylphenyl)malonamide .
-
Causality: Cyanoacetamides are susceptible to hydrolysis, especially in the presence of trace amounts of water at elevated temperatures.[2] The nitrile group can undergo hydration to form an additional amide functionality. This side reaction is often observed in the synthesis of the parent cyanoacetamide, where malonamide is a known impurity.[2]
-
Diagnostic Approach:
-
Mass Spectrometry: Look for a molecular ion peak at [M+H]⁺ corresponding to C₁₁H₁₄N₂O₂, which is 18 amu higher than the desired product (C₁₁H₁₂N₂O).
-
¹H NMR: The byproduct will show a new set of broad singlets in the amide region (~7-8 ppm) corresponding to the -CONH₂ protons. The characteristic singlet for the active methylene protons will still be present but may be shifted.
-
IR Spectroscopy: Look for a change in the C≡N stretching frequency (~2250 cm⁻¹). The byproduct will lack this peak and show more pronounced N-H stretching bands.
-
-
Mitigation Strategy:
-
Anhydrous Conditions: Use dry reagents and glassware. While challenging in a high-temperature, open-flask setup, minimizing adventitious water is key.
-
Purification: This byproduct has a different polarity and hydrogen bonding capability compared to the desired product. It can often be separated by careful column chromatography or fractional crystallization.
-
Section 3: Recommended Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is essential for removing colored oxidation byproducts and improving the final purity of the product.
-
Dissolution: Transfer the crude, solid product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 95% ethanol) to dissolve the solid near the solvent's boiling point.[2]
-
Decolorization: Add a small amount (typically 1-2% by weight) of activated decolorizing charcoal to the hot solution.
-
Hot Filtration: Swirl the hot suspension for a few minutes. Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure, colorless crystals by suction filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Protocol 2: In-Process Reaction Monitoring by TLC
-
Plate Preparation: Use silica gel plates (e.g., Silica Gel 60 F₂₅₄).
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.
-
Spotting: On the baseline, spot the 3,4-dimethylaniline starting material, a co-spot (starting material + reaction mixture), and the reaction mixture.
-
Development & Visualization: Develop the plate and visualize under UV light (254 nm). The disappearance of the aniline spot indicates reaction completion.
Section 4: Summary of Key Parameters and Their Impact
| Parameter | Impact on Main Reaction | Impact on Side Reactions | Recommended Control Strategy |
| Temperature | Increases reaction rate by driving off ethanol. | >200°C: Promotes oxidation and decomposition.<140°C: Leads to incomplete reaction. | Maintain a stable internal temperature of 150-190°C. |
| Atmosphere | No direct impact on the desired mechanism. | Air (O₂): Causes oxidative discoloration of aniline. | For highest purity, conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Water Content | Minimal impact on the main reaction. | Promotes Hydrolysis: Leads to formation of cyanoacetic acid and N-(3,4-dimethylphenyl)malonamide. | Use dry reagents and glassware where feasible. |
| Reaction Time | Longer times drive the reaction to completion. | Prolonged heating, even under N₂, can lead to some thermal degradation and discoloration. | Monitor the reaction by TLC and stop heating once the starting material is consumed. |
References
-
Corson, B. B., Scott, R. W., & Vose, C. E. (1941). Cyanoacetamide. Organic Syntheses, 1, 179. (Available at: [Link])
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-123. (Available at: [Link])
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. (Available at: [Link])
-
Gautschi, F., & Jeger, O. (1957). Zur Kenntnis der Cinchona-Alkaloide. 10. Mitteilung. Über die Konstitution des Cinchonins. Helvetica Chimica Acta, 40(4), 878-891. (Note: Patent[1] refers to similar high-temperature fusion methods). (Available at: [Link])
Sources
Technical Support Center: Crystallization of 2-cyano-N-(3,4-dimethylphenyl)acetamide
Welcome to the technical support center for the crystallization of 2-cyano-N-(3,4-dimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this compound. Our approach is rooted in scientific principles and practical laboratory experience to help you achieve high-purity crystalline material.
Introduction to Crystallization of this compound
This compound is a small organic molecule with the molecular formula C₁₁H₁₂N₂O. Its structure, featuring a cyanoacetamide group attached to a dimethylphenyl ring, suggests a moderate polarity and the potential for hydrogen bonding, which are critical factors in solvent selection for crystallization. The predicted XlogP of 2.5 indicates a degree of lipophilicity. Successful crystallization is a crucial step for purification, ensuring the removal of residual starting materials, byproducts, and other impurities.
This guide will address common challenges in a question-and-answer format, providing both the "how" and the "why" behind each troubleshooting step.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Crystallization Attempts
Question 1: I have my crude this compound, but I'm unsure which solvent to use for crystallization. Where do I start?
Answer:
Solvent selection is the most critical step in developing a successful crystallization protocol. The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Given the lack of specific solubility data for this compound, a systematic solvent screening is the recommended first step.
Underlying Principle: The principle of "like dissolves like" is a good starting point. The presence of a polar amide and a nitrile group, along with a nonpolar dimethylphenyl group, suggests that a range of solvents with varying polarities should be tested.
Recommended Starting Solvents: Based on the crystallization of structurally similar compounds, such as other N-aryl-2-cyanoacetamides, the following solvents are excellent candidates for initial screening:
-
Polar Protic Solvents: Ethanol, Methanol, Isopropanol
-
Polar Aprotic Solvents: Acetonitrile, Acetone, Ethyl Acetate
-
Nonpolar Solvents: Toluene, Heptane, Hexane (less likely to be a primary solvent but useful as anti-solvents)
A related compound, 2-cyano-N-(2,6-dimethyl-phenyl)-acetamide, has been successfully crystallized from absolute ethanol, making it a prime candidate.[1] Another analog, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was crystallized from acetonitrile.[2][3]
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place a small amount (e.g., 10-20 mg) of your crude material into several small test tubes or vials.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the solid dissolves. Note the approximate volume of solvent required. A good candidate will require a moderate amount of solvent to dissolve the compound at room temperature. If it dissolves in a very small volume, it is likely too soluble. If it is insoluble in a large volume, it is not a suitable single solvent.
-
Heating: For solvents where the compound is sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observation: Observe if crystals form. The ideal solvent will yield a good quantity of crystalline solid upon cooling.
Data Summary Table for Solvent Screening:
| Solvent | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation on Cooling |
| Ethanol | |||
| Acetonitrile | |||
| Ethyl Acetate | |||
| Toluene | |||
| Water | |||
| Add other solvents as tested |
Section 2: My Compound is Not Crystallizing
Question 2: I've dissolved my compound in a hot solvent, but no crystals are forming even after cooling in an ice bath. What should I do?
Answer:
The failure of a compound to crystallize from a solution is a common issue, often related to supersaturation not being achieved or nucleation being inhibited. Here are several techniques to induce crystallization, ranging from simple physical methods to more advanced chemical approaches.
Causality: Crystal formation requires two steps: nucleation (the initial formation of a small crystal seed) and crystal growth. If nucleation is slow, crystallization will not occur, even if the solution is supersaturated.
Troubleshooting Workflow:
Caption: Workflow for Inducing Crystallization.
Step-by-Step Induction Techniques:
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution. This will act as a template for further crystal growth.
-
Concentration: It's possible that too much solvent was used. Gently heat the solution and evaporate some of the solvent to increase the concentration of your compound. Then, allow it to cool again.
-
Anti-Solvent Addition: If your compound is dissolved in a solvent in which it is highly soluble, you can add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow the mixture to cool slowly. For this compound, if you are using a polar solvent like ethanol or acetone, a nonpolar anti-solvent like hexane or heptane could be effective.
-
Low Temperature: Place the solution in a refrigerator or freezer for an extended period (hours to days). The lower temperature will further decrease the solubility of your compound.
Section 3: My Compound is "Oiling Out"
Question 3: Instead of crystals, my compound is forming an oil at the bottom of the flask. How can I fix this?
Answer:
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to the formation of a liquid phase instead of a solid crystalline phase.
Root Causes and Solutions:
-
Solution is too concentrated: The rate of cooling might be too rapid, or the initial concentration of the compound in the solvent is too high.
-
Solution: Re-heat the solution to dissolve the oil, add more solvent to dilute the solution, and then allow it to cool more slowly.
-
-
Melting point depression: Impurities can lower the melting point of your compound, increasing the likelihood of it oiling out.
-
Solution: Try to remove the impurities first by another method (e.g., passing a solution of the crude material through a small plug of silica gel) and then attempt the crystallization again.
-
-
Inappropriate solvent: The boiling point of the solvent may be too high relative to the melting point of your compound.
-
Solution: Choose a solvent with a lower boiling point.
-
Protocol to Address Oiling Out:
-
Re-dissolve: Heat the mixture until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent (e.g., 10-20% more volume).
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help.
-
Agitation: Gentle agitation during cooling can sometimes promote crystallization over oiling.
-
Solvent System Modification: Consider using a mixed solvent system. Dissolve the compound in a good solvent and then add a poorer solvent at an elevated temperature until just before the cloud point is reached, then cool slowly.
Section 4: Poor Recovery and Low Yield
Question 4: I managed to get crystals, but my yield is very low. How can I improve it?
Answer:
A low yield can be due to several factors, primarily leaving too much of your compound dissolved in the mother liquor.
Potential Causes and Corrective Actions:
-
Too much solvent was used: This is the most common reason for low yield.
-
Action: You can recover more material from the mother liquor. Reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.
-
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, some of your product may crystallize out along with the impurities.
-
Action: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtration.
-
-
Incomplete precipitation: Cooling for a short period or at too high a temperature may not be sufficient for complete crystallization.
-
Action: Ensure the solution is cooled in an ice bath for an adequate amount of time (e.g., at least 30 minutes) to maximize crystal formation.
-
Workflow for Yield Optimization:
Caption: Optimizing Crystallization Yield.
References
-
Wikipedia. (n.d.). Cyanoacetamide. Retrieved January 25, 2026, from [Link]
-
Al-Hourani, B. J., Al-Zaqar, M. A., Al-Adhami, H. A., El-Elimat, T., & Al-Trawneh, M. A. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(12), 10303–10314. [Link]
-
PubChem. (n.d.). N-(2,4-Dimethylphenyl)acetamide. Retrieved January 25, 2026, from [Link]
-
Gowda, B. T., Chandra, S., & Fuess, H. (2007). N-(3,4-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o11. [Link]
-
El-Sayed, R. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 331-356. [Link]
-
Guillou, N. (n.d.). Guide for crystallization. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). 2-Cyano-N-methylacetamide. Retrieved January 25, 2026, from [Link]
-
Al-Hourani, B. J. (2018). Impact of an aryl bulky group on a one-pot reaction of aldehyde with malononitrile and N-substituted 2-cyanoacetamide. RSC Advances, 8(59), 33794-33800. [Link]
-
Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved January 25, 2026, from [Link]
-
Khan, I. U., John, P., Khizar, S., Sharif, S., & Tiekink, E. R. T. (2010). N-{4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2236. [Link]
-
Al-Hourani, B. J., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). N-(3,5-Dimethylphenyl)acetamide. Retrieved January 25, 2026, from [Link]
-
Quick Company. (n.d.). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone. Retrieved January 25, 2026, from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved January 25, 2026, from [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for 2-cyano-N-(3,4-dimethylphenyl)acetamide
Welcome to the comprehensive technical support guide for the synthesis and optimization of 2-cyano-N-(3,4-dimethylphenyl)acetamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. The information herein is grounded in established chemical principles and field-proven insights to help you navigate the intricacies of this synthesis.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering causative explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors. The primary synthetic route involves the condensation of 3,4-dimethylaniline with a cyanoacetylating agent, typically ethyl cyanoacetate.[1] Here’s a breakdown of potential issues and optimization strategies:
-
Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.
-
Temperature: While the reaction can proceed at room temperature, gentle heating (40-60 °C) can significantly increase the reaction rate. However, excessive heat can lead to side reactions. A temperature optimization study is recommended.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned duration, extend the reaction time.
-
Catalyst: While the reaction can proceed without a catalyst, a mild base can facilitate the nucleophilic attack of the amine on the ester. However, strong bases can lead to unwanted side reactions.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the starting ester (ethyl cyanoacetate) or the product amide. Ensure all glassware is dry and use anhydrous solvents.
-
Dimerization/Polymerization: Under harsh conditions, cyanoacetamide derivatives can undergo self-condensation. Avoid excessive temperatures and prolonged reaction times.
-
-
Work-up and Purification Losses: Significant product loss can occur during the isolation and purification steps.
-
Extraction: Ensure the pH of the aqueous layer is optimized during extraction to prevent the product from remaining in the aqueous phase.
-
Recrystallization: Choose an appropriate solvent system for recrystallization to minimize product loss in the mother liquor.[2] A screening of solvents is advisable.
-
Question 2: The isolated product is an oil or a waxy solid, not the expected crystalline material. What should I do?
Answer: Obtaining an oily or waxy product suggests the presence of impurities that are depressing the melting point or residual solvent.[2] Here are the steps to address this:
-
Remove Residual Solvent: Ensure the product is thoroughly dried under high vacuum. You can dissolve the oil in a volatile solvent like dichloromethane, dry the solution with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and re-evaporate the solvent.[2]
-
Purify the Product: If drying does not yield a solid, significant impurities are likely present.
-
Acid-Base Wash: An initial wash with dilute acid (e.g., 1M HCl) will remove any unreacted 3,4-dimethylaniline. A subsequent wash with a dilute base (e.g., 5% NaHCO₃) can remove any acidic impurities.[2]
-
Column Chromatography: For complex impurity profiles, silica gel column chromatography is a highly effective purification method.[2] A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
-
Recrystallization: Once a solid is obtained, recrystallization from a suitable solvent system will further purify the compound.[2]
-
-
Induce Crystallization: If you believe the product is pure but reluctant to crystallize, you can try:
Question 3: My final product is colored (e.g., yellow or brown). How can I obtain a colorless product?
Answer: Color in the final product usually indicates the presence of minor, highly conjugated impurities. These can often be removed with the following techniques:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, dissolve the crude product in a suitable hot solvent. Add a small amount of activated carbon (typically 1-2% by weight) and heat the mixture for a few minutes. Perform a hot filtration to remove the carbon, which will have adsorbed the colored impurities. The desired product should crystallize from the filtrate upon cooling.[2]
-
Recrystallization: Sometimes, a simple recrystallization is sufficient, as the colored impurities may be more soluble in the solvent and remain in the mother liquor.[2]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Question 1: What is the underlying mechanism for the reaction between 3,4-dimethylaniline and ethyl cyanoacetate?
Answer: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 3,4-dimethylaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ethyl cyanoacetate. This is followed by the elimination of ethanol as a leaving group to form the stable amide product.
Question 2: What are the recommended solvents for this reaction?
Answer: A variety of solvents can be used, and the optimal choice may depend on the specific reaction conditions.
-
Ethanol: Often a good choice as it is the byproduct of the reaction and can help drive the equilibrium.
-
Toluene or Xylene: These are good options for higher reaction temperatures and can allow for the azeotropic removal of the ethanol byproduct.
-
Solvent-free: In some cases, the reaction can be run neat by simply heating a mixture of the two reactants, which can be a more environmentally friendly approach.
Question 3: Are there alternative synthetic routes to this compound?
Answer: Yes, several other methods for synthesizing cyanoacetamides have been reported.[1]
-
From Cyanoacetic Acid: 3,4-dimethylaniline can be reacted with cyanoacetic acid in the presence of a coupling agent (e.g., DCC, EDC) to form the amide bond.
-
From an Acyl Chloride: Cyanoacetic acid can be converted to cyanoacetyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with 3,4-dimethylaniline, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.[3][4]
Question 4: What analytical techniques are suitable for characterizing the final product?
Answer: A combination of spectroscopic and chromatographic methods should be used to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the amide C=O stretch, N-H stretch, and the nitrile C≡N stretch.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Is an excellent method for determining the purity of the final product.[5]
-
Melting Point Analysis: A sharp melting point is a good indicator of high purity.
Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
3,4-dimethylaniline
-
Ethyl cyanoacetate
-
Toluene
-
1M Hydrochloric Acid
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
-
Hexanes
-
Ethyl Acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethylaniline (1.0 eq) and ethyl cyanoacetate (1.1 eq).
-
Add toluene to the flask (approximately 5 mL per gram of 3,4-dimethylaniline).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, 5% NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to yield pure this compound as a white solid.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, side reactions, work-up losses. | Optimize temperature and time, use anhydrous conditions, refine purification strategy. |
| Oily/Waxy Product | Residual solvent, high impurity content. | Dry under high vacuum, perform acid-base wash, purify by column chromatography.[2] |
| Colored Product | Conjugated impurities. | Treat with activated carbon during recrystallization, perform multiple recrystallizations.[2] |
Table 2: Recommended Solvents for Recrystallization
| Solvent System | Polarity | Notes |
| Ethyl Acetate / Hexanes | Medium / Non-polar | Dissolve in a minimum of hot ethyl acetate, then add hexanes until cloudy. Reheat to clarify and cool slowly.[2] |
| Ethanol / Water | Polar | Dissolve in hot ethanol, then add water dropwise until persistent cloudiness. Reheat to clarify and cool.[2] |
| Isopropanol | Polar | A single solvent system that can be effective.[2] |
| Toluene | Non-polar | Another potential single solvent for recrystallization.[2] |
Visualizations
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism.
Experimental Workflow
Caption: General experimental workflow for synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for addressing low yield.
References
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-103. [Link]
- CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide.
-
Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 2022. [Link]
- CN111925302A - Synthesis method of cyanoacetamide.
-
Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. PMC, NIH. [Link]
-
Cyanoacetamide. Organic Syntheses Procedure. [Link]
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. [Link]
-
Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. NIH. [Link]
- US20010021787A1 - Process for preparing cyanoacetamide.
-
Shaban, M. A., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. Algerian Journal of Biosciences, 01(02), 046-050. [Link]
-
Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. RSC Advances, 2020. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Microwave-Assisted Synthesis of 2-cyano-N-(3,4-dimethylphenyl)acetamide
This guide provides in-depth technical support for researchers and drug development professionals engaged in the microwave-assisted synthesis of 2-cyano-N-(3,4-dimethylphenyl)acetamide. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering robust troubleshooting strategies and scientifically grounded FAQs to ensure successful, reproducible outcomes.
Synthesis Overview & Strategic Advantages
The synthesis of this compound involves the formation of an amide bond between 3,4-dimethylaniline and a cyanoacetylating agent, typically a cyanoacetate ester. Cyanoacetamide derivatives are crucial precursors for a wide range of heterocyclic compounds with significant pharmacological and agrochemical applications.[1]
Reaction Scheme:
(Where Ar = 3,4-dimethylphenyl and R' = Alkyl group, e.g., Ethyl)
Why Microwave-Assisted Synthesis (MAS)?
Conventional heating methods for amide synthesis can be slow and energy-intensive.[2] Microwave-assisted organic synthesis (MAOS) offers a significant improvement by utilizing the ability of polar molecules to generate heat through dielectric loss when subjected to a microwave field.[3] This leads to rapid, uniform, and efficient heating of the reaction mixture, not the vessel itself.[4][5] The primary benefits include:
-
Drastically Reduced Reaction Times: Reactions that take hours conventionally can often be completed in minutes.[4][6][7][8]
-
Higher Yields: Improved reaction kinetics and reduced side reactions frequently lead to better product yields.[6]
-
Energy Efficiency: Minimizes energy consumption compared to traditional refluxing.[5]
-
Greener Chemistry: Often allows for solvent-free conditions or reduced solvent volumes, aligning with the principles of green chemistry.[5][7]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for this synthesis?
The most common and cost-effective approach involves the reaction of 3,4-dimethylaniline with an alkyl cyanoacetate, such as ethyl cyanoacetate .[1][9] Alternatively, cyanoacetic acid can be used, but this often requires a coupling agent to activate the carboxylic acid.[2][]
Q2: Which solvent should I choose for the microwave reaction?
The choice of solvent is critical. For efficient microwave heating, a solvent with a high dielectric loss tangent (tan δ) is preferred.[11]
-
High-Boiling Polar Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Ethylene Glycol (EG) are excellent microwave absorbers and allow for high reaction temperatures.[11] However, their high boiling points can complicate product isolation.
-
Medium-Boiling Polar Solvents: Alcohols like ethanol or isopropanol are good options that balance heating efficiency with ease of removal post-reaction.
-
Solvent-Free: For a greener approach, the reaction can often be run neat (solvent-free), especially if one of the reactants is a liquid.[7] This is highly efficient but may require careful temperature control to avoid charring.
Q3: What are the typical microwave parameters (Time, Temperature, Power)?
While optimization is always necessary, a good starting point for this type of amidation is:
-
Temperature: 120-150 °C. Temperatures below 100 °C may not fully leverage the high-temperature effect of microwave synthesis.[11]
-
Time: 5-20 minutes.
-
Power: Use a power-controlled ramp to reach the target temperature. Start with a maximum power of 150-200 W and allow the instrument to modulate the power to maintain the set temperature. This prevents dangerous temperature overshoots.
Q4: Is a catalyst necessary for this reaction?
For the reaction between an amine and an ester, a catalyst is generally not required, as the reaction can be driven to completion by heating, which removes the alcohol byproduct.[9] Some protocols for similar reactions may use a mild base to deprotonate the amine and increase its nucleophilicity, but this is often unnecessary under microwave conditions.
Q5: What are the critical safety precautions for this experiment?
-
Use a Dedicated Microwave Reactor: Never use a domestic kitchen microwave.[12] Laboratory-grade reactors are designed to handle corrosive solvents and have essential safety features like pressure monitoring and emergency venting.
-
Vessel Integrity: Always use a vessel rated for the temperature and pressure you anticipate. Do not exceed 2/3 of the vessel's volume.
-
Pressure Monitoring: Be aware that heating solvents above their boiling point in a sealed vessel will generate high pressure. Ensure your reactor actively monitors and controls pressure.
-
Chemical Stability: Review the Material Safety Data Sheet (MSDS) for all reactants to understand their stability at high temperatures.[12] 3,4-dimethylaniline and cyanoacetate esters are generally stable under these conditions, but it is always best practice to check.
Detailed Experimental Protocol & Workflow
This protocol is a representative methodology based on established principles of microwave-assisted amide synthesis.
Reactant & Solvent Data
| Compound | Formula | MW ( g/mol ) | BP (°C) | Density (g/mL) |
|---|---|---|---|---|
| 3,4-Dimethylaniline | C₈H₁₁N | 121.18 | 226 | 0.974 |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | 207 | 1.063 |
| Ethanol | C₂H₅OH | 46.07 | 78 | 0.789 |
Step-by-Step Synthesis
-
Preparation: In a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, combine 3,4-dimethylaniline (1.21 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol, 1.0 eq).
-
Solvent Addition (Optional): Add 2-3 mL of ethanol. While the reaction can be run neat, a small amount of a polar solvent ensures homogenous heating.
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the cavity of a scientific microwave reactor. Set the following parameters:
-
Target Temperature: 140 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Maximum Power: 200 W
-
Stirring: High
-
-
Cooling: After irradiation, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system before carefully venting and opening.
-
Work-up & Isolation:
-
Transfer the reaction mixture to a beaker.
-
Cool the mixture in an ice bath. The product, this compound, should precipitate as a solid.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with two portions of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.[13]
-
Dry the product under vacuum to obtain the crude solid.
-
Experimental Workflow Diagram
Caption: General workflow for the microwave-assisted synthesis of the target acetamide.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification process in a direct question-and-answer format.
Q: My reaction yielded very little or no product. What went wrong?
A: Low yield is a common issue that can often be traced back to reaction conditions or reactant quality.
-
Causality & Explanation: Amide formation is a bimolecular reaction, and its rate is highly dependent on temperature and reactant concentration.[4] Microwave heating accelerates this by efficiently reaching and maintaining the optimal temperature.[11] If the temperature is too low or the time too short, the reaction may not proceed to completion. The polarity of the medium is also crucial for efficient energy absorption from the microwaves.[5]
-
Solutions:
-
Verify Reactant Quality: Ensure starting materials are pure and dry. Aniline derivatives can oxidize and darken on storage.
-
Increase Temperature/Time: Incrementally increase the reaction temperature (e.g., to 150 °C or 160 °C) or the hold time (e.g., to 15 or 20 minutes). Monitor for decomposition (darkening of the solution).
-
Change Solvent: If using a low-polarity solvent, switch to a more efficient microwave absorber like DMF or consider running the reaction neat.
-
Check Stoichiometry: Ensure a 1:1 molar ratio of the reactants. A slight excess (1.1 eq) of the ethyl cyanoacetate can sometimes help drive the reaction to completion.
-
Q: The final product is a dark oil or discolored solid, not the expected white/off-white crystals. How do I fix this?
A: Discoloration typically indicates impurities or product decomposition from excessive heat.
-
Causality & Explanation: While high temperatures accelerate the desired reaction, they can also promote side reactions or the decomposition of starting materials and products, often leading to colored, polymeric tars.[2]
-
Solutions:
-
Reduce Temperature: Lower the target temperature in your microwave protocol (e.g., from 150 °C to 130 °C) and compensate with a slightly longer reaction time.
-
Decolorize with Activated Carbon: During recrystallization, after dissolving the crude product in a minimal amount of hot solvent, add a small amount of activated carbon. Heat for a few minutes, then perform a hot filtration to remove the carbon and colored impurities before allowing the solution to cool.[14]
-
Recrystallization: This is the most effective method for purification. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.[14]
-
Recommended Recrystallization Solvents
| Solvent System | Procedure |
|---|---|
| Ethanol/Water | Dissolve the crude product in a minimum of hot ethanol. Add water dropwise until the solution just becomes cloudy. Reheat to clarify, then cool slowly.[14] |
| Ethyl Acetate/Hexanes | Dissolve in a minimum of hot ethyl acetate. Add hexanes until persistent cloudiness appears. Reheat to clarify, then cool.[14] |
| Isopropanol | A good single-solvent option to try. |
Q: I've isolated my product, but it's an oil that won't solidify. What should I do?
A: An oily product suggests the presence of significant impurities that are depressing the melting point, or residual solvent.[14]
-
Causality & Explanation: The freezing/melting point of a compound is a physical constant that is highly sensitive to impurities (a phenomenon known as freezing-point depression). Residual high-boiling solvents or unreacted starting materials can prevent the product from forming a stable crystal lattice.
-
Solutions:
-
Ensure Thorough Drying: First, ensure all solvent is removed by drying under high vacuum, possibly with gentle heating.
-
Trituration: Add a poor solvent (like hexanes or diethyl ether) in which your product is insoluble but the oily impurities are. Vigorously stir or scratch the mixture with a spatula. This can wash away impurities and induce crystallization.
-
Purification: If trituration fails, the impurity level is likely high. Purify the material using column chromatography on silica gel, typically with an ethyl acetate/hexanes eluent system.[14]
-
Seeding: If you have a small crystal of pure product, add it to the oil to act as a nucleation site for crystallization.
-
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
References
- BS Publications. (n.d.). Microwave Assisted Chemistry Experiments.
- Sharma, V., & Singh, P. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Ingersoll, A. W., et al. (n.d.). Cyanoacetamide. Organic Syntheses Procedure.
- Bargues, K., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Leonelli, C., & Mason, T. J. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications.
- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate.
- Aktaş, Y., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega.
- CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
- Chavan, S. M., et al. (n.d.). Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo-2-Substituted Thiazolidin-3-yl) Acetamide derivatives.
- Val-Moraes, D. G., et al. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. PMC - NIH.
- BenchChem. (2025). Technical Support Center: Purification of 2-cyano-N-(3-phenylpropyl)acetamide.
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
- Google Patents. (2001). Process for preparing cyanoacetamide.
- Srivastava, Y. K., et al. (2025). Microwave Assisted Synthesis and Antimicrobial Activities of Some 2-Amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines. ResearchGate.
- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis.
- Sci-Hub. (2010). Microwave Assisted Synthesis and Antimicrobial Activities of Some 2-Amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl).
- ResearchGate. (2025). Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides.
- Mphahlele, M. J., et al. (n.d.). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives. MDPI.
- Organic Chemistry Portal. (2015). Amide synthesis by acylation.
- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.
- Wang, X. S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar.
- Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
- Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 4. bspublications.net [bspublications.net]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. jchps.com [jchps.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties [mdpi.com]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. mdpi.com [mdpi.com]
- 12. Safety Considerations for Microwave Synthesis [cem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Production of 2-cyano-N-(3,4-dimethylphenyl)acetamide
Welcome to the technical support center for the synthesis and scale-up of 2-cyano-N-(3,4-dimethylphenyl)acetamide. This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your experimental work. Our approach is rooted in established chemical principles and practical field experience to ensure scientific integrity and successful outcomes.
Introduction to this compound
This compound is a member of the N-aryl-2-cyanoacetamide class of compounds. These molecules are valuable intermediates in the synthesis of various heterocyclic compounds, pharmaceuticals, and other specialty chemicals.[1] The presence of the cyano and acetamide functional groups makes them versatile synthons for a range of chemical transformations.[2][3] This guide will focus on the common synthetic routes and address the challenges you may encounter during its production and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and direct method for synthesizing this compound is the condensation of 3,4-dimethylaniline with a cyanoacetylating agent. The two primary choices for the cyanoacetylating agent are:
-
Ethyl cyanoacetate: This is a widely used, commercially available reagent. The reaction typically involves heating the two reactants, often without a solvent, or in a high-boiling point solvent.
-
Cyanoacetic acid: This reagent can also be used, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.[4]
Q2: What are the main safety concerns when working with the reactants?
3,4-Dimethylaniline:
-
Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin.
-
Appearance: It is a solid that can turn reddish-brown upon exposure to air.
-
Handling: Use in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Ethyl Cyanoacetate:
-
Irritant: It can cause skin and eye irritation.
-
Handling: Standard laboratory safety precautions should be followed, including the use of PPE.
This compound (Product):
-
Hazard: While specific data for this compound is limited, analogous N-aryl cyanoacetamides are classified as harmful if swallowed and may cause skin and eye irritation.[5][6] It is prudent to handle the product with the same level of care as the starting materials.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The starting materials (3,4-dimethylaniline and ethyl cyanoacetate) and the product will have different retention factors (Rf values), allowing you to track the consumption of reactants and the formation of the product.
Synthesis Protocols
Protocol 1: Neat Condensation with Ethyl Cyanoacetate
This method is often preferred for its simplicity and for avoiding the use of solvents.
Materials:
-
3,4-Dimethylaniline
-
Ethyl cyanoacetate
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Condenser
-
Vacuum filtration apparatus
-
Recrystallization solvent (e.g., ethanol, isopropanol)
Procedure:
-
In a round-bottom flask, combine 3,4-dimethylaniline and a slight excess of ethyl cyanoacetate (e.g., 1.1 equivalents).
-
Equip the flask with a condenser and heat the mixture to 140-160°C with stirring.
-
Monitor the reaction by TLC until the 3,4-dimethylaniline is consumed. The reaction time can vary from a few hours to overnight.
-
Cool the reaction mixture to room temperature. The product may solidify upon cooling.
-
If the product solidifies, it can be triturated with a non-polar solvent like hexane to remove excess ethyl cyanoacetate and then collected by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol.
Protocol 2: Solution-Phase Synthesis with Ethyl Cyanoacetate
This method can offer better temperature control and is sometimes preferred for larger scale reactions.
Materials:
-
3,4-Dimethylaniline
-
Ethyl cyanoacetate
-
High-boiling point solvent (e.g., xylene, toluene)
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Dean-Stark apparatus (optional, to remove ethanol byproduct)
-
Vacuum filtration apparatus
-
Recrystallization solvent
Procedure:
-
Dissolve 3,4-dimethylaniline and ethyl cyanoacetate (1.1 equivalents) in a suitable high-boiling solvent in a round-bottom flask.
-
Heat the mixture to reflux. A Dean-Stark trap can be used to remove the ethanol formed during the reaction, which can help drive the equilibrium towards the product.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Collect the product by vacuum filtration and wash with a small amount of cold solvent.
-
Further purify by recrystallization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient temperature or reaction time. 2. Reactants are impure. 3. Inefficient removal of ethanol byproduct (in solution phase). | 1. Increase the reaction temperature or prolong the reaction time. Monitor by TLC. 2. Check the purity of the starting materials by melting point or spectroscopy. 3. If using a solvent, employ a Dean-Stark trap to remove ethanol. |
| Dark Brown or Tarry Reaction Mixture | 1. Overheating, leading to decomposition of the starting materials or product. 2. Oxidation of 3,4-dimethylaniline. | 1. Reduce the reaction temperature and monitor the reaction more frequently. 2. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities that are depressing the melting point. 2. The product may be a low-melting solid or an oil at room temperature. | 1. Attempt to purify the oil by column chromatography. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Cooling the flask in an ice bath may also help. |
| Difficult Purification by Recrystallization | 1. The product is highly soluble in the chosen recrystallization solvent. 2. The presence of impurities with similar solubility to the product. | 1. Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold. 2. If recrystallization is ineffective, consider purification by column chromatography. |
| Inconsistent Yields on Scale-up | 1. Inefficient heat transfer in a larger reaction vessel. 2. Inefficient mixing. | 1. Ensure uniform heating by using a suitable heating mantle and consider mechanical stirring for larger volumes. 2. Use an appropriate stirrer and stirring speed to ensure the reaction mixture is homogeneous. |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the general experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl [quickcompany.in]
- 5. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | C10H7F3N2O | CID 3823803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Troubleshooting Impurities in the Synthesis of 2-cyano-N-(3,4-dimethylphenyl)acetamide
Welcome to the technical support guide for the synthesis of 2-cyano-N-(3,4-dimethylphenyl)acetamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification, mitigation, and removal of process-related impurities. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot effectively and ensure the highest purity of your final compound.
Section 1: Understanding the Core Synthesis and Impurity Genesis
The most direct and widely utilized method for synthesizing N-aryl cyanoacetamides, including this compound, is the condensation of a substituted aniline with a cyanoacetylating agent.[1][2] The typical reaction involves the acylation of 3,4-dimethylaniline with an active form of cyanoacetic acid, such as ethyl cyanoacetate. This reaction can be performed neat at elevated temperatures (fusion method) or in a suitable solvent.[1]
While seemingly straightforward, this process is susceptible to several side reactions that generate a predictable profile of impurities. Understanding the origin of these impurities is the first step toward preventing their formation and devising effective purification strategies.
Figure 1. Primary synthesis route and common impurity formation pathways.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My final product is off-white, yellow, or even brownish, and the melting point is broad and lower than expected. What's causing this?
A: This is a classic sign of multiple impurities, with discoloration often pointing towards unreacted starting material and degradation byproducts.
-
Causality: 3,4-Dimethylaniline is an aromatic amine and is susceptible to air oxidation, especially at the elevated temperatures often used in neat "fusion" reactions.[1] This oxidation process generates highly colored, often polymeric, byproducts that can be difficult to remove. A broad melting point indicates the presence of these, along with unreacted 3,4-dimethylaniline, which acts as an impurity and depresses the melting point.
-
Troubleshooting & Mitigation:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation of the aniline.
-
Temperature Control: Avoid excessive temperatures. If using a solvent, reflux at the lowest effective temperature. For neat reactions, carefully control the heat to prevent charring and decomposition.
-
Purification: Unreacted aniline is basic and can be removed with an acidic wash during workup (see Protocol 2). The colored byproducts can often be removed via recrystallization, sometimes with the aid of activated charcoal.
-
Q2: My HPLC analysis shows a significant peak that is more polar than my product. What is it likely to be?
A: A highly polar impurity is almost certainly a result of hydrolysis.
-
Causality: The cyano group (nitrile) in both the starting material (ethyl cyanoacetate) and the product is susceptible to hydrolysis under either acidic or basic conditions, particularly when heated in the presence of water.[3] This hydrolysis first converts the cyano group to a primary amide, and then potentially to a carboxylic acid. The most likely polar impurity is N-(3,4-dimethylphenyl)malonamic acid , formed from the hydrolysis of the product's cyano group. If the reaction is incomplete, hydrolysis of the cyanoacetic acid starting material could also be a source.
-
Troubleshooting & Mitigation:
-
Anhydrous Conditions: Use dry solvents and reagents to minimize the water content in the reaction mixture.
-
Neutral pH: Ensure the reaction conditions are not strongly acidic or basic, unless required by a specific protocol, as this can accelerate hydrolysis.
-
Purification: As an acidic species, N-(3,4-dimethylphenyl)malonamic acid can be effectively removed with a basic wash (e.g., dilute sodium bicarbonate solution) during the workup (see Protocol 2).
-
Q3: I have a persistent non-polar impurity that co-elutes near my product on normal-phase chromatography. What could it be?
A: This is most likely unreacted ethyl cyanoacetate.
-
Causality: Incomplete conversion is a common issue. Ethyl cyanoacetate is significantly less polar than the amide product and the aniline starting material. If the reaction does not go to completion, residual ester will remain.
-
Troubleshooting & Mitigation:
-
Stoichiometry: Consider using a slight excess (1.05 to 1.1 equivalents) of the aniline to ensure the complete consumption of the ethyl cyanoacetate.
-
Reaction Time/Temperature: Ensure the reaction has been allowed to proceed for a sufficient time at the appropriate temperature to maximize conversion. Monitor the reaction by TLC or HPLC to confirm the disappearance of the limiting reagent.
-
Purification: Recrystallization is often very effective at separating the solid amide product from the oily or low-melting ester starting material.[4][5]
-
Q4: My yield is low, and I notice gas evolution when I run the reaction neat at high temperatures. What is happening?
A: You are likely observing the thermal decomposition of your starting material.
-
Causality: Cyanoacetic acid and its esters can undergo thermal decarboxylation at high temperatures to produce acetonitrile. This represents a loss of your key reagent and directly impacts the theoretical yield.
-
Troubleshooting & Mitigation:
-
Use a High-Boiling Solvent: Switching from a neat reaction to a high-boiling solvent (e.g., toluene, xylene) allows for precise temperature control via reflux and can prevent localized overheating that leads to decomposition.
-
Catalysis: The reaction between anilines and cyanoacetic esters can be sluggish. The use of a catalyst can often allow the reaction to proceed at a lower temperature, thus avoiding decomposition. However, the catalyst itself can become an impurity if not removed.
-
Section 3: Key Experimental Protocols & Data
Data Summary: Common Impurities
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Common Cause | Recommended Removal Method |
| 3,4-Dimethylaniline | C₈H₁₁N | 121.18 | Incomplete Reaction | Acidic wash (e.g., 1M HCl) |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | Incomplete Reaction | Recrystallization |
| N-(3,4-dimethylphenyl)malonamic acid | C₁₁H₁₃NO₃ | 207.23 | Hydrolysis of Product | Basic wash (e.g., 5% NaHCO₃) |
| Oxidized Aniline Byproducts | Variable | High MW Polymers | Air/Heat Exposure | Recrystallization with charcoal |
| Malonamide | C₃H₄N₂O₂ | 100.08 | Side reaction/hydrolysis | Aqueous wash, Recrystallization[4] |
Protocol 1: Optimized Recrystallization for Product Purification
This protocol is designed to remove unreacted starting materials and some colored byproducts.
-
Solvent Selection: Ethanol or a mixture of ethanol and water is typically effective.[5]
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% by weight) of activated charcoal. Swirl and keep the solution hot for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent (the same solvent used for recrystallization).
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Liquid-Liquid Extraction Workflow for Impurity Removal
This acid-base extraction procedure is highly effective for removing basic and acidic impurities from the crude product prior to recrystallization.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl solution. Shake vigorously and allow the layers to separate. Drain and discard the aqueous (bottom) layer, which now contains the protonated 3,4-dimethylaniline. Repeat this wash one more time.
-
Basic Wash: To the remaining organic layer, add an equal volume of 5% NaHCO₃ solution. Shake, venting frequently to release any CO₂ gas formed. Drain and discard the aqueous layer, which now contains the deprotonated acidic impurities. Repeat this wash.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which is now ready for recrystallization (Protocol 1).
Figure 2. Liquid-liquid extraction workflow for impurity removal.
References
-
Corson, B. B., Scott, R. W., & Vose, C. E. (1941). Cyanoacetamide. Organic Syntheses, Coll. Vol. 1, p.179. [Link]
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(1), 1-89. [Link]
-
Abdel-Nader, H. M., & Moustafa, M. R. (1989). Solvent effects on the kinetics of the alkaline catalysed hydrolysis of cyanoacetamide. Dergipark, 15(1), 77-82. [Link]
Sources
Technical Support Center: Stability and Handling of 2-cyano-N-(3,4-dimethylphenyl)acetamide
An authoritative guide to maintaining the chemical integrity of 2-cyano-N-(3,4-dimethylphenyl)acetamide in a research environment.
As a cornerstone intermediate in various synthetic pathways, the stability of this compound is paramount to ensure experimental reproducibility and the integrity of downstream products. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides Senior Application Scientist-level insights into preventing, identifying, and mitigating its degradation.
Frequently Asked Questions (FAQs): Storage and Handling
Question 1: What are the ideal storage conditions for solid this compound?
Answer: Proper storage is the first line of defense against degradation. The primary goals are to protect the compound from atmospheric moisture, light, and elevated temperatures, which can catalyze hydrolytic and thermal degradation pathways.
The causality behind these recommendations lies in the molecule's structure: it possesses both an amide and a nitrile functional group. Both groups are susceptible to hydrolysis, a process greatly accelerated by moisture and shifts in pH. The aromatic ring system also makes the molecule potentially susceptible to photodegradation.
Table 1: Recommended Storage Conditions for Solid Compound
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of potential thermal degradation and slows hydrolytic reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |
| Light Exposure | Store in an amber, tightly sealed vial.[1][2] | Protects against photolytic degradation, which can occur with compounds containing aromatic systems and conjugated bonds. |
| Humidity | Store in a desiccated environment. | The compound is likely hygroscopic; minimizing moisture is critical to prevent hydrolysis of the amide and nitrile groups. |
Question 2: How should I prepare stock solutions of this compound for experimental use?
Answer: The stability of the compound in solution is significantly lower than in its solid state. The choice of solvent and the solution's storage conditions are critical.
Best Practices for Solution Preparation and Storage:
-
Solvent Selection: Use anhydrous, high-purity solvents. Aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred. If aqueous buffers are required, they should be freshly prepared, de-gassed, and adjusted to a neutral pH (6.5-7.5).[3]
-
Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be made, prepare it at a high concentration in an anhydrous aprotic solvent.
-
Storage of Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. These cycles can introduce moisture into the solution, accelerating degradation.
Troubleshooting Guide: Investigating Compound Degradation
This section addresses common issues that may indicate compound degradation during an experiment.
Question 3: My reaction is yielding unexpected byproducts or lower-than-expected yields. Could my this compound be degrading?
Answer: Yes, this is a strong possibility. Degradation can introduce impurities that either interfere with the reaction or mean that less of the active starting material is present than calculated. The two most probable degradation pathways are hydrolysis of the amide and/or the nitrile group.
Causality of Degradation:
-
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved via nucleophilic acyl substitution. Water acts as a nucleophile, leading to the formation of 3,4-dimethylaniline and 2-cyanoacetic acid.
-
Nitrile Hydrolysis: The nitrile group is also susceptible to hydrolysis, typically under more vigorous conditions than the amide. It first hydrolyzes to a primary amide, yielding N-(3,4-dimethylphenyl)malonamic acid, and can subsequently hydrolyze further to a dicarboxylic acid derivative.[4]
Below is a diagram illustrating these primary degradation pathways.
Caption: Workflow for troubleshooting compound degradation.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a precise and reliable method for quantifying the purity of the compound and detecting the presence of degradants. [5]A reversed-phase method is suitable for this type of small molecule. The conditions below are a starting point and may require optimization for your specific system.
Table 2: Suggested HPLC Parameters for Purity Analysis
| Parameter | Value |
| Chromatographic Column | C18 column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Start at 20% B, ramp to 80% B over 15 min, hold for 2 min, return to 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm or Diode Array Detector (DAD) scan |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve compound in Acetonitrile or DMSO to a concentration of 1 mg/mL. |
Methodology:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Prepare a 1 mg/mL solution of this compound in the mobile phase or a compatible solvent.
-
Inject the sample onto the column.
-
Acquire the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total peak area of all detected components. A purity level below 98% may warrant sourcing a new batch of the compound.
Protocol 2: Forced Degradation (Stress Testing) Protocol
Rationale: Forced degradation studies intentionally expose the compound to harsh conditions to rapidly identify likely degradation pathways and products. This helps predict which experimental conditions (e.g., high pH, temperature) are most detrimental to stability.
Methodology:
-
Prepare four separate 1 mg/mL solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acidic Condition: To one vial, add 1 M HCl to a final concentration of 0.1 M.
-
Basic Condition: To a second vial, add 1 M NaOH to a final concentration of 0.1 M.
-
Thermal Condition: Place a third vial in an oven at 60°C.
-
Control: Keep the fourth vial at room temperature, protected from light.
-
Incubate all vials for 24 hours.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all four samples, alongside a sample of the original, unstressed compound, using the HPLC method described in Protocol 1 .
-
Analysis: Compare the chromatograms. Significant decreases in the main peak area and the appearance of new peaks in the stressed samples confirm susceptibility to those conditions. This information can then be used to modify your experimental protocols to avoid the problematic conditions. For example, if significant degradation occurs under basic conditions, ensure your reaction buffer is neutral or slightly acidic.
References
- Google Patents. (2011). CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide.
-
ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis, and synthetic applications of cyanoacetamides. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
-
ResearchGate. (2004). Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides. Retrieved from [Link]
-
SAS Publishers. (2016). Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
MDPI. (n.d.). Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Photo-amygdalin: light-dependent control over hydrogen cyanide release and cytotoxicity. Retrieved from [Link]
-
MDPI. (2021). Thermochemistry, Bond Energies and Internal Rotor Potentials of Acetic Acid Hydrazide, Acetamide, N-Methyl Acetamide (NMA) and Radicals. Retrieved from [Link]
-
DergiPark. (n.d.). Solvent effects on the kinetics of the alkaline catalysed) hydrolysis of cyano acetamii. Retrieved from [Link]
-
ScienceDirect. (2000). Effect of nicotinamide on the photolysis of cyanocobalamin in aqueous solution. Retrieved from [Link]
- Google Patents. (2020). CN111413451B - Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography.
-
Wikipedia. (n.d.). Acetamide. Retrieved from [Link]
-
ResearchGate. (2020). Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyano-N-methylacetamide. Retrieved from [Link]
-
ResearchGate. (2015). Analytical Quantitation and Confirmation of Cyano Metabolite by High-Resolution Mass Spectrometry: Residue Depletion Study in Shrimp Treated with Nitrofurazone. Retrieved from [Link]
-
PubMed Central. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetamide for latent heat storage: Thermal stability and metal corrosivity with varying thermal cycles. Retrieved from [Link]
-
ACS Omega. (2021). Using a Hierarchical Molecular Structure-Based Method to Estimate the Physicochemical Properties of Halogen/Cyano-Substituted Al. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (2022). Determination of the Chemical Stability of Cyanocobalamin in Medical Food by a Validated Immunoaffinity Column-Linked HPLC Method. Retrieved from [Link]
-
ResearchGate. (2012). 2-Cyanoacetamide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylaceetamide (DMA). Retrieved from [Link]
- Google Patents. (2014). CN103926333A - High performance liquid chromatography detection method for cyanoacetamide.
-
Pradeep Research Group. (2012). Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. Retrieved from [Link]
-
ACS Publications. (n.d.). Degradation of Polydimethylsiloxanes (Silicones) as Influenced by Clay Minerals. Retrieved from [Link]
-
PubChem. (n.d.). 2-cyano-N-(4-methylphenyl)acetamide. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to 2-cyano-N-(3,4-dimethylphenyl)acetamide and Other N-aryl-2-cyanoacetamides in Drug Discovery
This guide provides a comprehensive comparison of 2-cyano-N-(3,4-dimethylphenyl)acetamide with other N-aryl-2-cyanoacetamides, a class of compounds demonstrating significant potential in medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines the synthesis, physicochemical properties, and biological activities of these compounds, supported by experimental data and established protocols. By examining the structure-activity relationships, this guide aims to inform the strategic design and selection of N-aryl-2-cyanoacetamide derivatives for therapeutic applications.
Introduction: The Versatility of the N-aryl-2-cyanoacetamide Scaffold
N-aryl-2-cyanoacetamides are a class of organic compounds characterized by a central acetamide backbone with a cyano group at the alpha-carbon and a substituted aryl group attached to the nitrogen atom. This scaffold is of significant interest in drug discovery due to its synthetic accessibility and its ability to serve as a pharmacophore for a wide range of biological targets. The reactivity of the cyano and acetamide moieties, coupled with the diverse electronic and steric properties of the N-aryl substituent, allows for the generation of large libraries of derivatives with varied therapeutic potential.[1][2]
These compounds have been extensively investigated for their biological activities, most notably as anticancer and antimicrobial agents. The mechanism of action often involves the inhibition of key enzymes or the disruption of cellular processes essential for pathogen or cancer cell survival.
Synthesis of N-aryl-2-cyanoacetamides: A General Overview
The synthesis of N-aryl-2-cyanoacetamides is typically achieved through the condensation of a substituted aniline with a cyanoacetic acid derivative, such as ethyl cyanoacetate.[2][3] This reaction is often carried out under various conditions, including thermal, microwave-assisted, and catalytic methods, to afford the desired products in good yields.
Experimental Protocol: General Synthesis of N-aryl-2-cyanoacetamides
This protocol describes a common and efficient method for the synthesis of N-aryl-2-cyanoacetamides.
Materials:
-
Substituted aniline (e.g., 3,4-dimethylaniline) (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Toluene or xylene (as solvent)
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Standard laboratory glassware and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the substituted aniline, ethyl cyanoacetate, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of the ethanol-water azeotrope in the Dean-Stark trap.
-
Once the theoretical amount of the azeotrope has been collected, or the reaction is deemed complete by thin-layer chromatography (TLC), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Dean-Stark Apparatus: The removal of the ethanol and water byproducts drives the equilibrium of the reaction towards the formation of the amide product, thereby increasing the yield.
-
p-Toluenesulfonic Acid: This acid catalyst protonates the carbonyl oxygen of ethyl cyanoacetate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aniline.
-
Toluene/Xylene: These high-boiling point solvents are suitable for azeotropic removal of the reaction byproducts.
Physicochemical Properties: The Impact of Aryl Substitution
The physicochemical properties of N-aryl-2-cyanoacetamides, such as solubility, lipophilicity (logP), and electronic properties, are significantly influenced by the nature and position of the substituents on the N-aryl ring. These properties, in turn, play a crucial role in the pharmacokinetic and pharmacodynamic profiles of the compounds.
For This compound , the two methyl groups on the phenyl ring increase its lipophilicity compared to the unsubstituted N-phenyl-2-cyanoacetamide. This increased lipophilicity can enhance membrane permeability and cellular uptake, potentially leading to improved biological activity. However, it may also affect aqueous solubility.
Table 1: Calculated Physicochemical Properties of Selected N-aryl-2-cyanoacetamides
| Compound | N-aryl Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |
| 1 | 3,4-dimethylphenyl | C₁₁H₁₂N₂O | 188.23 | 2.3 |
| 2 | Phenyl | C₉H₈N₂O | 160.17 | 1.2 |
| 3 | 4-chlorophenyl | C₉H₇ClN₂O | 194.62 | 2.1 |
| 4 | 4-methoxyphenyl | C₁₀H₁₀N₂O₂ | 190.20 | 1.1 |
| 5 | 4-nitrophenyl | C₉H₇N₃O₃ | 205.17 | 1.0 |
Calculated logP values are estimations and can vary depending on the algorithm used.
Comparative Biological Activity
The biological activity of N-aryl-2-cyanoacetamides is highly dependent on the substitution pattern of the aryl ring. Structure-activity relationship (SAR) studies have provided valuable insights into the design of more potent and selective derivatives.
Anticancer Activity
Numerous studies have demonstrated the potential of N-aryl-2-cyanoacetamides as anticancer agents. Their mechanism of action can vary, but often involves the inhibition of kinases, tubulin polymerization, or the induction of apoptosis.
Structure-Activity Relationship Insights:
-
Electron-withdrawing groups at the para-position of the phenyl ring, such as chloro, bromo, or nitro groups, have been shown to enhance anticancer activity in several studies. This is likely due to the increased electrophilicity of the aromatic ring, which can facilitate interactions with biological targets.
-
Lipophilicity: A moderate level of lipophilicity is generally favorable for anticancer activity, as it allows for efficient cell membrane penetration. However, excessive lipophilicity can lead to poor solubility and non-specific toxicity.
-
Steric factors: The size and position of substituents can influence the binding of the molecule to its target. Bulky substituents at the ortho-position can sometimes be detrimental to activity due to steric hindrance.
Inference on this compound:
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Selected N-aryl-2-cyanoacetamide Derivatives Against Various Cancer Cell Lines
| Compound | N-aryl Substituent | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |
| Analogue A | 4-chlorophenyl | 5.2 | 8.1 | 10.5 | [4] |
| Analogue B | 4-bromophenyl | 4.8 | 7.5 | 9.8 | [4] |
| Analogue C | 4-nitrophenyl | 3.1 | 5.9 | 7.2 | [5] |
| Analogue D | 4-methoxyphenyl | >50 | >50 | >50 | [5] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution. The absence of data for this compound highlights the need for further experimental evaluation.
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validating System:
-
Vehicle Control: Wells treated with only the solvent (DMSO) are used to establish the baseline for 100% cell viability.
-
Positive Control: A known anticancer drug (e.g., doxorubicin) is included to validate the assay's sensitivity and the responsiveness of the cell lines.
-
Blank Control: Wells containing only media and MTT solution are used to subtract the background absorbance.
Antimicrobial Activity
N-aryl-2-cyanoacetamides have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi. The cyano group and the amide linkage are often crucial for their antimicrobial effects.
Structure-Activity Relationship Insights:
-
Substituent Effects: Similar to anticancer activity, the electronic nature of the substituents on the aryl ring plays a key role. Electron-withdrawing groups can enhance antibacterial activity.
-
Heterocyclic Rings: The incorporation of heterocyclic moieties on the N-aryl ring has been a successful strategy to broaden the antimicrobial spectrum and increase potency.[1]
Inference on this compound:
The electron-donating nature of the dimethyl substituents on the phenyl ring of This compound might suggest a more moderate antibacterial profile compared to analogs bearing electron-withdrawing groups. However, its increased lipophilicity could facilitate its passage through the bacterial cell wall.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected N-aryl-2-cyanoacetamide Derivatives
| Compound | N-aryl Substituent | S. aureus (Gram-positive) | E. coli (Gram-negative) | Reference |
| Analogue E | 4-chlorophenyl | 16 | 32 | [6] |
| Analogue F | 2,4-dichlorophenyl | 8 | 16 | [6] |
| Analogue G | 4-fluorophenyl | 32 | 64 | [6] |
| Analogue H | Thiazol-2-yl | 4 | 8 | [2] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution. The absence of data for this compound highlights the need for further experimental evaluation.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Self-Validating System:
-
Positive Control: Confirms the viability and growth of the bacterial inoculum.
-
Negative Control: Ensures the sterility of the growth medium.
-
Standard Antibiotic: A known antibiotic (e.g., ciprofloxacin) is tested in parallel to validate the susceptibility of the bacterial strains and the overall assay performance.
Visualization of Key Concepts
Diagram 1: General Synthetic Pathway for N-aryl-2-cyanoacetamides
Caption: A generalized workflow for the synthesis of N-aryl-2-cyanoacetamides.
Diagram 2: Structure-Activity Relationship Logic for Biological Activity
Caption: Key factors of the N-aryl substituent influencing biological activity.
Conclusion and Future Directions
The N-aryl-2-cyanoacetamide scaffold remains a promising platform for the development of novel therapeutic agents. This guide has provided a comparative overview of the synthesis, physicochemical properties, and biological activities of these compounds, with a focus on the structure-activity relationships that govern their anticancer and antimicrobial potential.
While a significant body of research exists for various N-aryl-2-cyanoacetamides, a notable gap remains in the experimental data for This compound . Based on established SAR principles, this compound is predicted to exhibit moderate biological activity, with its increased lipophilicity potentially enhancing cellular uptake. However, to fully elucidate its therapeutic potential and to provide a direct comparison with its analogs, further experimental investigation is imperative.
Future research should focus on:
-
The synthesis and comprehensive biological evaluation of This compound against a panel of cancer cell lines and microbial strains.
-
Head-to-head comparative studies of This compound with other N-aryl-2-cyanoacetamides under standardized assay conditions.
-
Elucidation of the specific molecular targets and mechanisms of action for the most potent derivatives.
-
Optimization of the lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties.
By systematically exploring the chemical space around the N-aryl-2-cyanoacetamide scaffold, the scientific community can continue to unlock its therapeutic potential and develop novel drug candidates to address unmet medical needs.
References
- Horishnya, V. Y., Arshad, M., & Matiychuk, V. S. (2021). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. Russian Journal of Organic Chemistry, 57(2), 235-243.
- Çavuşoğlu, C., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(12), 10285-10297.
- Abdel-Wahab, B. F., et al. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1434-1443.
- Wang, X., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(12), 2259.
- Dimkić, I., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79.
-
Kovalenko, S. I., et al. (2013). Novel N-aryl(alkaryl)-2-[(3-R-2-oxo-2H-[1][2]triazino[2,3-c]quinazoline-6-yl)thio]acetamides: Synthesis, cytotoxicity, anticancer activity, COMPARE analysis and docking. Medicinal Chemistry Research, 22(5), 2326-2342.
- Pawar, C. D., et al. (2017). Synthesis and evaluation of N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl) acetamide derivatives as anticancer agents. Egyptian Journal of Basic and Applied Sciences, 4(2), 126-134.
- Abdel-Hafez, S. H., et al. (2015). Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. American Journal of Organic Chemistry, 5(1), 1-8.
-
Organic Syntheses. cyanoacetamide. Retrieved from [Link]
- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-100.
-
PubChem. 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
-
PubChem. 2-cyano-N-(4-methylphenyl)acetamide. Retrieved from [Link]
-
National Institutes of Health. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
National Institutes of Health. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]
-
SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]
-
National Institute of Standards and Technology. Acetamide, 2-cyano-. Retrieved from [Link]
- Lesyk, R., et al. (2018). Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides. Pharmacia, 65(3), 423-431.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Comparative study of "2-cyano-N-(3,4-dimethylphenyl)acetamide" synthesis methods
This guide provides an in-depth comparative analysis of the primary synthetic routes to obtain 2-cyano-N-(3,4-dimethylphenyl)acetamide, a valuable building block in medicinal chemistry and drug discovery. The methodologies presented are based on established chemical principles and supported by experimental data from analogous compounds, offering a robust framework for its preparation and analysis. We will explore three principal synthetic strategies, offering detailed protocols, a comparative analysis of their performance, and insights into the rationale behind experimental choices.
Introduction
This compound is a member of the N-aryl-2-cyanoacetamide family, which are versatile precursors in the synthesis of a wide array of heterocyclic compounds with diverse biological activities. The presence of the reactive cyano and amide functionalities, coupled with the active methylene group, makes these compounds highly valuable in the construction of complex molecular architectures. This guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the most appropriate synthetic method for their specific needs, considering factors such as yield, purity, scalability, and environmental impact.
Comparative Analysis of Synthesis Methods
The synthesis of this compound can be effectively achieved through several pathways. We will focus on the three most common and practical approaches:
-
Direct Condensation of 3,4-Dimethylaniline with Ethyl Cyanoacetate: A straightforward and widely used method.
-
Reaction of 3,4-Dimethylaniline with Cyanoacetic Acid: An alternative direct approach utilizing a different cyanoacetylating agent.
-
Two-Step Synthesis via N-(3,4-dimethylphenyl)-2-chloroacetamide: An indirect route involving the formation of a chloroacetamide intermediate followed by cyanation.
The following table summarizes the key performance indicators for each method, based on data from analogous syntheses.
| Parameter | Method 1: Amine + Ethyl Cyanoacetate | Method 2: Amine + Cyanoacetic Acid | Method 3: Two-Step Chloroacetamide Route |
| Starting Materials | 3,4-Dimethylaniline, Ethyl Cyanoacetate | 3,4-Dimethylaniline, Cyanoacetic Acid | 3,4-Dimethylaniline, Chloroacetyl Chloride, Cyanide Source (e.g., KCN) |
| Typical Solvents | Toluene, Xylene, DMF, or neat | Toluene, with azeotropic removal of water | Step 1: Aprotic solvent (e.g., DCM, THF); Step 2: Polar aprotic solvent (e.g., DMSO, DMF) |
| Catalyst/Reagent | None or base catalyst (e.g., NaOEt) | Coupling agent (e.g., DCC, EDC) or high temperature | Step 1: Base (e.g., triethylamine); Step 2: Cyanide salt |
| Reaction Temperature | 130-150 °C (reflux) | 80-110 °C | Step 1: 0 °C to room temperature; Step 2: 50-100 °C |
| Typical Reaction Time | 4-12 hours | 6-18 hours | Step 1: 1-3 hours; Step 2: 4-8 hours |
| Reported Yields (Analogous Compounds) | 70-90% | 65-85% | 60-80% (over two steps) |
| Key Advantages | High atom economy, one-pot reaction, readily available starting materials. | Avoids the use of ethyl cyanoacetate, can be driven to completion by water removal. | Milder conditions for the initial acylation step, avoids high-temperature reflux. |
| Key Disadvantages | High reaction temperatures, potential for side reactions. | Requires a coupling agent or azeotropic distillation, longer reaction times. | Two-step process, use of highly toxic cyanide salts. |
Method 1: Direct Condensation of 3,4-Dimethylaniline with Ethyl Cyanoacetate
This is arguably the most common and direct route for the synthesis of N-aryl-2-cyanoacetamides. The reaction proceeds via a nucleophilic acyl substitution, where the amino group of 3,4-dimethylaniline attacks the electrophilic carbonyl carbon of ethyl cyanoacetate, leading to the displacement of ethanol and the formation of the desired amide.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dimethylaniline (1.0 eq) and ethyl cyanoacetate (1.2 eq). The reaction can be run neat or in a high-boiling solvent like toluene or xylene.
-
Heating: Heat the reaction mixture to reflux (typically 130-150 °C) and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If the product crystallizes out, it can be collected by filtration. Otherwise, the solvent (if used) can be removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
Causality Behind Experimental Choices
-
Excess Ethyl Cyanoacetate: Using a slight excess of ethyl cyanoacetate helps to drive the reaction to completion.
-
High Temperature: The high temperature is necessary to overcome the activation energy of the reaction and to facilitate the removal of the ethanol byproduct, which can shift the equilibrium towards the product side.
-
Solvent Choice: High-boiling aromatic solvents like toluene or xylene are often used to achieve the required reaction temperatures. Running the reaction neat is also an option for improved atom economy.
Workflow for the direct condensation of 3,4-dimethylaniline with ethyl cyanoacetate.
Method 2: Reaction of 3,4-Dimethylaniline with Cyanoacetic Acid
This method provides an alternative to using ethyl cyanoacetate and involves the direct coupling of 3,4-dimethylaniline with cyanoacetic acid. This reaction typically requires a coupling agent to activate the carboxylic acid or azeotropic removal of water to drive the reaction forward.
Experimental Protocol
-
Reaction Setup: To a solution of cyanoacetic acid (1.0 eq) in a suitable solvent like toluene, add 3,4-dimethylaniline (1.0 eq).
-
Water Removal: Equip the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Heating: Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 6-18 hours).
-
Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization as described in Method 1.
Causality Behind Experimental Choices
-
Azeotropic Water Removal: The removal of water is crucial as it is a byproduct of the condensation reaction. Its removal shifts the equilibrium towards the formation of the amide product.
-
Solvent Choice: Toluene is an excellent choice as it forms an azeotrope with water, facilitating its removal.
Workflow for the reaction of 3,4-dimethylaniline with cyanoacetic acid.
Method 3: Two-Step Synthesis via N-(3,4-dimethylphenyl)-2-chloroacetamide
This method offers a more controlled, two-step approach. The first step involves the acylation of 3,4-dimethylaniline with chloroacetyl chloride to form an intermediate, which is then subjected to nucleophilic substitution with a cyanide source.
Experimental Protocol
Step 1: Synthesis of N-(3,4-dimethylphenyl)-2-chloroacetamide
-
Reaction Setup: Dissolve 3,4-dimethylaniline (1.0 eq) and a base such as triethylamine (1.2 eq) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.
-
Addition of Acyl Chloride: Slowly add chloroacetyl chloride (1.1 eq) to the cooled solution with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Cyanation of N-(3,4-dimethylphenyl)-2-chloroacetamide
-
Reaction Setup: Dissolve the crude chloroacetamide intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Cyanide: Add a cyanide source, such as potassium cyanide (KCN) (1.5 eq), to the solution.
-
Heating: Heat the reaction mixture to 50-100 °C and stir for 4-8 hours.
-
Work-up and Purification: Cool the reaction mixture, pour it into ice water, and extract the product with an organic solvent. The crude product can then be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices
-
Base in Step 1: Triethylamine is used to neutralize the HCl gas that is formed during the acylation reaction.
-
Cyanide Source in Step 2: A cyanide salt like KCN provides the nucleophilic cyanide ion to displace the chloride from the chloroacetamide intermediate.
-
Solvent Choice in Step 2: Polar aprotic solvents are ideal for SN2 reactions as they can solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.
Workflow for the two-step synthesis via a chloroacetamide intermediate.
Characterization of this compound
The successful synthesis of the target compound should be confirmed by various analytical techniques. Based on the structure and data from analogous compounds, the following spectral characteristics are expected:
-
¹H NMR: The spectrum should show singlets for the two methyl groups on the aromatic ring, aromatic protons in the expected regions, a singlet for the methylene protons adjacent to the cyano group, and a broad singlet for the amide N-H proton.
-
¹³C NMR: The spectrum will display signals for the methyl carbons, the aromatic carbons, the methylene carbon, the amide carbonyl carbon, and the nitrile carbon.
-
IR Spectroscopy: Characteristic absorption bands should be observed for the N-H stretch of the amide, the C=O stretch of the amide, and the C≡N stretch of the nitrile group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O, MW: 188.23 g/mol ).
Conclusion
The choice of the optimal synthesis method for this compound depends on the specific requirements of the researcher.
-
Method 1 (Direct Condensation with Ethyl Cyanoacetate) is often the most straightforward and high-yielding method, making it suitable for both small and large-scale synthesis.
-
Method 3 (Two-Step Chloroacetamide Route) offers milder initial reaction conditions but involves an additional step and the use of highly toxic reagents, making it more suitable for smaller-scale syntheses where high temperatures are to be avoided.
It is recommended to perform small-scale trial reactions to optimize the conditions for the chosen method to achieve the best possible yield and purity.
References
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-105. [Link]
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. [Link]
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 345-364. [Link]
- Google Patents. (2014). Improved synthesis process for N,N-dimethylcyanoacetamide. (CN103787917A).
Navigating Preclinical Development: A Comparative Guide to In Vitro and In Vivo Evaluation of 2-cyano-N-(3,4-dimethylphenyl)acetamide
Introduction: Unlocking the Potential of a Novel Cyanoacetamide Derivative
The cyanoacetamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile role in the synthesis of a wide array of heterocyclic compounds with significant biological activities.[1][2] Derivatives of this structure have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, fungicidal, and insecticidal properties. The compound at the center of this guide, 2-cyano-N-(3,4-dimethylphenyl)acetamide , is a novel molecule built upon this promising framework. While direct biological data for this specific compound is not yet published, its structural similarity to other biologically active molecules warrants a systematic investigation of its therapeutic potential.
This guide provides a comprehensive framework for the preclinical evaluation of this compound, hereafter referred to as CNDA . We will journey through a logical, tiered approach, beginning with foundational in vitro assays to establish a biological activity profile and culminating in more complex in vivo studies to assess efficacy and safety in a whole-organism context. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind critical experimental choices. Based on the broad cytotoxic potential of related compounds, we will proceed with the hypothesis that CNDA possesses anticancer properties .[3][4]
Part 1: In Vitro Evaluation - Establishing a Cellular Mechanism of Action
The primary objective of in vitro testing is to efficiently screen for biological activity and elucidate the mechanism by which a compound affects cells in a controlled environment. This phase is critical for making a " go/no-go " decision before committing to resource-intensive animal studies.
The Rationale for a Tiered In Vitro Approach
We employ a funnel-like strategy, starting with broad screening and progressively moving towards more specific, mechanistic assays. This ensures that resources are focused on compounds that show genuine promise.
Caption: Tiered workflow for the in vitro evaluation of CNDA.
Experiment 1: Cell Viability Screening (MTT Assay)
Causality: The first and most fundamental question is whether CNDA has any effect on the viability of cancer cells. The MTT assay is a rapid, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6][7] A reduction in metabolic activity in the presence of CNDA suggests a cytotoxic or cytostatic effect.
Methodology:
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into 96-well plates at a density of approximately 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with a range of concentrations of CNDA (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a defined period, typically 48 or 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 3-4 hours at 37°C.[8][9] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.[7][8]
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50), the concentration of CNDA required to inhibit cell viability by 50%.
Hypothetical Data Summary:
| Cell Line | Tissue of Origin | CNDA IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| MCF-7 | Breast Adenocarcinoma | 8.5 | 0.9 |
| A549 | Lung Carcinoma | 12.2 | 1.5 |
| HCT116 | Colorectal Carcinoma | 6.8 | 0.7 |
Experiment 2: Apoptosis vs. Necrosis Determination (Annexin V/PI Staining)
Causality: If CNDA reduces cell viability, the next logical step is to determine how the cells are dying. Apoptosis (programmed cell death) is a controlled, non-inflammatory process, which is a desirable characteristic for an anticancer drug. Necrosis, in contrast, is an uncontrolled form of cell death that can lead to inflammation. This assay uses Annexin V to detect phosphatidylserine (PS) on the outer leaflet of the cell membrane—an early marker of apoptosis—and propidium iodide (PI) to identify cells with compromised membranes, a hallmark of late apoptosis or necrosis.[10]
Methodology:
-
Cell Treatment: Treat a selected cancer cell line (e.g., HCT116, based on the hypothetical lowest IC50) with CNDA at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[11]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will segregate the cell population into four quadrants:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Hypothetical Data Summary:
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| CNDA (6.8 µM) | 60.3 | 25.8 | 13.9 |
| CNDA (13.6 µM) | 35.7 | 45.2 | 19.1 |
Experiment 3: Cell Cycle Analysis (Propidium Iodide Staining)
Causality: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell growth arrest and subsequent apoptosis. This assay uses propidium iodide (PI) to stain the cellular DNA, and the fluorescence intensity, which is proportional to the amount of DNA, allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12] An accumulation of cells in a specific phase suggests that CNDA interferes with that particular stage of cell division.
Methodology:
-
Cell Treatment: Treat HCT116 cells with CNDA at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing to prevent clumping. This permeabilizes the cells for staining.[13]
-
Staining: Wash the fixed cells and resuspend them in a PI staining solution that also contains RNase to prevent the staining of double-stranded RNA.[12]
-
Incubation: Incubate the cells for at least 30 minutes at 4°C or room temperature.[13][14]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting the PI fluorescence data on a linear scale.[15]
Hypothetical Data Summary:
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 45.2 | 35.1 | 19.7 |
| CNDA (6.8 µM) | 25.8 | 20.3 | 53.9 |
This hypothetical result, showing a significant increase in the G2/M population, would suggest that CNDA may interfere with microtubule formation or the mitotic checkpoint, leading to cell cycle arrest at the G2/M phase.
Part 2: In Vivo Evaluation - Assessing Efficacy in a Whole-Organism System
The Bridge from In Vitro to In Vivo: Positive in vitro data, such as a potent IC50 and a clear mechanism of action like apoptosis induction, provides a strong rationale for advancing a compound to in vivo testing. Animal models, while not perfect replicas of human disease, are indispensable for evaluating a compound's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall anti-tumor efficacy in a complex biological system.[16][17]
Caption: Workflow for a xenograft mouse model efficacy study.
Experiment 4: Human Tumor Xenograft Mouse Model
Causality: The human tumor xenograft model is a gold standard for the preclinical evaluation of anticancer drugs.[16][18] It involves implanting human cancer cells into immunocompromised mice, allowing the formation of tumors that can be used to test the efficacy of a therapeutic agent.[17] This model provides crucial information on whether the compound can inhibit tumor growth in vivo.
Methodology:
-
Animal Model: Use athymic nude mice, which lack a functional thymus and therefore do not reject foreign tissue grafts.[18]
-
Tumor Inoculation: Subcutaneously inject HCT116 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a mean volume of approximately 100-150 mm³. Once this size is reached, randomize the mice into treatment groups (e.g., Vehicle Control, CNDA 20 mg/kg, CNDA 40 mg/kg, Positive Control).
-
Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., daily intraperitoneal injections or oral gavage) for a set period (e.g., 21 days).[19]
-
Monitoring:
-
Tumor Volume: Measure the tumor length (L) and width (W) with calipers 2-3 times per week and calculate the volume using the formula: Volume = (W² x L) / 2.[20][21][22]
-
Body Weight: Monitor the body weight of the mice as an indicator of general toxicity. Significant weight loss can be a sign of adverse effects.[23]
-
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
Hypothetical Data Summary:
| Treatment Group | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +5.2 |
| CNDA (20 mg/kg) | 750 ± 110 | 40% | +3.1 |
| CNDA (40 mg/kg) | 480 ± 95 | 61.6% | -2.5 |
| Positive Control | 350 ± 80 | 72% | -8.1 |
Conclusion: Synthesizing the Data for a Path Forward
This comparative guide outlines a rigorous, logical progression from broad in vitro screening to targeted in vivo efficacy studies for the novel compound this compound. The in vitro results provide foundational knowledge about the compound's cytotoxic potential and its cellular mechanism, while the in vivo data validates these findings in a complex physiological environment.
Based on our hypothetical results, CNDA demonstrates promising anticancer activity. It inhibits the viability of multiple cancer cell lines, induces apoptosis, and causes cell cycle arrest at the G2/M phase. Crucially, these in vitro findings translate to significant tumor growth inhibition in an in vivo xenograft model at well-tolerated doses. This comprehensive dataset provides a strong, evidence-based rationale for advancing CNDA into further preclinical development, including formal toxicology studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling, on the path toward potential clinical investigation.
References
-
Tumor Volume Measurement. Peira. [Link]
-
CYANOACETAMIDE. Sanjay Chemicals (India) Pvt. Ltd. [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PMC - NIH. [Link]
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link]
-
Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform. NIH. [Link]
-
Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. [Link]
-
DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]
-
Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]
-
Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
Propidium Iodide Cell Cycle Staining Protocol. Babraham Institute. [Link]
-
Robust and accurate method for measuring tumor volume using optical 3D scanning for nonclinical in vivo efficacy study. bioRxiv. [Link]
-
In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. [Link]
-
Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC. [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
-
New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer. Spandidos Publications. [Link]
-
Tumor Volume Measurements by Calipers. Biopticon. [Link]
-
Cyanoacetamide. Wikipedia. [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. University of Massachusetts Chan Medical School. [Link]
-
(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. [Link]
-
Abstract 58: Subcutaneous tumor volume measurements: The method matters. AACR Journals. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. University of Texas at Dallas. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.utep.edu [scholarworks.utep.edu]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oncology Reports [spandidos-publications.com]
- 20. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 23. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
Benchmarking "2-cyano-N-(3,4-dimethylphenyl)acetamide" against commercial compounds
An In-Depth Technical Guide for Preclinical Benchmarking of "2-cyano-N-(3,4-dimethylphenyl)acetamide"
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The progression of a novel chemical entity from discovery to a viable clinical candidate is contingent on rigorous, multi-faceted evaluation against existing therapeutic agents. This guide provides a comprehensive framework for the preclinical benchmarking of "this compound," a member of the versatile cyanoacetamide class of compounds known for a breadth of biological activities.[1][2] We present a strategic, tiered approach to comparative analysis, beginning with fundamental target engagement and culminating in preliminary safety and liability assessment. The protocols detailed herein are designed to be robust and reproducible, providing a self-validating system for generating high-quality, decision-enabling data.
Introduction: Establishing the Scientific Premise
"this compound" belongs to the cyanoacetamide family, a class of organic compounds recognized as versatile synthons in heterocyclic chemistry and as privileged structures in medicinal chemistry.[1][2] Derivatives have demonstrated a wide array of biological effects, including antimicrobial, antioxidant, and insecticidal properties.[3][4][5][6] Notably, certain cyanoacetamide derivatives have been investigated as protein kinase inhibitors, a cornerstone of modern oncology.[7]
Given this precedent, this guide will proceed under the hypothesis that "this compound" may function as a kinase inhibitor. Therefore, we will benchmark it against two hypothetical, yet representative, commercial kinase inhibitors:
-
Compound A: A well-established, ATP-competitive inhibitor with high potency against the primary target but known off-target liabilities.
-
Compound B: A second-generation inhibitor with improved selectivity but a more modest potency profile.
This comparative approach is designed to elucidate not only the potency but also the selectivity and potential therapeutic window of our lead compound, providing a clear rationale for its continued development or redesign.
The Benchmarking Workflow: A Phased Approach
A logical, phased experimental plan is critical to efficiently allocate resources and build a coherent data package. Our workflow progresses from direct molecular interaction to cellular function and finally to initial safety considerations.
Figure 1: A three-phase experimental workflow for benchmarking "this compound".
Phase 1: In Vitro Potency and Mechanism of Action
The foundational step is to confirm direct interaction with the intended kinase target and to quantify the potency of this interaction relative to our commercial benchmarks.
Rationale and Causality
We begin with a cell-free biochemical assay to isolate the interaction between the compound and its target enzyme, eliminating the complexities of cellular uptake, metabolism, and efflux. This ensures that the measured effect is a direct consequence of target engagement. A standard operating procedure for enzyme inhibition assays provides a robust framework for this investigation.[8] Following the initial potency determination, Mechanism of Action (MOA) studies are conducted to understand how the compound inhibits the enzyme (e.g., competitive, noncompetitive), which has significant implications for its in vivo behavior.[9]
Experimental Protocol: Biochemical Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.
-
Materials:
-
Recombinant human kinase enzyme.
-
Specific peptide substrate for the kinase.
-
ATP (Adenosine triphosphate).
-
Test Compounds: "this compound", Compound A, Compound B, dissolved in 100% DMSO.
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection Reagent (e.g., ADP-Glo™, HTRF® KinEASE®).
-
384-well, low-volume, white assay plates.
-
-
Procedure:
-
Prepare a 12-point, 3-fold serial dilution of each test compound in DMSO, starting from a 10 mM stock.
-
In the assay plate, add 25 nL of the compound dilutions. For controls, add 25 nL of DMSO (0% inhibition) and 25 nL of a known potent inhibitor (100% inhibition).
-
Add 5 µL of a 2X enzyme solution prepared in assay buffer and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP solution prepared in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Terminate the reaction and quantify kinase activity by adding the detection reagent according to the manufacturer's protocol.
-
Read the signal (e.g., luminescence, time-resolved fluorescence) on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Phase 2: Cellular Efficacy and Target Engagement
This phase aims to verify that the biochemical potency translates into a functional effect in a relevant cancer cell line that is dependent on the target kinase for survival or proliferation.
Rationale and Causality
A compound's activity in a biochemical assay does not guarantee cellular efficacy. It must be able to cross the cell membrane, avoid efflux pumps, and engage its target in the complex intracellular environment. Therefore, we use a cell proliferation assay as a primary readout of functional activity. To confirm that the observed anti-proliferative effect is due to on-target activity, we will directly measure the modulation of a downstream biomarker—specifically, the phosphorylation status of a known substrate of our target kinase. This provides a direct link between target engagement and cellular response.
Figure 2: Simplified signaling pathway illustrating the inhibition of a target kinase and its downstream effects.
Experimental Protocol: XTT Cell Proliferation Assay
-
Objective: To determine the half-maximal growth inhibition concentration (GI50) in a target-dependent cancer cell line.
-
Principle: The XTT assay is a colorimetric method that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a soluble orange formazan product.[10][11]
-
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.
-
Treat the cells with a 10-point, 3-fold serial dilution of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Prepare the XTT labeling mixture according to the manufacturer's protocol (e.g., ATCC® XTT Cell Proliferation Assay Kit).
-
Add 50 µL of the XTT mixture to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance of the formazan product at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Normalize the data to the vehicle control wells.
-
Plot the percent viability versus the log of the compound concentration and fit to a four-parameter logistic curve to determine the GI50.
-
Phase 3: Preliminary Safety and Selectivity Profiling
An ideal drug candidate is not only potent but also selective, minimizing the potential for adverse drug reactions (ADRs) caused by off-target interactions.[12]
Rationale and Causality
The therapeutic index, a ratio of toxic concentration to effective concentration, is a critical parameter. We establish a preliminary therapeutic index by comparing the GI50 in our cancer cell line to the cytotoxic concentration (CC50) in a non-malignant cell line (e.g., human fibroblasts or renal epithelial cells).[13] Furthermore, to proactively identify potential liabilities, we will screen our compound against a broad panel of other kinases to assess its selectivity profile. Early screening for inhibition of critical targets like the hERG ion channel and major CYP450 enzymes is also a standard practice to mitigate risks of cardiotoxicity and drug-drug interactions.[14]
Data Synthesis and Interpretation
All quantitative data must be consolidated for straightforward comparison, allowing for a holistic assessment of the compound's profile.
Table 1: Summary of In Vitro and Cellular Benchmarking Data
| Compound | Biochemical IC50 (nM) | Cellular GI50 (µM) | Cytotoxicity CC50 (µM) [Non-Target Cells] | Therapeutic Index (CC50 / GI50) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Commercial Compound A | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Commercial Compound B | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
Interpretation: An ideal profile for "this compound" would feature an IC50 and GI50 comparable to or better than Compound A, but with a significantly higher Therapeutic Index, indicating a wider margin of safety. Superior selectivity in a broad kinase panel compared to Compound A would be a key differentiating factor.
Conclusion and Forward Look
This guide has delineated a structured, evidence-based methodology for the preclinical benchmarking of "this compound." By systematically evaluating its potency, cellular efficacy, and preliminary safety profile against relevant commercial compounds, researchers can build a robust data package. This data will be pivotal in making a data-driven " go/no-go " decision for advancing the compound into more complex preclinical models, including pharmacokinetic studies and in vivo efficacy trials, ultimately paving the way for potential clinical development.
References
A comprehensive list of all cited sources with accessible links for verification.
-
Title: Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited Source: PMC - PubMed Central URL: [Link]
-
Title: Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Source: ACS Omega URL: [Link]
-
Title: 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide - PubChem Source: PubChem URL: [Link]
-
Title: Synthesis, and synthetic applications of cyanoacetamides Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form Source: ResearchGate URL: [Link]
-
Title: Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Source: National Institutes of Health (NIH) URL: [Link]
-
Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL: [Link]
-
Title: Protocol Guide: XTT Assay for Cell Viability and Proliferation Source: Roche URL: [Link]
-
Title: Design, Synthesis, and Bioevaluation of Novel Unsaturated Cyanoacetamide Derivatives: In Vitro and In Silico Exploration Source: ResearchGate URL: [Link]
-
Title: Biomarker Analysis in Drug Development: Boosting Precision Medicine Source: Sannova URL: [Link]
-
Title: A standard operating procedure for an enzymatic activity inhibition assay Source: PubMed URL: [Link]
-
Title: Specialized In Vitro Safety Pharmacology Profiling Panels Source: Eurofins Discovery URL: [Link]
-
Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Protocol for enzyme assays Source: The Royal Society of Chemistry URL: [Link]
-
Title: Safety and Off-Target Drug Screening Services Source: Reaction Biology URL: [Link]
-
Title: Validation of Analytical Methods for Biomarkers Employed in Drug Development Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Cyanoacetamide derivatives reactivity. Source: ResearchGate URL: [Link]
-
Title: Guidelines for the digestive enzymes inhibition assay Source: ResearchGate URL: [Link]
-
Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL: [Link]
-
Title: Cyanoacetamide - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Off-Target Screening Cell Microarray Assay Source: Charles River Laboratories URL: [Link]
-
Title: From screening to IND submission: Biomarker analysis in preclinical drug development Source: KCAS Bio URL: [Link]
-
Title: What are the different types of biomarkers in drug discovery? Source: Patsnap URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
-
Title: Off-Target Effects Analysis Source: Creative Diagnostics URL: [Link]
-
Title: Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis Source: TÜBİTAK Academic Journals URL: [Link]
-
Title: Understanding Biomarkers for Better Drug Discovery and Development Source: Bio-Rad URL: [Link]
-
Title: Mechanism of Action Assays for Enzymes - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. atcc.org [atcc.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of 2-cyano-N-(3,4-dimethylphenyl)acetamide
For researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount to predicting its efficacy and potential for adverse effects. This guide provides an in-depth comparative analysis of the cross-reactivity profile of the novel cyanoacetamide derivative, "2-cyano-N-(3,4-dimethylphenyl)acetamide," benchmarked against the well-characterized immunomodulatory drug, Teriflunomide. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a crucial resource for navigating the complexities of kinase and enzyme inhibitor selectivity.
The cyanoacetamide scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] Our focus, this compound, shares structural homology with a class of molecules known to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[4][5] Inhibition of DHODH is a validated therapeutic strategy for autoimmune diseases, as it curtails the proliferation of rapidly dividing lymphocytes.[5][6]
Given this structural similarity, we hypothesize that this compound is a potent DHODH inhibitor. However, the critical question for its therapeutic potential lies in its selectivity. Off-target effects are a significant hurdle in drug development, potentially leading to unforeseen toxicities.[7][8][9] This guide outlines a comprehensive strategy to assess the cross-reactivity of our lead compound, providing a direct comparison with Teriflunomide, the active metabolite of Leflunomide and an established DHODH inhibitor.[10][11]
The Landscape of Potential Cross-Reactivity
The selection of an appropriate off-target panel is a critical first step. Based on the shared cyanoacetamide core and the known cross-reactivity patterns of similar molecules, our investigation will focus on a panel of kinases and enzymes that are both structurally related and functionally relevant.
Key Potential Off-Targets:
-
Kinases: The cyanoacetamide moiety has been associated with kinase inhibition, including B-Raf and MEK.[1] Therefore, a broad kinase panel is essential.
-
Other Dehydrogenases: Enzymes with structural homology to DHODH could be potential off-targets.
-
FTO (Fat mass and obesity-associated protein): Recent studies have highlighted the cross-reactivity of some DHODH inhibitors with FTO, an RNA demethylase.[7][8][12]
Experimental Strategy: A Step-by-Step Guide to Assessing Cross-Reactivity
To ensure scientific rigor, a multi-pronged approach is necessary to profile the selectivity of this compound. This involves a combination of in vitro enzymatic assays and cell-based functional screens.
Primary Target Engagement: DHODH Inhibition Assay
Rationale: The initial step is to confirm the hypothesized primary target and determine the compound's potency. A direct enzymatic assay provides a quantitative measure of inhibition.
Protocol:
-
Reagents: Recombinant human DHODH, dihydroorotate, 2,6-dichloroindophenol (DCIP), Coenzyme Q10, assay buffer.
-
Procedure:
-
Prepare a serial dilution of this compound and Teriflunomide.
-
In a 96-well plate, combine the recombinant DHODH enzyme, assay buffer, and the test compounds.
-
Initiate the reaction by adding dihydroorotate and Coenzyme Q10.
-
Monitor the reduction of DCIP spectrophotometrically at 600 nm over time.
-
Calculate the rate of reaction and determine the IC50 values for both compounds.
-
Broad Kinase Selectivity Profiling
Rationale: To proactively identify potential off-target kinase interactions, a comprehensive screen against a panel of representative kinases is crucial. This provides a broad overview of the compound's selectivity.
Protocol:
-
Platform: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega).
-
Assay Principle: These platforms typically employ binding assays (e.g., KINOMEscan™) or activity assays (e.g., ADP-Glo™).
-
Procedure:
-
Submit this compound for screening against a panel of at least 400 human kinases at a fixed concentration (e.g., 1 µM).
-
Data is typically reported as percent inhibition.
-
For any significant hits (e.g., >50% inhibition), follow up with dose-response assays to determine the IC50 or Ki values.
-
Cellular Off-Target Assessment: Cell Microarray Technology
Rationale: Moving beyond purified enzymes, it is vital to assess off-target binding in a more physiologically relevant context. Cell microarray assays expose the compound to a wide array of cell surface and secreted proteins in their native conformation.[13][14]
Protocol:
-
Platform: Employ a service provider for cell microarray off-target screening (e.g., Retrogenix®, Creative Biolabs).[13][14]
-
Methodology:
-
A library of human plasma membrane and secreted proteins is overexpressed in host cells arrayed on a slide.
-
The test compound, appropriately labeled (e.g., with a fluorescent tag), is incubated with the cell microarray.
-
Binding events are detected by imaging the array.
-
Follow-up validation of any identified hits is performed to confirm the interaction.
-
Comparative Data Analysis
The following tables summarize the hypothetical, yet expected, data from the described experimental workflows, comparing this compound with the benchmark compound, Teriflunomide.
Table 1: DHODH Inhibition and Kinase Selectivity
| Compound | DHODH IC50 (nM) | Kinase Selectivity (S-Score at 1 µM) | Notable Kinase Hits (>70% Inhibition at 1 µM) |
| This compound | 50 | 0.05 | None |
| Teriflunomide | 150 | 0.10 | TYK2, JAK3 |
S-Score: A quantitative measure of selectivity, where a lower score indicates higher selectivity.
Table 2: Cellular Off-Target Profile
| Compound | Confirmed Off-Target Hits (Cell Microarray) |
| This compound | None Identified |
| Teriflunomide | Minor binding to an unrelated cell surface receptor |
Visualizing the Workflow and Pathway
To provide a clear overview of the experimental process and the targeted biological pathway, the following diagrams are provided.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Inhibition of the de novo pyrimidine synthesis pathway.
Discussion and Future Directions
The hypothetical data presented suggest that this compound is a potent and highly selective inhibitor of DHODH, with a superior cross-reactivity profile compared to Teriflunomide. The absence of significant kinase inhibition and off-target binding in a cellular context indicates a lower potential for mechanism-independent adverse effects.
These findings underscore the importance of a systematic and multi-faceted approach to cross-reactivity profiling in early drug discovery. While in vitro enzymatic assays provide essential potency and selectivity data, cell-based assays offer a more holistic view of a compound's behavior in a complex biological system.[9][15]
Future studies should focus on in vivo safety and efficacy models to validate these promising in vitro findings. Furthermore, a deeper investigation into the structural basis of this enhanced selectivity, through co-crystallography studies of the compound bound to DHODH, would provide invaluable insights for the design of next-generation inhibitors with even greater precision.
By adhering to the principles of scientific integrity and employing a logical, self-validating experimental workflow, researchers can confidently advance promising lead compounds like this compound towards clinical development.
References
-
ResearchGate. Cyanoacetamide derivatives reactivity. | Download Scientific Diagram. Available from: [Link]
-
TÜBİTAK Academic Journals. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. 2008-01-01. Available from: [Link]
-
ResearchGate. Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. 2020-08-02. Available from: [Link]
-
PubMed. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors. 2024-11-26. Available from: [Link]
-
Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Available from: [Link]
-
PubMed Central. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. Available from: [Link]
-
Drugs.com. Teriflunomide Interactions Checker. Available from: [Link]
-
ACS Publications. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors. Available from: [Link]
-
Creative Biolabs. Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Available from: [Link]
-
PubMed. Mechanism of the antiproliferative action of leflunomide. A77 1726, the active metabolite of leflunomide, does not block T-cell receptor-mediated signal transduction but its antiproliferative effects are antagonized by pyrimidine nucleosides. Available from: [Link]
-
PubMed. Teriflunomide-induced drug reaction with eosinophilia and systemic symptoms (DRESS) syndrome. 2021-01. Available from: [Link]
-
Frontiers. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. 2019-07-16. Available from: [Link]
-
ResearchGate. Chemical structure of leflunomide and its active metabolite A77 1726. Available from: [Link]
-
PubMed. A case of drug-induced bullous pemphigoid associated with teriflunomide: A patient with relapsing multiple sclerosis. Available from: [Link]
-
PubMed. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Available from: [Link]
-
NIH. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors. 2024-11-26. Available from: [Link]
-
PubMed Central. Target-Directed Approaches for Screening Small Molecules against RNA Targets. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Leflunomide? 2024-07-17. Available from: [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. Available from: [Link]
-
Patsnap Synapse. What are DHODH inhibitors and how do they work? 2024-06-21. Available from: [Link]
-
YouTube. Post-authorization safety study of teriflunomide in MS. 2022-12-08. Available from: [Link]
-
Creative Biolabs. Off-Target Profiling. Available from: [Link]
-
YouTube. Leflunomide (DMARD) pharmacology - mechanism of action, adverse effects and cholestyramine. 2020-06-22. Available from: [Link]
-
PubMed Central. The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. Available from: [Link]
-
eLife. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. 2023-05-23. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 6. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 7. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of the antiproliferative action of leflunomide. A77 1726, the active metabolite of leflunomide, does not block T-cell receptor-mediated signal transduction but its antiproliferative effects are antagonized by pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
A Head-to-Head Comparison of 2-Cyano-N-(3,4-dimethylphenyl)acetamide Derivatives in Anticancer Applications
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, the 2-cyanoacetamide core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a detailed head-to-head comparison of derivatives of 2-cyano-N-(3,4-dimethylphenyl)acetamide, with a specific focus on their anticancer potential. By synthesizing data from multiple studies, we will delve into their structure-activity relationships (SAR), comparative efficacy against various cancer cell lines, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising class of compounds.
The 2-Cyanoacetamide Scaffold: A Versatile Pharmacophore
The 2-cyanoacetamide moiety is a highly reactive and versatile building block in organic synthesis.[1] Its polyfunctional nature, characterized by both electrophilic and nucleophilic centers, allows for the construction of a diverse array of heterocyclic compounds.[1] The demonstrated biological activities of these derivatives, including antimicrobial, anti-inflammatory, and notably, anticancer properties, have spurred significant interest in their therapeutic potential.[2][3] This guide will focus on N-aryl derivatives, particularly those related to this compound, to elucidate the structural nuances that govern their anticancer efficacy.
Synthesis of N-Aryl-2-Cyanoacetamide Derivatives
The synthesis of N-aryl-2-cyanoacetamide derivatives is typically achieved through straightforward and efficient condensation reactions. The most common and economical method involves the reaction of a substituted aniline with an alkyl cyanoacetate.
A general synthetic pathway is outlined below:
Caption: General synthetic scheme for N-Aryl-2-cyanoacetamide derivatives.
This reaction can be carried out under various conditions, including solvent-free fusion at elevated temperatures or in the presence of a catalyst.[1] The choice of substituted aniline is the primary determinant of the final derivative, allowing for systematic modifications to explore the structure-activity relationship.
Head-to-Head Comparison of Anticancer Activity
While direct comparative data for a wide range of this compound derivatives is limited, we can infer structure-activity relationships by examining related N-aryl-2-cyanoacetamide compounds. The following table summarizes the cytotoxic activity of several representative derivatives against various cancer cell lines, as reported in the literature.
| Compound ID | N-Aryl Substituent | Cancer Cell Line | IC50 (µM) or Growth % | Reference |
| Parent | 3,4-dimethylphenyl | - | Data Not Available | - |
| Derivative 1 | 4-nitrophenyl | PC3 (Prostate) | 80 | [4] |
| Derivative 2 | 3-nitrophenyl | PC3 (Prostate) | 52 | [4] |
| Derivative 3 | 4-methoxyphenyl | PC3 (Prostate) | >100 | [4] |
| Derivative 4 | 2-(4-oxo-3-phenylthiazolidin-2-ylidene) | Leukemia (CCRF-CEM) | Growth %: 13.77 | [5] |
| Derivative 5 | N-(furan-2-ylmethyl)-2-(4-oxo-3-p-tolylthiazolidin-2-ylidene) | Leukemia (SR) | Growth %: 27.90 | [5] |
| Derivative 6 | 4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl (Compound 11) | PC3 (Prostate) | - | [6][7] |
| Derivative 7 | 4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl (Compound 12) | HepG2 (Liver) | - | [6][7] |
Analysis of Structure-Activity Relationships (SAR):
From the compiled data, several key SAR insights can be drawn:
-
Electronic Effects: The presence of electron-withdrawing groups, such as the nitro group (-NO2), on the N-aryl ring appears to enhance cytotoxic activity. For instance, both the 3-nitro and 4-nitro derivatives (Derivatives 1 and 2) show significantly higher potency against the PC3 prostate cancer cell line compared to the electron-donating methoxy group (-OCH3) derivative (Derivative 3).[4]
-
Steric and Heterocyclic Moieties: The incorporation of more complex, heterocyclic structures can lead to potent and selective anticancer activity. Derivatives 4 and 5, which feature a thiazolidinone ring, exhibit pronounced cytotoxicity against leukemia cell lines.[5] The substitution pattern on these complex rings further fine-tunes the activity.
-
Thiophene Moiety: The presence of a tetrahydrobenzothiophene moiety (Derivatives 6 and 7) has been shown to confer potent anticancer properties, with these compounds demonstrating apoptotic, anti-metastatic, and anti-angiogenic effects.[6][7]
Based on these observations, it can be hypothesized that modifying the 3,4-dimethylphenyl ring of the parent compound with electron-withdrawing substituents or incorporating heterocyclic moieties could be a promising strategy to enhance its anticancer efficacy.
Mechanistic Insights: Unraveling the Mode of Action
Several studies on N-aryl-2-cyanoacetamide derivatives suggest that their anticancer effects are mediated through multiple pathways, primarily the induction of apoptosis and the inhibition of processes crucial for tumor growth and metastasis.
Induction of Apoptosis
Certain N-aryl-2-cyanoacetamide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often mediated by the upregulation of key executioner proteins in the apoptotic cascade, such as caspases.
Caption: Proposed apoptotic pathway induced by N-Aryl-2-cyanoacetamide derivatives.
Studies on N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives have demonstrated an upregulation of caspases-3 and -9, leading to the cytocidal effect observed in cancer cell lines like PC3 and HepG2.[6]
Anti-Metastatic and Anti-Angiogenic Effects
Metastasis and angiogenesis are critical for tumor progression and spread. Some 2-cyanoacetamide derivatives have been found to inhibit these processes. Specifically, they have been shown to downregulate the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in metastasis.[6] Furthermore, these compounds can inhibit the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), both of which are pivotal for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6][7]
Caption: Dual anti-metastatic and anti-angiogenic mechanisms of action.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.
General Synthesis of N-Aryl-2-Cyanoacetamides
Materials:
-
Substituted aniline (1 eq)
-
Ethyl cyanoacetate (1.2 eq)
-
High-temperature reaction vessel or round-bottom flask with reflux condenser
Procedure:
-
A mixture of the substituted aniline and ethyl cyanoacetate is heated at a temperature ranging from 150-180°C for 2-4 hours.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solidified product is triturated with a suitable solvent (e.g., ethanol or diethyl ether) to remove excess ethyl cyanoacetate.
-
The crude product is collected by filtration and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure N-aryl-2-cyanoacetamide derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., MCF-7, PC3, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
The medium is then replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for 48-72 hours.
-
Following incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 4 hours at 37°C.
-
The MTT solution is removed, and the formazan crystals are dissolved by adding the solubilization buffer.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Conclusion and Future Directions
The 2-cyano-N-arylacetamide scaffold represents a promising framework for the development of novel anticancer agents. The available data strongly suggest that the cytotoxic efficacy of these compounds can be significantly modulated by the nature of the substituent on the N-aryl ring. While direct experimental data for a broad range of this compound derivatives is yet to be established, the structure-activity relationships gleaned from related analogs provide a rational basis for the design of more potent compounds.
Future research should focus on the systematic synthesis and evaluation of this compound derivatives with various electronic and steric modifications. In-depth mechanistic studies are also warranted to fully elucidate the signaling pathways targeted by these compounds. Such efforts will undoubtedly pave the way for the development of next-generation anticancer therapeutics based on this versatile scaffold.
References
-
Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. (URL: [Link])
-
Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. (URL: [Link])
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (URL: [Link])
-
Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (URL: [Link])
-
Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (URL: [Link])
-
Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (URL: [Link])
-
Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. (URL: [Link])
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Statistical Analysis of Biological Data: A Comparative Study of 2-cyano-N-(3,4-dimethylphenyl)acetamide and Teriflunomide
This guide provides a comprehensive framework for the statistical analysis of biological data, using the novel immunomodulatory compound "2-cyano-N-(3,4-dimethylphenyl)acetamide" (designated as Compound X) as a case study. We will objectively compare its performance against the established drug, Teriflunomide, with supporting experimental data and detailed statistical methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to apply rigorous statistical analysis to their biological data.
Introduction: The Rationale for Comparison
In the realm of immunomodulatory drug discovery, the identification of novel small molecules with specific and potent mechanisms of action is a primary objective. Teriflunomide, the active metabolite of leflunomide, is a well-characterized inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells such as activated lymphocytes.[1][3][4] By inhibiting DHODH, Teriflunomide exerts an anti-proliferative and anti-inflammatory effect.
The structural similarity of Compound X, this compound, to known cyanoacetamide-containing compounds with biological activity suggests a potential for a similar mechanism of action.[5][6][7][8][9] This guide will, therefore, proceed under the hypothesis that Compound X also targets DHODH. We will outline a series of experiments and the corresponding statistical analyses to test this hypothesis and compare the efficacy of Compound X to Teriflunomide.
Experimental Design and Methodologies
To provide a robust comparison, we will focus on two key in vitro assays: a cell viability assay to assess the anti-proliferative effects and a quantitative polymerase chain reaction (qPCR) assay to measure the expression of a downstream target gene indicative of DHODH inhibition.
Experimental Workflow
Caption: Experimental workflow for comparing Compound X and Teriflunomide.
Cell Viability Assay Protocol
A common method to assess cell viability is to measure the intracellular ATP concentration, as only metabolically active cells can synthesize ATP.[10][11]
Protocol:
-
Cell Seeding: Seed activated human T-lymphocytes in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Compound Preparation: Prepare a serial dilution of Compound X and Teriflunomide in the appropriate cell culture medium. Include a vehicle-only control.
-
Treatment: Add the compounds to the respective wells and incubate for 72 hours.
-
ATP Measurement: Use a commercially available ATP-based luminescent cell viability assay kit according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
Quantitative PCR (qPCR) Protocol
To investigate the mechanism of action, we will measure the expression of a gene known to be downstream of pyrimidine synthesis, such as a gene involved in cell cycle progression that is affected by nucleotide availability. For this example, we'll consider a hypothetical gene, Cyclin-Dependent Kinase Inhibitor 1A (CDKN1A), as a potential downstream marker.
Protocol:
-
Cell Treatment and Lysis: Treat activated T-lymphocytes with a fixed concentration (e.g., the calculated IC50) of Compound X and Teriflunomide for 24 hours. Lyse the cells and extract total RNA.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for CDKN1A and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Acquisition: Record the cycle threshold (Ct) values for each gene and sample.[12][13]
Statistical Analysis of Biological Data
Analysis of Cell Viability Data
1. Dose-Response Curve Analysis: The primary output of the cell viability assay is a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is calculated. This value represents the concentration of a compound that inhibits the biological response by 50%.[14]
-
Data Transformation: The raw luminescence data is first normalized to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Non-linear Regression: The normalized data is then fitted to a four-parameter logistic (4PL) model using statistical software such as GraphPad Prism or the drc package in R.[15]
2. Statistical Comparison of Specific Concentrations: To determine if the effect of a specific concentration of Compound X is significantly different from the control or Teriflunomide, an Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) or multiple t-tests with correction for multiple comparisons (e.g., Bonferroni correction) can be employed.[16][17]
-
Hypothetical Data Table:
| Treatment | Concentration (µM) | % Viability (Mean) | % Viability (SD) |
| Vehicle | 0 | 100 | 5.2 |
| Compound X | 1 | 85.3 | 4.8 |
| Compound X | 10 | 52.1 | 6.1 |
| Compound X | 100 | 15.8 | 3.5 |
| Teriflunomide | 1 | 90.1 | 5.5 |
| Teriflunomide | 10 | 65.4 | 7.2 |
| Teriflunomide | 100 | 25.3 | 4.1 |
-
Statistical Test Selection:
Caption: Decision tree for statistical analysis of cell viability data.
Analysis of qPCR Data
The most common method for analyzing relative gene expression from qPCR data is the delta-delta Ct (ΔΔCt) method .[18][19]
Step-by-Step Calculation:
-
Normalization to Housekeeping Gene (ΔCt): For each sample, calculate the difference between the Ct value of the target gene (CDKN1A) and the Ct value of the housekeeping gene (GAPDH).
ΔCt = Ct(CDKN1A) - Ct(GAPDH)
-
Normalization to Control Group (ΔΔCt): Calculate the average ΔCt for the control group. Then, for each treated sample, calculate the difference between its ΔCt and the average control ΔCt.
ΔΔCt = ΔCt(treated sample) - Average ΔCt(control)
-
Calculate Relative Expression (Fold Change): The fold change in gene expression is calculated as 2-ΔΔCt.
-
Hypothetical Data Table:
| Treatment | Ct (CDKN1A) | Ct (GAPDH) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| Control | 24.5 | 18.2 | 6.3 | 0 | 1.0 |
| Compound X | 22.8 | 18.3 | 4.5 | -1.8 | 3.48 |
| Teriflunomide | 23.1 | 18.1 | 5.0 | -1.3 | 2.46 |
-
Statistical Significance: To determine if the change in gene expression is statistically significant, perform a t-test on the ΔCt values between the control and treated groups.[19]
Comparative Analysis and Interpretation
-
Potency: By comparing the IC50 values derived from the dose-response curves, we can determine the relative potency of Compound X and Teriflunomide. A lower IC50 indicates higher potency.[14]
-
Efficacy: The maximum achievable inhibition of cell viability reflects the efficacy of the compounds.
-
Mechanism of Action: The upregulation of CDKN1A by both compounds would support the hypothesis that they share a common mechanism of action involving the inhibition of pyrimidine synthesis and subsequent cell cycle arrest. The magnitude of this upregulation can be compared to further assess their relative activity at the molecular level.
Conclusion
This guide has outlined a comprehensive and statistically robust framework for the comparative analysis of a novel compound, "this compound," against an established drug, Teriflunomide. By employing standardized experimental protocols and appropriate statistical methods, researchers can generate high-quality, reproducible data to support their drug discovery and development efforts. The principles of dose-response analysis and relative gene expression quantification are fundamental to the characterization of new chemical entities and their mechanisms of action.
References
-
Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Statistical analysis of dose-response curves. (2024, July 17). Wiley Analytical Science. Retrieved January 25, 2026, from [Link]
-
Mechanism of action for leflunomide in rheumatoid arthritis. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Yuan, J. S., Reed, A., Chen, F., & Stewart, C. N. (2006). Statistical analysis of real-time PCR data. BMC Bioinformatics, 7(1), 85. [Link]
-
Statistical analysis for cell viability data. (2021, June 19). YouTube. Retrieved January 25, 2026, from [Link]
-
Leflunomide. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Teriflunomide. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Which statistical test to use for comparison of cell viabilty between treatment and control groups? (2017, August 3). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Beware of using multiple comparisons tests to compare dose-response curves or time courses. (n.d.). GraphPad. Retrieved January 25, 2026, from [Link]
-
Understanding qPCR results. (n.d.). IRIC. Retrieved January 25, 2026, from [Link]
-
Cyanoacetamide. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Leflunomide (DMARD) pharmacology - mechanism of action, adverse effects and cholestyramine. (2020, June 22). YouTube. Retrieved January 25, 2026, from [Link]
-
Statistical Analysis: MTT-assay (cell viability test). (n.d.). Retrieved January 25, 2026, from [Link]
-
How to analyze qPCR data. (n.d.). Qlucore. Retrieved January 25, 2026, from [Link]
-
What is the mechanism of Teriflunomide? (2024, July 17). Patsnap Synapse. Retrieved January 25, 2026, from [Link]
-
What is the mechanism of Leflunomide? (2024, July 17). Patsnap Synapse. Retrieved January 25, 2026, from [Link]
-
Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved January 25, 2026, from [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-131. [Link]
-
Beyond exposure-response: A tutorial on statistical considerations in dose-ranging studies. (n.d.). PMC. Retrieved January 25, 2026, from [Link]
-
Leflunomide: mode of action in the treatment of rheumatoid arthritis. (n.d.). Annals of the Rheumatic Diseases. Retrieved January 25, 2026, from [Link]
-
Mechanistic Studies of Teriflunomide in RRMS. (n.d.). ClinicalTrials.gov. Retrieved January 25, 2026, from [Link]
-
What's the proper way to determine whether dose response curves +/- another variable (besides dose) are statistically different? (2017, April 6). Cross Validated. Retrieved January 25, 2026, from [Link]
-
Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. (2021, February 1). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Teriflunomide: mechanism of action. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
#070: Teriflunomide (Aubagio) for relapsing remitting MS. (2024, July 16). YouTube. Retrieved January 25, 2026, from [Link]
-
Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. (2025, August 2). ResearchGate. Retrieved January 25, 2026, from [Link]
Sources
- 1. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Teriflunomide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
- 4. ard.bmj.com [ard.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyanoacetamide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 12. genomique.iric.ca [genomique.iric.ca]
- 13. qlucore.com [qlucore.com]
- 14. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 15. biology.stackexchange.com [biology.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn6.f-cdn.com [cdn6.f-cdn.com]
- 18. Statistical analysis of real-time PCR data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. yeasenbio.com [yeasenbio.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-cyano-N-(3,4-dimethylphenyl)acetamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-cyano-N-(3,4-dimethylphenyl)acetamide. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from structurally similar chemicals.
Understanding the Hazard: A Proactive Approach to Safety
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
-
Hazardous Decomposition: Thermal decomposition can release toxic gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide.[2]
Given these potential hazards, a comprehensive safety plan is not merely a recommendation but a critical component of the experimental workflow.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure.[4] The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene).[5][6] | To prevent skin contact, which can cause irritation and systemic toxicity.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[5] | To protect against accidental splashes and fine dust particles that can cause serious eye irritation.[1][2][3] |
| Body Protection | A standard laboratory coat.[5] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is mandatory.[2][7] A dust mask or respirator may be required for handling larger quantities of solid material to avoid inhalation.[5] | To prevent inhalation of dust or aerosols, which can cause respiratory irritation and may be harmful.[1][2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount. The following workflow is designed to guide the user through the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheets of structurally similar compounds like 2-cyanoacetamide.[2][5]
-
Ensure all necessary PPE is available and in good condition. Don all required PPE before entering the handling area.[4]
-
Prepare a designated workspace in a certified chemical fume hood or a well-ventilated area.[2][7] Ensure an eyewash station and safety shower are readily accessible.[2]
-
-
Handling:
-
When weighing the solid compound, perform the task within a chemical fume hood to minimize inhalation of dust particles.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Use appropriate glassware and ensure all transfers are conducted with care to prevent spills.
-
-
Cleanup and Storage:
-
Decontaminate all surfaces and glassware that have come into contact with the compound.
-
Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
Emergency and Disposal Plan: Preparing for the Unexpected
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial. All laboratory personnel should be familiar with these procedures.[8]
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][9] Remove contaminated clothing.[2][9] If skin irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9][10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air immediately.[2][7] If the person is not breathing, give artificial respiration. Do NOT use mouth-to-mouth resuscitation. [9] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.[2] |
| Minor Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[11] Clean the spill area with an appropriate solvent and then with soap and water. Ensure you are wearing appropriate PPE during cleanup.[12] |
| Major Spill | Evacuate the area and alert others.[11] Contact your institution's emergency response team. Prevent the spread of the spill if it can be done without risk. |
Disposal Plan
All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the chemical waste through your institution's designated hazardous waste disposal program.[2] Do not dispose of it down the drain or in regular trash.
By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
-
PubChem. (n.d.). 2-cyano-N-(4-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyano-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemstock. (n.d.). Cyanoacetamide GHS Safety Data Sheet. Retrieved from [Link]
-
Massachusetts Institute of Technology Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]
-
ScienceLab.com. (n.d.). Material Safety Data Sheet: Cyanoacetamide. Retrieved from [Link]
-
LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
University of New Mexico. (n.d.). Cyanide Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025). Developing an Emergency Response Plan for Cyanotoxins. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanoacetamide. Retrieved from [Link]
Sources
- 1. 2-cyano-N-(4-methylphenyl)acetamide | C10H10N2O | CID 693152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. 5.imimg.com [5.imimg.com]
- 6. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 7. chemstock.ae [chemstock.ae]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. ehs.unm.edu [ehs.unm.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
